molecular formula C42H24O14 B613776 5(6)-Carboxyfluorescein CAS No. 72088-94-9

5(6)-Carboxyfluorescein

Numéro de catalogue: B613776
Numéro CAS: 72088-94-9
Poids moléculaire: 752.6 g/mol
Clé InChI: BPVHBBXCESDRKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5(6)-carboxyfluorescein is a commercially available mixture of 5-carboxyfluorescein and 6-carboxyfluorescein isomers. A fluorescent dye, it is commonly used as a tracer agent. It has a role as a tracer and a fluorescent dye. It contains a 5-carboxyfluorescein and a 6-carboxyfluorescein.

Propriétés

IUPAC Name

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h2*1-9,22-23H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVHBBXCESDRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72088-94-9
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid, 3',6'-dihydroxy-3-oxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5(6)-Carboxyfluorescein: Chemical Structure and Synthesis

This guide provides a comprehensive overview of this compound (5(6)-FAM), a widely used fluorescent dye. It details its chemical structure, synthesis, physicochemical properties, and a standard protocol for its application in bioconjugation.

Chemical Structure

This compound is a fluorescent dye commercially available as a mixture of two structural isomers: 5-Carboxyfluorescein and 6-Carboxyfluorescein.[1][2] These isomers differ in the substitution position of the carboxyl group on the bottom phenyl ring of the fluorescein core. The core structure consists of a xanthene moiety, which is responsible for its fluorescence, and a phenyl ring with a carboxyl group.[3] This carboxyl group serves as a reactive handle for covalently attaching the dye to other molecules.[4] The two isomers are formed in approximately a 1:1 ratio during synthesis.[5]

Below is a diagram illustrating the chemical structures of the 5- and 6-isomers.

isomers 5-Carboxyfluorescein and 6-Carboxyfluorescein Isomers G cluster_synthesis Synthesis cluster_purification Purification start Reactants: - Resorcinol - 1,2,4-Benzenetricarboxylic Anhydride acid Solvent/Catalyst: Methanesulfonic Acid reaction Condensation Reaction (85°C, 24h) acid->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Filtration & Drying precipitation->filtration product Crude Product: Mixture of 5- and 6-isomers filtration->product separation Isomer Separation (e.g., Fractional Crystallization) product->separation isomer5 Pure 5-Carboxyfluorescein separation->isomer5 isomer6 Pure 6-Carboxyfluorescein separation->isomer6 G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein and Dye (Molar Excess of Dye) protein->mix dye 5(6)-FAM NHS Ester in DMSO dye->mix incubate Incubate (1-2h, RT) Protected from Light mix->incubate quench Quench Reaction (e.g., Hydroxylamine) incubate->quench purify Purify via Size-Exclusion Chromatography quench->purify conjugate Purified FAM-Protein Conjugate purify->conjugate free_dye Unreacted Free Dye purify->free_dye analyze Characterize (Degree of Labeling) conjugate->analyze

References

The Inner Workings of a Fluorescent Beacon: A Technical Guide to 5(6)-Carboxyfluorescein's Fluorescence Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein (5(6)-FAM), a derivative of fluorescein, is a widely utilized fluorescent probe in biological and pharmaceutical research. Its utility stems from its bright green fluorescence and, most notably, the sensitivity of its fluorescence intensity to the ambient pH.[1] This property makes it an invaluable tool for monitoring pH changes within cellular compartments, formulating pH-responsive drug delivery systems, and as a tracer dye in various biological assays.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of this compound, offering a detailed understanding for its effective application.

The fluorescence of 5(6)-FAM is intrinsically linked to its molecular structure and the equilibrium between its different ionic forms in solution.[4][5] The molecule consists of a xanthene fluorophore and a benzene ring bearing a carboxyl group.[6][7] The commercially available this compound is a mixture of two isomers, with the carboxyl group positioned at either the 5 or 6 position of the benzene ring.[8][9] This isomeric mixture generally exhibits consistent photophysical properties.[10]

The Pivotal Role of pH in Fluorescence

The fluorescence of this compound is profoundly influenced by pH due to the protonation and deprotonation of its functional groups, primarily the phenolic hydroxyl group on the xanthene ring.[4][10] This pH-dependent equilibrium dictates the predominant ionic species in solution, each possessing distinct absorption and fluorescence characteristics.

At very low pH, the molecule exists predominantly in a cationic form. As the pH increases, it transitions through a neutral form to a monoanionic form, and finally to a dianionic form at alkaline pH.[4][11] The most significant transition for its use as a pH indicator occurs in the physiological pH range, governed by the pKa of the phenolic proton, which is approximately 6.5.[10][12]

The dianionic form is the most fluorescent species, exhibiting strong absorption around 490-492 nm and intense emission around 514-517 nm.[1][8] In contrast, the monoanionic, neutral, and cationic forms are significantly less fluorescent.[4] This dramatic increase in fluorescence intensity with increasing pH from acidic to alkaline conditions is the cornerstone of its application as a pH sensor.[13][14]

Quantitative Photophysical Properties

The photophysical properties of this compound are summarized in the tables below. These values are crucial for designing and interpreting experiments utilizing this fluorophore.

PropertyValueConditions
Excitation Maximum (λex) 492 nm0.1 M Tris, pH 8.0
465 nm, 490 nmPhysiological pH range (6-7.4)
Emission Maximum (λem) 517 nm0.1 M Tris, pH 8.0
514 nm-
515 nmPhysiological pH range (6-7.4)
pKa ~6.5-
Quantum Yield (Φf) Varies with pH (highest at alkaline pH)See pH-dependent data below

pH-Dependent Absorption and Emission:

pHPredominant SpeciesAbsorption Maxima (nm)Relative Fluorescence Intensity
< 3Cationic~434Very Low
4-5Neutral/Monoanion~450, ~475Low
6.0Monoanion/Dianion465, 490Moderate
7.4Dianion490High
> 8.0Dianion492Very High

Note: The exact spectral maxima and relative intensities can vary slightly depending on the solvent, buffer composition, and ionic strength.[15]

Visualizing the Mechanism and Experimental Workflow

To better understand the processes governing this compound's fluorescence and its experimental application, the following diagrams are provided.

G pH-Dependent Equilibrium of this compound cluster_pka Cationic Cationic (H3Fl+) (Very Low Fluorescence) Neutral Neutral (H2Fl) (Low Fluorescence) Cationic->Neutral +H+ pka1 pKa ~2.1 Monoanion Monoanion (HFl-) (Low Fluorescence) Neutral->Monoanion +H+ pka2 pKa ~4.3 Dianion Dianion (Fl2-) (High Fluorescence) Monoanion->Dianion +H+ pka3 pKa ~6.5

Caption: pH-dependent ionic forms of this compound and their fluorescence.

G Workflow for Measuring pH-Dependent Fluorescence cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare 5(6)-FAM Stock Solution (e.g., in DMSO) C Dilute Stock Solution into Each pH Buffer A->C B Prepare a Series of Buffers with Varying pH B->C D Measure Absorbance Spectrum for Each Sample C->D E Measure Fluorescence Emission Spectrum (Excite at ~490 nm) D->E F Plot Fluorescence Intensity vs. pH E->F G Determine pKa from the Titration Curve F->G

Caption: A typical experimental workflow for characterizing pH-dependent fluorescence.

Detailed Experimental Protocols

Preparation of this compound Solutions for Fluorescence Measurements

Objective: To prepare a series of this compound solutions at different pH values for spectroscopic analysis.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, and borate buffers)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution protected from light at -20°C.

  • Prepare pH Buffers: Prepare a series of buffers (e.g., 0.1 M) with precise pH values spanning the range of interest (e.g., pH 3 to 10). Verify the pH of each buffer using a calibrated pH meter.

  • Prepare Working Solutions: For each pH value, dilute the this compound stock solution into the corresponding pH buffer to a final concentration suitable for fluorescence measurements (typically in the micromolar or nanomolar range). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

  • Equilibration: Allow the working solutions to equilibrate at room temperature for a short period before measurement.

Measurement of pH-Dependent Fluorescence Spectra

Objective: To measure the fluorescence emission spectra of this compound at different pH values.

Instrumentation:

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength to the absorption maximum of the dianionic form (approximately 490-492 nm). Set the emission scan range (e.g., 500-650 nm). Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.

  • Blank Measurement: Record the emission spectrum of a blank sample containing only the respective pH buffer. This will be used for background subtraction.

  • Sample Measurement: For each pH sample, record the fluorescence emission spectrum.

  • Data Analysis: Subtract the corresponding blank spectrum from each sample spectrum. Plot the fluorescence intensity at the emission maximum (around 515 nm) as a function of pH to generate a pH titration curve.

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.[16][17][18]

Materials:

  • This compound solution (in a specific pH buffer)

  • Quantum yield standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95)[19]

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of five to six dilutions for both the this compound sample and the standard in the same solvent (or solvents with the same refractive index). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[18][20]

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Measure the integrated fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation:

      Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X^2 / n_ST^2)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Slope_X and Slope_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[18]

Conclusion

The fluorescence of this compound is a dynamic process intricately controlled by pH. The equilibrium between its various ionic forms, particularly the highly fluorescent dianion and the less fluorescent protonated species, is the fundamental principle behind its utility as a pH indicator. A thorough understanding of its photophysical properties and the experimental protocols for its characterization is paramount for its successful application in research and development. This guide provides the foundational knowledge and practical methodologies to harness the full potential of this versatile fluorescent probe.

References

5(6)-Carboxyfluorescein: A Technical Guide to Quantum Yield and Extinction Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core photophysical properties of 5(6)-Carboxyfluorescein (5(6)-FAM). This document details its quantum yield and extinction coefficient, outlines experimental protocols for their determination, and presents a typical experimental workflow.

Core Photophysical Properties of this compound

This compound is a widely utilized fluorescent probe valued for its bright green emission and reactivity, allowing for its conjugation to various biomolecules. As a mixture of two isomers, 5-carboxyfluorescein and 6-carboxyfluorescein, its photophysical properties, particularly its quantum yield and extinction coefficient, are crucial for quantitative applications in biological research.[1][2] These properties are highly sensitive to the local environment, most notably pH.[3][4][5]

Data Summary

The following tables summarize the key quantitative data for the quantum yield and extinction coefficient of this compound under various experimental conditions.

Table 1: Quantum Yield of this compound

Quantum Yield (Φ)Experimental ConditionsReference
0.93Methanol solution, compared to fluorescein[6]
0.48Conjugated to Bovine Serum Albumin (BSA)[6]
~0.95For the di-anionic form of fluorescein in 0.1 M NaOH[5][6]
0.2 - 0.8For fluorescein over a pH range of 6 to 8[4]

Table 2: Molar Extinction Coefficient of this compound

Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Wavelength (nm)Experimental ConditionsReference
83,000493DMSO[7]
>72,000493T&S Buffer, pH 9[8]
76,900~490Aqueous solution, pH > 8.0 (di-anionic form)[5]
12,1342840.1 M NaOH[9]
43,0602390.1 M NaOH[9]

Table 3: Spectral Properties of this compound

PropertyWavelength (nm)Experimental ConditionsReference(s)
Excitation Maximum (λex)4920.1 M Tris pH 8.0
493DMSO[7]
495Not specified[1]
465 and 490Physiological pH range of 6-7.4[10]
Emission Maximum (λem)5170.1 M Tris pH 8.0
517DMSO[7]
517Not specified[1]
515Physiological pH range of 6-7.4[10]

Experimental Protocols

Accurate determination of quantum yield and extinction coefficient is paramount for reliable downstream applications. The following sections detail the methodologies for these key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a basic aqueous buffer (e.g., 0.1 M NaOH), to create a concentrated stock solution.

  • Preparation of Dilution Series: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

  • Spectrophotometric Measurement:

    • Use a calibrated spectrophotometer.

    • Use a matched pair of cuvettes, one for the blank (solvent/buffer) and one for the sample.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is typically around 492 nm for this compound.

  • Data Analysis:

    • Plot the measured absorbance at λmax against the corresponding molar concentration.

    • Perform a linear regression analysis on the data points.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the molar concentration), the slope of the resulting line is equal to the molar extinction coefficient (assuming a 1 cm path length).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Selection of a Quantum Yield Standard: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice.[6]

  • Preparation of Sample and Standard Solutions:

    • Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.

  • Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

  • Fluorescence Measurements:

    • Use a spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

      where:

      • Φ_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for labeling a biomolecule with this compound and the logical relationship of its pH-dependent spectral properties.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis start Start: this compound (powder) dissolve Dissolve in Anhydrous DMSO start->dissolve activate Activate Carboxyl Group (e.g., with EDC/NHS) dissolve->activate biomolecule Prepare Biomolecule (e.g., Protein in Coupling Buffer) conjugate Conjugate to Biomolecule biomolecule->conjugate activate->conjugate purify Purify Labeled Biomolecule (e.g., Size Exclusion Chromatography) conjugate->purify analyze Characterize Conjugate (Spectroscopy, etc.) purify->analyze end End: Labeled Biomolecule analyze->end

Workflow for biomolecule labeling with this compound.

ph_dependence cluster_ph Effect of pH on this compound cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) ph Environmental pH low_abs Lower Absorbance at 490 nm ph->low_abs Decreases high_abs High Absorbance at 490 nm ph->high_abs Increases low_fluor Low Fluorescence Quantum Yield low_abs->low_fluor high_fluor High Fluorescence Quantum Yield high_abs->high_fluor

pH-dependent spectral properties of this compound.

References

A Technical Guide to the Solubility of 5(6)-Carboxyfluorescein for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of the fluorescent probe 5(6)-Carboxyfluorescein, providing researchers, scientists, and drug development professionals with essential data and standardized protocols for its effective use in experimental settings.

Introduction

This compound, a mixture of 5- and 6-carboxy isomers of fluorescein, is a widely utilized fluorescent dye in various life science applications. Its utility in labeling biomolecules, serving as a pH indicator, and acting as a tracer in cell permeability studies is well-documented. However, a thorough understanding of its solubility in different solvent systems is critical for the successful design and execution of experiments, ensuring reproducibility and accuracy of results. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols for solubility determination, and a practical workflow for its common application in protein labeling.

Data Presentation: Solubility of this compound

The solubility of this compound is significantly influenced by the solvent system. Generally, it exhibits good solubility in polar organic solvents and is sparingly soluble in aqueous buffers. The data compiled from various technical datasheets is summarized below for easy comparison.

Solvent SystemApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)0.5 - 58.33
Ethanol5
Dimethylformamide (DMF)1
1:1 Ethanol:PBS (pH 7.2)0.5
WaterSparingly soluble to soluble at pH > 6
0.1 M NaOH9.80 - 10.20

Note: The wide range in reported DMSO solubility may be attributed to different experimental conditions, such as the use of ultrasonic agitation to enhance dissolution.

Experimental Protocols

I. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely recognized OECD Test Guideline 105 for determining water solubility, specifically the Flask Method, which is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation mass concentration of this compound in an aqueous buffer at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator with shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preliminary Test: To estimate the approximate solubility and time to reach equilibrium, a preliminary test is recommended. Add an excess amount of this compound to a known volume of the aqueous buffer in a flask.

  • Equilibration: Place the flask in a constant temperature shaker (e.g., 25°C) and agitate. Periodically sample the supernatant (after allowing solids to settle) and measure the concentration of the dissolved dye. Equilibrium is reached when the concentration no longer increases over time.

  • Definitive Test:

    • Prepare at least three flasks, each containing a known volume of the aqueous buffer.

    • Add an excess amount of this compound to each flask, ensuring a sufficient amount of undissolved solid remains at equilibrium.

    • Seal the flasks and place them in the constant temperature shaker. Agitate for a period determined from the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved material to settle.

    • Carefully withdraw a sample from the clear supernatant.

    • To remove any remaining solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter that does not absorb the dye.

  • Quantification:

    • Analyze the concentration of this compound in the filtrate or supernatant using a pre-validated analytical method. For UV-Vis spectrophotometry, a calibration curve of known concentrations should be prepared.

  • Data Reporting: The solubility is reported as the average concentration from the replicate flasks in mg/mL or mol/L at the specified temperature.

II. Protocol for Protein Labeling with this compound

This protocol describes a general procedure for the covalent labeling of proteins (e.g., antibodies, bovine serum albumin) with this compound. The carboxyl group of the dye is activated to react with primary amines on the protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Preparation of Activated Dye:

    • Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

    • In a separate vial, weigh out EDC and NHS.

    • Slowly add the this compound stock solution to the EDC/NHS mixture.

    • Allow the reaction to proceed for approximately 1 hour at room temperature to form the NHS ester of carboxyfluorescein.

  • Protein Conjugation:

    • Dissolve the protein to be labeled in the reaction buffer.

    • Slowly add the activated dye solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous mixing.

  • Reaction Termination:

    • Add the quenching solution to the reaction mixture to inactivate any unreacted NHS ester.

    • Incubate for an additional hour at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column. The larger protein-dye conjugate will elute first.

  • Characterization:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 495 nm (for the fluorescein).

Mandatory Visualization

ProteinLabelingWorkflow start Start dissolve_dye Dissolve this compound in Anhydrous DMSO/DMF start->dissolve_dye activate_dye Activate Carboxyl Group (EDC/NHS Chemistry) dissolve_dye->activate_dye conjugation Conjugation Reaction (Protein + Activated Dye) activate_dye->conjugation prepare_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) prepare_protein->conjugation termination Terminate Reaction (Add Quenching Solution) conjugation->termination purification Purification (Size-Exclusion Chromatography) termination->purification characterization Characterization (Spectrophotometry) purification->characterization end End characterization->end

Caption: Workflow for covalent labeling of proteins with this compound.

SolubilityDeterminationWorkflow start Start add_excess Add Excess this compound to Aqueous Buffer start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle separate Separate Supernatant (Centrifugation/Filtration) settle->separate quantify Quantify Concentration of Dissolved Dye (e.g., UV-Vis) separate->quantify end End quantify->end

Caption: Workflow for determining the aqueous solubility of this compound.

5(6)-Carboxyfluorescein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of 5(6)-Carboxyfluorescein for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (5(6)-FAM), a widely used fluorescent dye in biological research. This document details its fundamental properties, provides structured data for easy reference, and outlines key experimental protocols for its application in labeling and cell-based assays.

Core Properties and Data

This compound is a mixture of two isomeric compounds, 5-carboxyfluorescein and 6-carboxyfluorescein. It is a highly versatile fluorescent probe known for its bright green fluorescence and utility in conjugating to various biomolecules.

PropertyValueReference
CAS Number 72088-94-9[1][2][3]
Molecular Weight 376.32 g/mol [1][3]
Molecular Formula C₂₁H₁₂O₇[1][3]
Excitation Wavelength (λex) ~492 nm[2]
Emission Wavelength (λem) ~514 nm[2]
Appearance Yellow to orange powder
Solubility Soluble in aqueous solutions with pH > 6, DMF, and DMSO.[2][3]

Applications in Research

This compound is extensively used for the fluorescent labeling of peptides, proteins, and nucleotides.[3] Its carboxyl group allows for covalent conjugation to primary amines on target molecules, forming stable amide bonds. This makes it an invaluable tool for a variety of applications, including:

  • Flow Cytometry: Tracking and sorting of labeled cells.

  • Fluorescence Microscopy: Visualization of labeled biomolecules within cells and tissues.

  • Immunoassays: Detection of antigens and antibodies.

  • Oligonucleotide Labeling: Synthesis of fluorescent probes for nucleic acid detection.[1]

  • Cell Proliferation and Viability Assays: As a precursor to cell-permeant dyes like Carboxyfluorescein diacetate succinimidyl ester (CFSE).

  • Cell Permeability Assays: As a membrane-impermeant tracer to assess the integrity of cell monolayers.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Peptide Labeling with this compound

This protocol describes the covalent coupling of this compound to a peptide via its primary amine groups.

Materials:

  • This compound

  • Peptide with a free primary amine (e.g., N-terminus or lysine side chain)

  • Coupling agents (e.g., HATU, HBTU)

  • Tertiary base (e.g., DIEA, NMM)

  • Anhydrous Dimethylformamide (DMF)

  • Solid-phase synthesis resin (if applicable)

  • Cleavage and deprotection reagents (e.g., Trifluoroacetic acid cocktail)

  • HPLC for purification

Procedure:

  • Activation of Carboxyfluorescein: Dissolve this compound in anhydrous DMF. Add the coupling agent (e.g., HATU) and a tertiary base (e.g., DIEA) to the solution. Allow the mixture to react for 15-30 minutes at room temperature to form the active ester.

  • Coupling to Peptide:

    • On-Resin Labeling: Add the activated carboxyfluorescein solution to the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

    • Solution-Phase Labeling: Add the activated carboxyfluorescein solution to the peptide dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3). Incubate the reaction mixture for 1-2 hours at room temperature.

  • Cleavage and Deprotection (for on-resin labeling): After the coupling is complete, wash the resin thoroughly with DMF and dichloromethane. Cleave the labeled peptide from the resin and remove protecting groups using a standard TFA cleavage cocktail.

  • Purification: Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

Peptide_Labeling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis FAM This compound Activated_FAM Activated FAM FAM->Activated_FAM DMF Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_FAM Base Base (e.g., DIEA) Base->Activated_FAM Labeled_Peptide Labeled Peptide Activated_FAM->Labeled_Peptide Peptide Peptide Peptide->Labeled_Peptide Purification RP-HPLC Labeled_Peptide->Purification Analysis Mass Spec / HPLC Purification->Analysis

Caption: Workflow for labeling a peptide with this compound.

Cell Permeability Assay using Caco-2 Monolayers

This protocol outlines the use of this compound as a membrane-impermeant tracer to assess the integrity of Caco-2 cell monolayers, a common in vitro model for the intestinal barrier.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow (as a control for paracellular transport)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture them for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates a well-formed tight junction barrier.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

    • Prepare a dosing solution of this compound in HBSS.

    • Apical to Basolateral Permeability (A-B): Add the this compound dosing solution to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence of the samples collected from the basolateral chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of this compound across the Caco-2 monolayer. A low Papp value for this compound confirms the integrity of the cell monolayer.

Caco2_Permeability_Assay cluster_setup Assay Setup cluster_dosing Dosing cluster_incubation Incubation & Sampling cluster_analysis Analysis Caco2_Monolayer Caco-2 Monolayer on Transwell® Apical Apical Chamber Basolateral Basolateral Chamber Add_FAM Add this compound to Apical Chamber Incubate Incubate at 37°C Add_FAM->Incubate Sample Sample from Basolateral Chamber Incubate->Sample At time points Measure_Fluorescence Measure Fluorescence Sample->Measure_Fluorescence Calculate_Papp Calculate Papp Measure_Fluorescence->Calculate_Papp

Caption: Workflow of a Caco-2 cell permeability assay using this compound.

References

An In-depth Technical Guide to the Isomers of Carboxyfluorescein: 5-FAM vs. 6-FAM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein, commonly known as FAM, is a widely utilized fluorescent dye in biological research and drug discovery. Its popularity stems from its high quantum yield, good water solubility, and a spectral profile compatible with standard fluorescence detection instrumentation.[1][2] FAM is commercially available as two distinct regioisomers, 5-carboxyfluorescein (5-FAM) and 6-carboxyfluorescein (6-FAM), or as a mixture of the two (5(6)-FAM).[3] These isomers differ only in the point of attachment of the carboxyl group to the bottom phenyl ring, a seemingly minor structural variance that can influence their physicochemical properties and, consequently, their performance in various applications.[4]

This technical guide provides a comprehensive comparison of 5-FAM and 6-FAM, offering a detailed examination of their synthesis, purification, spectral properties, and applications. It is designed to equip researchers with the knowledge to make informed decisions when selecting the appropriate isomer for their specific experimental needs.

Physicochemical and Spectral Properties

While both 5-FAM and 6-FAM exhibit similar spectral characteristics, subtle differences in their quantum yield and pKa can be observed. The fluorescence of carboxyfluorescein is pH-dependent, with fluorescence increasing in the physiological pH range. The mixed isomer 5(6)-FAM is reported to have a pKa of 6.5.[5][6]

Below is a summary of the key quantitative data for 5-FAM and 6-FAM. It is important to note that these values can be influenced by the solvent, pH, and conjugation state.

Property5-FAM6-FAM5(6)-FAM (Mixture)
Molecular Weight 376.32 g/mol 376.32 g/mol 376.32 g/mol
Excitation Maximum (λex) ~492 nm[7]~495 nm[7]~492 nm[8]
Emission Maximum (λem) ~514 nm[7]~519 nm[7]~514-517 nm[8]
Molar Extinction Coefficient (ε) ~82,000 cm⁻¹M⁻¹ (at pH 9)[6]~83,000 cm⁻¹M⁻¹ (at pH 7.5)[9]~82,000 cm⁻¹M⁻¹ (at pH 9)[6]
Quantum Yield (Φ) 0.83[10]Not explicitly stated for monomer in same context0.93 (unconjugated)[3], 0.48 (conjugated to BSA)[3]
Fluorescence Lifetime (τ) 4.28 ns (in buffer, pH 8.5)[11]4.17 ns (in buffer, pH 8.5)[11]Not explicitly stated
pKa Not explicitly statedNot explicitly stated~6.5[5][6]

Synthesis and Purification of 5-FAM and 6-FAM Isomers

The synthesis of carboxyfluorescein typically results in a mixture of the 5- and 6-isomers. Separation of these isomers is crucial for applications requiring high purity.

Synthesis Workflow

Synthesis Synthesis of 5-FAM and 6-FAM Resorcinol Resorcinol Condensation Condensation Reaction Resorcinol->Condensation Anhydride 4-Carboxyphthalic Anhydride Anhydride->Condensation Acid Methanesulfonic Acid Acid->Condensation Mixture Mixture of 5-FAM and 6-FAM Condensation->Mixture Crystallization Fractional Crystallization Mixture->Crystallization Isomer5 Pure 5-FAM Crystallization->Isomer5 Isomer6 Pure 6-FAM Crystallization->Isomer6

Synthesis of 5-FAM and 6-FAM.
Experimental Protocol: Synthesis and Separation

This protocol is adapted from a method involving condensation and fractional crystallization.

Materials:

  • Resorcinol

  • 4-Carboxyphthalic anhydride

  • Methanesulfonic acid

  • Methanol

  • Hexane

  • Ethanol

  • Ice

Procedure:

  • Condensation:

    • Dissolve resorcinol (2 equivalents) and 4-carboxyphthalic anhydride (1 equivalent) in methanesulfonic acid.

    • Heat the mixture, for example at 85°C, for several hours to facilitate the condensation reaction.

    • After cooling, pour the reaction mixture into ice water to precipitate the crude mixture of 5- and 6-carboxyfluorescein.

    • Collect the precipitate by filtration and dry thoroughly.

  • Fractional Crystallization:

    • Dissolve the crude FAM mixture in a minimal amount of a hot solvent system, such as methanol-hexane or ethanol-hexane.

    • Allow the solution to cool slowly to induce crystallization. The two isomers will have different solubilities, leading to the preferential crystallization of one isomer.

    • Collect the crystals of the first isomer by filtration.

    • The mother liquor will be enriched with the other isomer. Evaporate the solvent from the mother liquor and recrystallize the residue from a different solvent system (e.g., ethanol-hexane if methanol-hexane was used first) to isolate the second isomer.

    • Repeat the recrystallization steps as necessary to achieve the desired purity of each isomer.

Bioconjugation

Both 5-FAM and 6-FAM can be chemically activated, most commonly as N-hydroxysuccinimide (NHS) esters, to react with primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. This forms a stable amide bond.

General Bioconjugation Workflow

Bioconjugation NHS Ester-Mediated Bioconjugation Biomolecule Biomolecule with Primary Amine (e.g., Protein, Peptide) Reaction Conjugation Reaction (pH 8.3-8.5) Biomolecule->Reaction FAM_NHS 5-FAM or 6-FAM NHS Ester FAM_NHS->Reaction Conjugate FAM-labeled Biomolecule Reaction->Conjugate Purification Purification (e.g., HPLC, Gel Filtration) Conjugate->Purification FinalProduct Purified FAM Conjugate Purification->FinalProduct

NHS Ester-Mediated Bioconjugation.
Experimental Protocol: Protein Labeling with FAM-NHS Ester

Materials:

  • Protein or peptide to be labeled (in an amine-free buffer, e.g., PBS)

  • 5-FAM NHS ester or 6-FAM NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the FAM-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.

    • Add a calculated molar excess of the FAM-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

  • Purification:

    • Separate the FAM-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visually identifiable by its color.

Purification of FAM-Labeled Biomolecules by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for purifying FAM-labeled biomolecules and can also be used to separate the 5-FAM and 6-FAM conjugated forms.

HPLC Purification Workflow

HPLC HPLC Purification of FAM-Labeled Biomolecules Crude Crude Labeled Biomolecule Injection Inject onto HPLC Column Crude->Injection Separation Reverse-Phase C18 Column Gradient Elution Injection->Separation Detection UV-Vis and Fluorescence Detection Separation->Detection Fractionation Collect Fractions Detection->Fractionation Purified Purified FAM-Labeled Biomolecule Fractionation->Purified

HPLC Purification of FAM-Labeled Biomolecules.
Experimental Protocol: HPLC Purification of FAM-Labeled Oligonucleotides

This protocol is suitable for the purification of FAM-labeled oligonucleotides and can be adapted for peptides.

Materials:

  • Crude FAM-labeled oligonucleotide

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Reverse-phase C18 HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude FAM-labeled oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile using a UV detector (at 260 nm for the oligonucleotide and ~495 nm for the FAM dye) and a fluorescence detector (excitation ~495 nm, emission ~520 nm).

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the main peak of the FAM-labeled product.

    • The collected fractions can be lyophilized to remove the volatile TEAA buffer and acetonitrile.

Applications in Research and Drug Discovery

Both 5-FAM and 6-FAM are extensively used in a variety of fluorescence-based assays.

Fluorescence Polarization (FP) Assays

FP assays are used to study molecular interactions in solution.[12][13] A small, FAM-labeled molecule (tracer) has a low polarization value. Upon binding to a larger molecule, its tumbling slows, and the polarization value increases.

FP_Assay Fluorescence Polarization Competition Assay cluster_0 High Polarization cluster_1 Low Polarization Tracer FAM-labeled Tracer Bound Tracer-Target Complex Tracer->Bound Target Target Molecule Target->Bound Displaced Displaced Tracer Bound->Displaced Competition Inhibitor Unlabeled Inhibitor InhibitorTarget Inhibitor-Target Complex Inhibitor->InhibitorTarget Target_unbound Target Molecule Target_unbound->InhibitorTarget

Fluorescence Polarization Competition Assay.

Materials:

  • FAM-labeled tracer (ligand)

  • Target protein

  • Unlabeled competitor compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add the assay buffer.

    • Add a fixed concentration of the FAM-labeled tracer to all wells.

    • Add a fixed concentration of the target protein to all wells except for the "no protein" control.

    • Add varying concentrations of the unlabeled competitor compounds to the appropriate wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Calculate the change in polarization as a function of the competitor concentration to determine the inhibitor's potency (e.g., IC50).

Flow Cytometry

FAM-conjugated antibodies are widely used in flow cytometry to identify and quantify specific cell populations.[14]

Flow_Cytometry Intracellular Staining for Flow Cytometry Cells Cell Suspension Fixation Fixation Cells->Fixation Permeabilization Permeabilization Fixation->Permeabilization Staining Staining with FAM-conjugated Antibody Permeabilization->Staining Washing Washing Staining->Washing Analysis Flow Cytometer Analysis Washing->Analysis

Intracellular Staining for Flow Cytometry.

Materials:

  • Cell suspension

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% saponin)

  • FAM-conjugated primary antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL.

  • Fixation:

    • Fix the cells by incubating with fixation buffer for 20 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization and Staining:

    • Permeabilize the cells by resuspending them in permeabilization buffer.

    • Add the FAM-conjugated antibody at the predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing and Analysis:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for FAM detection.

Fluorescence Microscopy

FAM-labeled probes, such as antibodies or oligonucleotides, are used to visualize the localization of specific targets within fixed or live cells.

Microscopy Immunofluorescence Staining for Microscopy Cells Cells on Coverslip Fixation Fixation Cells->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing Washing PrimaryAb->Washing SecondaryAb FAM-conjugated Secondary Antibody Incubation SecondaryAb->Washing Washing->SecondaryAb Mounting Mounting on Microscope Slide Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Immunofluorescence Staining for Microscopy.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody

  • FAM-conjugated secondary antibody

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Rinse cells grown on coverslips with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the FAM-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslip onto a microscope slide using antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set for FAM.

Conclusion

The choice between 5-FAM and 6-FAM may be critical for certain applications. While their spectral properties are very similar, differences in their synthesis, purification, and potentially their interaction with biomolecules warrant careful consideration. For most standard applications, a mixture of 5(6)-FAM may be sufficient and more cost-effective. However, for applications requiring high purity and reproducibility, such as in the development of clinical diagnostics or for detailed structural studies, the use of a single, purified isomer is recommended. This guide provides the foundational knowledge and protocols to enable researchers to effectively utilize both 5-FAM and 6-FAM in their scientific endeavors.

References

An In-depth Technical Guide to the Spectral Properties of 5(6)-Carboxyfluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5(6)-Carboxyfluorescein, commonly known as FAM, is a widely utilized fluorescent dye that exists as a mixture of two structural isomers, 5-carboxyfluorescein and 6-carboxyfluorescein.[1] Renowned for its bright green fluorescence and high quantum yield, it is a staple in various biological and chemical applications, including the labeling of peptides, proteins, and oligonucleotides.[2] Its excitation maximum is well-matched to the common 488 nm spectral line of argon-ion lasers, further enhancing its utility in fluorescence microscopy, flow cytometry, and in-vitro assays.[2][3] This guide provides a detailed overview of its core spectral properties, the significant influence of environmental pH, and standardized protocols for its experimental use.

Core Spectral Properties

The fundamental spectral characteristics of this compound are pivotal for its application. These properties, including its excitation and emission wavelengths, molar extinction coefficient, and quantum yield, are summarized below. It is important to note that these values can be influenced by solvent and pH conditions.

PropertyValueConditions
Excitation Maximum (λex) ~492-493 nmIn 0.1 M Tris, pH 8.0 or 0.01N NaOH[2][4][5]
Emission Maximum (λem) ~515-517 nmIn 0.1 M Tris, pH 8.0[4][6]
Molar Extinction Coefficient (ε) ≥72,000 - 83,000 L·mol⁻¹·cm⁻¹At ~492 nm in basic conditions (e.g., 0.01N NaOH or pH 9)[2][5][6]
Quantum Yield (Φ) ~0.93Similar to fluorescein[7]
pKa ~6.5[8]

The Critical Influence of pH

A defining characteristic of this compound is the pH-dependent nature of its fluorescence.[4] The fluorescence intensity increases significantly with rising pH, particularly within the physiological range of 6.0 to 7.4.[4][9] This sensitivity is attributed to the equilibrium between different ionic forms of the xanthene moiety, which constitutes the fluorophore. At lower pH values, the molecule exists predominantly in a non-fluorescent or weakly fluorescent lactone form. As the pH increases above its pKa of approximately 6.5, it transitions to the highly fluorescent dianionic form, leading to a marked increase in emission intensity.[7][8] This property makes this compound an excellent indicator for measuring pH in various biological contexts.[8]

ph_dependence cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Lactone Lactone Form Weak_Fluorescence Weakly Fluorescent / Non-Fluorescent Lactone->Weak_Fluorescence Dianion Dianion Form Lactone->Dianion  Increasing pH > pKa (~6.5) Dianion->Lactone  Decreasing pH < pKa (~6.5) Strong_Fluorescence Strongly Fluorescent Dianion->Strong_Fluorescence

pH-dependent equilibrium of this compound.

Experimental Protocols

Accurate measurement of the spectral properties of this compound requires careful sample preparation and standardized instrumentation settings.

Methodology for Fluorescence Spectroscopy

This protocol outlines the steps for determining the excitation and emission spectra and assessing pH sensitivity.

1. Reagent and Sample Preparation:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like Dimethyl sulfoxide (DMSO) or ethanol.[1][6][10] this compound is soluble in DMSO at approximately 0.5 mg/mL and in ethanol at 5 mg/mL.[10] Store the stock solution protected from light.[2]

  • Working Solutions: Prepare dilute working solutions (typically in the micromolar to nanomolar range) by diluting the stock solution into the desired aqueous buffer (e.g., 10 mM phosphate buffer).[7] For pH studies, prepare a series of buffers across a pH range (e.g., pH 2.0 to 11.0).[7] The final absorbance of the working solution at the excitation maximum should be below 0.1 to avoid inner filter effects.[7]

  • pH Measurement: Accurately measure and record the pH of each buffer solution using a calibrated pH meter.[7]

2. Instrumentation and Data Acquisition:

  • Spectrofluorometer: Use a calibrated spectrofluorometer equipped with a xenon arc lamp as the light source.[7]

  • Cuvette: Use a 1-cm pathlength quartz cuvette for all measurements.[7]

  • Emission Spectrum:

    • Set the excitation wavelength to the known maximum (~492 nm).

    • Scan a range of emission wavelengths (e.g., 500 nm to 600 nm) to find the emission maximum.

  • Excitation Spectrum:

    • Set the emission wavelength to the determined maximum (~517 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm) to determine the excitation maximum.

  • Data Recording: Record the fluorescence intensity at each wavelength. For pH studies, repeat the spectral measurements for the sample in each buffer of varying pH.[7]

3. Data Analysis:

  • Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

  • For pH sensitivity analysis, plot the fluorescence intensity at the emission maximum against the corresponding pH of the buffer.

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis A Prepare Stock Solution (e.g., 1-10 mM in DMSO) B Create Working Solutions (Dilute in Aqueous Buffer) A->B C Adjust and Measure pH of Buffer Series B->C E Measure Emission Spectrum (Fix Ex λ, Scan Em λ) C->E Transfer sample to cuvette D Calibrate Spectrofluorometer D->E F Measure Excitation Spectrum (Fix Em λ, Scan Ex λ) E->F G Plot Spectra: Intensity vs. Wavelength F->G H Plot pH Profile: Intensity vs. pH G->H

Workflow for fluorescence analysis of this compound.

References

An In-depth Technical Guide to the Lactone and Quinoid Forms of Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the structural and functional interplay between the lactone and quinoid forms of fluorescein, a cornerstone fluorophore in biomedical research and diagnostics. Understanding this dynamic equilibrium is critical for the effective design and application of fluorescein-based probes and drug delivery systems.

Introduction: The Structural Dichotomy of Fluorescein

Fluorescein is a synthetic organic dye renowned for its intense green fluorescence.[] Its utility, however, is governed by a complex, pH-dependent equilibrium between several prototropic forms.[2][3] The two most significant neutral tautomers are the colorless, non-fluorescent lactone form and the colored, fluorescent quinoid form.[][4] The transition between these states is the fundamental principle behind fluorescein's use as a pH indicator and the basis for "switch-on" fluorescent probes.[5][6]

In acidic to neutral conditions, the equilibrium favors the closed-ring lactone structure. As the pH increases, the molecule undergoes a structural rearrangement to the open-ring quinoid form, which is then deprotonated to form the highly fluorescent monoanion and dianion species.[3][5][7]

The Lactone-Quinoid Equilibrium: A pH-Driven Transformation

The core of fluorescein's functionality lies in the equilibrium between its different structural forms. In aqueous solution, fluorescein can exist in at least seven prototropic forms, but the key transition for many applications is the pH-mediated conversion from the lactone to the quinoid structure, which opens the path to the fluorescent anionic species.[8][9]

The neutral form of fluorescein in aqueous solution is a mixture of three tautomers: the lactone (approximately 70%), the zwitterion (15%), and the quinoid (15%).[8][9][10] The colorless lactone form does not significantly absorb visible light.[4] Conversely, the quinoid structure possesses an extended conjugated system, enabling strong absorption of blue light and subsequent emission of green fluorescence.[]

The diagram below illustrates the pH-dependent equilibria of fluorescein, highlighting the transition from the non-fluorescent lactone to the highly fluorescent dianion.

Fluorescein_Equilibrium cluster_acidic Acidic (pH < 4) cluster_neutral Near Neutral (pH ~6.4) cluster_basic Basic (pH > 7) Lactone Lactone (Colorless, Non-Fluorescent) Monoanion Monoanion (Fluorescent) Lactone->Monoanion pKa ~4.3 (Ring Opening) Dianion Dianion (Highly Fluorescent) Monoanion->Dianion pKa ~6.4 (Phenol Deprotonation) Experimental_Workflow start Start prep_stock Prepare Fluorescein Stock Solution start->prep_stock prep_buffers Prepare Buffer Series (e.g., pH 5-9) prep_stock->prep_buffers prep_samples Create Dilute Samples in Each Buffer prep_buffers->prep_samples measure_ph Accurately Measure Final pH of Samples prep_samples->measure_ph measure_fluor Measure Fluorescence (λex=490nm, λem=515nm) measure_ph->measure_fluor plot_data Plot Intensity vs. pH measure_fluor->plot_data determine_pka Determine pKa from Sigmoidal Curve Fit plot_data->determine_pka end_node End determine_pka->end_node

References

Methodological & Application

Application Notes and Protocols for 5(6)-Carboxyfluorescein NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with 5(6)-Carboxyfluorescein, N-hydroxysuccinimidyl ester (5(6)-FAM, SE). This amine-reactive fluorescent dye is widely used to create fluorescently tagged proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Introduction

This compound (FAM) is a popular green fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amino groups (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[1][2] This process, known as bioconjugation, yields a protein-dye conjugate that retains the biological activity of the protein while gaining the fluorescent properties of the dye. FAM-labeled proteins can be excited at approximately 495 nm and exhibit a maximum emission at around 520 nm.[3][4] Compared to fluorescein isothiocyanate (FITC), FAM succinimidyl esters form more stable carboxamide bonds, making them a preferred choice for many bioconjugation applications.[5]

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack FAM_NHS 5(6)-FAM-NHS Ester FAM_NHS->Intermediate Conjugate Protein-NH-CO-FAM (Stable Amide Bond) Intermediate->Conjugate Bond Formation NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Caption: Chemical reaction of 5(6)-FAM, SE with a primary amine on a protein.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for labeling proteins with 5(6)-FAM, SE.

Materials and Reagents
  • Protein of interest (at a concentration of 2-10 mg/mL)[4]

  • This compound, N-hydroxysuccinimidyl ester (5(6)-FAM, SE)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][6]

  • Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.5[2][7]

  • Purification column (e.g., gel filtration, dialysis)

  • Spectrophotometer or fluorometer

Important: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS esters as they will compete for reaction with the dye.[1][8]

Experimental Workflow

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization A Prepare Protein Solution (2-10 mg/mL in amine-free buffer) C Add FAM-NHS to Protein Solution A->C B Prepare FAM-NHS Ester Stock (10 mg/mL in DMSO/DMF) B->C D Incubate (1 hour, room temperature, dark) C->D E Remove Unreacted Dye (Gel Filtration / Dialysis) D->E F Determine Degree of Labeling (DOL) E->F G Assess Protein Functionality F->G

Caption: Workflow for protein labeling with 5(6)-FAM, SE.

Detailed Protocol
  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[4]

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the conjugation buffer before labeling.[3]

  • Dye Preparation:

    • Allow the vial of 5(6)-FAM, SE to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[3] This solution should be prepared fresh for each use.

  • Labeling Reaction:

    • Add the FAM-NHS ester stock solution to the protein solution. A molar excess of the dye is required to drive the reaction. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein for antibodies.[1][3] The optimal ratio may need to be determined empirically for other proteins.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.[2][6]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or dialysis. The yellow-green color of the free dye will visually separate from the labeled protein during column chromatography.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

      • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for FAM).

      • The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

      • The concentration of the dye can be calculated from its absorbance at 494 nm.

      • The DOL is the molar ratio of the dye to the protein. An effective labeling generally results in a DOL between 2 and 6 for antibodies.[3]

    • Functional Analysis: It is crucial to verify that the labeling process has not compromised the biological activity of the protein. This can be assessed through relevant functional assays, such as ELISA or binding assays.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the 5(6)-FAM, SE protein labeling protocol.

ParameterRecommended Value/RangeNotes
Protein Concentration 2 - 10 mg/mLLower concentrations can reduce labeling efficiency.[4]
Dye Stock Solution 10 mg/mL in anhydrous DMSO/DMFPrepare fresh before each use.[3]
Conjugation Buffer 0.1 M Sodium Bicarbonate or PhosphateMust be free of primary amines.[8]
pH of Reaction 8.0 - 9.5NHS esters react efficiently with unprotonated primary amines.[7]
Molar Ratio (Dye:Protein) 10:1 to 20:1 (for IgG)May require optimization for other proteins.[1]
Incubation Time 1 hourLonger times may not significantly increase labeling.
Incubation Temperature Room Temperature
Excitation Wavelength ~495 nm[3]
Emission Wavelength ~520 nm[3]
Optimal Degree of Labeling 2 - 6 (for IgG)Over-labeling can lead to protein precipitation and loss of function.[3]

Storage of Labeled Protein

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a preservative such as 0.1% sodium azide and store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[3][9] The presence of a carrier protein like 0.1% Bovine Serum Albumin (BSA) can also help stabilize the conjugate.[3]

Troubleshooting

  • Low Degree of Labeling:

    • Ensure the protein buffer is free of primary amines.

    • Increase the molar excess of the dye.

    • Confirm the protein concentration is within the optimal range.

    • Check the reactivity of the FAM-NHS ester; it is susceptible to hydrolysis.

  • Protein Precipitation:

    • This may indicate over-labeling. Reduce the molar ratio of dye to protein.

  • Loss of Protein Activity:

    • Reduce the degree of labeling.

    • Confirm that the pH and buffer conditions during labeling are not denaturing the protein.

References

Application Notes and Protocols for Labeling Oligonucleotides with 5(6)-Carboxyfluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are widely used as probes for detecting specific nucleic acid sequences in a variety of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and microarray analysis. 5(6)-Carboxyfluorescein is a commonly used fluorescent dye for labeling oligonucleotides due to its high quantum yield, good water solubility, and excitation/emission spectra compatible with standard fluorescence detection instrumentation.[1][2][3]

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with this compound-NHS ester. The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond between the dye and a primary amine on the oligonucleotide.[4][5]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a primary aliphatic amine on the NHS ester of this compound. The amine group is typically introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis using an amino-modifier phosphoramidite. The reaction proceeds efficiently in a slightly alkaline buffer (pH 8.0-9.0), leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[4][5]

Quantitative Data Summary

The efficiency and yield of the labeling reaction and subsequent purification can vary depending on the specific oligonucleotide sequence, the quality of the reagents, and the purification method employed. The following table summarizes typical quantitative data associated with this protocol.

ParameterTypical Value/RangeNotes
Oligonucleotide Scale 0.2 - 1.0 µmolThe protocol can be scaled up or down as needed.
Molar Excess of this compound-NHS Ester 5 - 20 equivalentsA molar excess of the dye is used to drive the reaction to completion.[4]
Reaction Time 1 - 4 hoursReaction progress can be monitored by HPLC.
Reaction Temperature Room Temperature (20-25°C)
Expected Labeling Efficiency > 90%As determined by HPLC or mass spectrometry.
Purification Yield (Post-HPLC) 30 - 60%Yields for modified oligonucleotides are typically lower than for unmodified ones.[1][6]
Final Purity of Labeled Oligonucleotide > 95%Purity is assessed by analytical HPLC and/or mass spectrometry.[4]

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide (desalted or purified)

  • This compound, N-hydroxysuccinimide ester (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5) or 0.1 M Sodium Borate Buffer (pH 8.5)

  • Nuclease-free water

  • 3 M Sodium Acetate, pH 5.2

  • Cold absolute ethanol (-20°C)

  • 70% Ethanol (-20°C)

  • Microcentrifuge tubes

  • Pipettes and nuclease-free tips

  • Vortex mixer

  • Centrifuge

Protocol 1: Labeling of Amine-Modified Oligonucleotide

This protocol describes the labeling of a 0.2 µmole synthesis of an amine-modified oligonucleotide.

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate Buffer (pH 8.5).[4]

    • Vortex briefly to ensure complete dissolution.

  • Prepare the this compound-NHS Ester Solution:

    • Immediately before use, dissolve 5-10 equivalents of this compound-NHS ester in 25 µL of anhydrous DMF or DMSO.[4] For a 0.2 µmole oligo, this corresponds to approximately 0.5-1.0 mg of the dye.

    • Vortex until the dye is completely dissolved. The solution should be a clear, yellow-orange color.

  • Perform the Labeling Reaction:

    • Add the this compound-NHS ester solution to the oligonucleotide solution.

    • Vortex the reaction mixture gently.

    • Incubate the reaction for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended.

Protocol 2: Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, which can interfere with downstream applications. A combination of ethanol precipitation and HPLC is recommended for high purity.

2.1 Ethanol Precipitation (Initial Cleanup)

  • Precipitate the Oligonucleotide:

    • To the labeling reaction mixture, add 1/10th volume of 3 M Sodium Acetate (e.g., 52.5 µL).

    • Add 3 volumes of cold absolute ethanol (e.g., 1.7 mL).

    • Vortex well and incubate at -20°C for at least 30 minutes.

  • Pellet the Oligonucleotide:

    • Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the Pellet:

    • Add 500 µL of cold 70% ethanol to the pellet.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant.

  • Dry and Resuspend the Pellet:

    • Briefly air-dry the pellet to remove residual ethanol. Do not over-dry.

    • Resuspend the pellet in a suitable volume of nuclease-free water (e.g., 100-200 µL).

2.2 High-Performance Liquid Chromatography (HPLC) Purification (Final Polishing)

For applications requiring high purity, purification by reverse-phase HPLC is recommended.

  • HPLC System and Column:

    • Use a reverse-phase C18 column.

    • The mobile phases typically consist of an aqueous buffer (e.g., 0.1 M Triethylammonium Acetate, TEAA) and an organic solvent (e.g., acetonitrile).

  • Purification Method:

    • Equilibrate the column with a low percentage of the organic solvent.

    • Inject the resuspended oligonucleotide from the ethanol precipitation step.

    • Elute the oligonucleotide using a linear gradient of increasing organic solvent concentration. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the fluorescein dye.

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~495 nm (for fluorescein).

  • Collection and Desalting:

    • Collect the fractions corresponding to the labeled oligonucleotide peak.

    • Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column.

  • Quantification and Storage:

    • Determine the concentration of the purified, labeled oligonucleotide by measuring its absorbance at 260 nm.

    • Store the labeled oligonucleotide at -20°C in the dark.

Visualization of Experimental Workflow and Application

Experimental Workflow: Oligonucleotide Labeling and Purification

The following diagram illustrates the key steps in the labeling and purification process.

G cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Final Product A Dissolve Amine-Oligo in Bicarbonate Buffer C Mix Oligo and Dye Solutions A->C B Dissolve 5(6)-FAM-NHS in DMF/DMSO B->C D Incubate at RT (2-4h) C->D E Ethanol Precipitation D->E Crude Labeled Oligo F Wash Pellet E->F G Reverse-Phase HPLC F->G H Collect & Desalt G->H I Quantify Labeled Oligo H->I Pure Labeled Oligo J Store at -20°C I->J

Caption: Workflow for labeling and purification of oligonucleotides.

Application: Visualization of a Target mRNA in a Signaling Pathway using FISH

Fluorescein-labeled oligonucleotides are frequently used as probes in Fluorescence In Situ Hybridization (FISH) to visualize the expression and localization of specific mRNAs within cells. This allows researchers to study how signaling pathways regulate gene expression. The diagram below outlines a general workflow for this application.

G cluster_0 Cell Preparation cluster_1 Hybridization cluster_2 Washing & Detection cluster_3 Imaging & Analysis A Fix Cells/Tissues B Permeabilize Cells A->B C Add Fluorescein-labeled Oligonucleotide Probe B->C D Hybridize to Target mRNA C->D E Wash to Remove Unbound Probe D->E F Counterstain Nuclei (e.g., DAPI) E->F G Fluorescence Microscopy F->G H Analyze mRNA Localization and Abundance G->H

Caption: General workflow for mRNA detection using FISH.

Conclusion

The protocol described provides a reliable method for labeling oligonucleotides with this compound. The resulting fluorescently labeled oligonucleotides are valuable reagents for a wide range of molecular biology techniques, enabling sensitive and specific detection of nucleic acids. Proper purification of the labeled oligonucleotide is critical for obtaining accurate and reproducible results in downstream applications such as the visualization of gene expression within cellular signaling pathways.

References

Application Notes and Protocols for 5(6)-Carboxyfluorescein in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing 5(6)-Carboxyfluorescein (CF) and its diacetate succinimidyl ester derivative for assessing cell viability. The primary application discussed is the widely used cell proliferation assay using this compound diacetate succinimidyl ester (CFDA-SE), which offers a powerful method to track cell divisions and infer cell viability and cytostatic effects over time. Additionally, the use of carboxyfluorescein diacetate (CFDA) as a direct indicator of cell viability based on enzymatic activity and membrane integrity is covered.

Introduction

This compound and its derivatives are valuable fluorescent probes for assessing cellular functions. For cell viability, the most common probe is this compound diacetate succinimidyl ester (CFDA-SE), often referred to as CFSE. This cell-permeable compound provides a robust method for tracking cell proliferation, a key indicator of cell health and viability.[1][2][3] Upon entering a live cell, intracellular esterases cleave the acetate groups from CFDA-SE, yielding the fluorescent molecule carboxyfluorescein succinimidyl ester (CFSE).[4][5][6] This fluorescent product then covalently binds to intracellular proteins via its succinimidyl ester group, ensuring its retention within the cell.[2][4][5] As cells divide, the fluorescent label is distributed equally between daughter cells, leading to a successive halving of fluorescence intensity with each cell division.[2][4][5] This allows for the quantitative analysis of cell proliferation by flow cytometry.

The fundamental principle of this assay as a viability indicator lies in the requirement of two key cellular functions for a cell to become fluorescent: active intracellular esterases and an intact cell membrane to retain the fluorescent product.[6][7][8] Therefore, non-viable cells with inactive enzymes or compromised membranes will not fluoresce.[6]

Principle of the Assay

The mechanism of CFDA-SE for cell proliferation and viability assays involves a two-step intracellular activation process.

  • Cellular Uptake and Activation : The non-fluorescent and cell-permeable CFDA-SE readily crosses the plasma membrane of both live and dead cells. Inside live cells, ubiquitous intracellular esterases cleave the diacetate groups, converting the molecule into the highly fluorescent and cell-impermeable carboxyfluorescein succinimidyl ester (CFSE).[4][5][9]

  • Covalent Labeling and Retention : The succinimidyl ester group of CFSE reacts with primary amines on intracellular proteins, forming stable covalent bonds.[2][4][5] This ensures that the fluorescent probe is well-retained within the cytoplasm of viable cells for extended periods.

  • Proliferation Tracking : With each cell division, the total fluorescence is halved between the two daughter cells. This allows for the tracking of multiple generations of cell division through flow cytometry, where distinct peaks of decreasing fluorescence intensity represent successive generations.[2][5][9]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters
ParameterRecommended RangeSource
CFDA-SE Stock Solution Concentration2 mM - 10 mM in anhydrous DMSO[1][10][11]
Final CFDA-SE Labeling Concentration0.5 µM - 10 µM[4][10]
Cell Concentration for Labeling1 x 10⁶ cells/mL to 5 x 10⁷ cells/mL[10]
Incubation Time for Labeling5 - 20 minutes[1][4][10]
Incubation Temperature37°C or Room Temperature[1][4][10]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using CFDA-SE for Suspension Cells

Materials:

  • This compound diacetate succinimidyl ester (CFDA-SE)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Complete cell culture medium

  • Suspension cells of interest

  • Flow cytometer

Procedure:

  • Preparation of CFDA-SE Stock Solution:

    • Prepare a 2 mM to 10 mM stock solution of CFDA-SE in anhydrous DMSO.[1][11] For example, to prepare a 5 mM stock solution, dissolve 25 mg of CFSE in 8.96 mL of anhydrous DMSO.[1]

    • Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[10]

  • Cell Preparation:

    • Harvest cells and wash them once with PBS.

    • Resuspend the cells at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in pre-warmed (37°C) PBS or HBSS.[12]

  • Cell Labeling:

    • Prepare a working solution of CFDA-SE by diluting the stock solution in PBS to a final concentration of 0.5 µM to 10 µM. The optimal concentration should be determined empirically for each cell type.[4][10]

    • Add the CFDA-SE working solution to the cell suspension.

    • Incubate for 10-15 minutes at 37°C, protected from light.[11] Gently mix the cells every 5 minutes to ensure uniform labeling.

  • Washing:

    • To stop the labeling reaction, add an equal volume of cold complete culture medium (containing fetal bovine serum) or PBS containing 1% BSA. The proteins in the serum will quench the unreacted CFDA-SE.[10]

    • Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with complete culture medium to remove any residual unbound dye.

  • Cell Culture and Treatment:

    • Resuspend the labeled cells in fresh, pre-warmed complete culture medium at the desired density for your experiment.

    • Treat the cells with the compounds of interest. Include appropriate controls, such as an unstained cell population and a stained, untreated population.

  • Flow Cytometry Analysis:

    • At desired time points, harvest the cells.

    • Analyze the fluorescence intensity of the cells using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).[13]

    • The undivided cells will exhibit the highest fluorescence intensity. Each subsequent peak of halved fluorescence intensity represents a successive cell division.

Protocol 2: Cell Viability Assay using CFDA for Adherent Cells

Materials:

  • This compound diacetate (CFDA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured in plates or on coverslips

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of CFDA Stock Solution:

    • Prepare a 1 to 10 mg/mL stock solution of CFDA in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Grow adherent cells to the desired confluency in a multi-well plate or on coverslips.

    • Before staining, remove the culture medium and wash the cells once with warm PBS.

  • Cell Staining:

    • Prepare a CFDA working solution by diluting the stock solution in PBS to a final concentration of 1-10 µM.

    • Add the CFDA working solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis:

    • After incubation, wash the cells twice with PBS to remove the extracellular dye.

    • Add fresh PBS or culture medium to the cells.

    • Observe the cells under a fluorescence microscope using a standard FITC filter set. Live cells will exhibit bright green fluorescence, while dead cells will not be fluorescent.

    • Alternatively, quantify the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~492/517 nm).

Visualization

G cluster_workflow Experimental Workflow for CFDA-SE Proliferation Assay prep_cells Prepare Single Cell Suspension labeling Incubate with CFDA-SE prep_cells->labeling Add CFDA-SE Solution wash1 Quench and Wash Cells labeling->wash1 Stop Reaction culture Culture and Treat Cells wash1->culture Plate Cells analysis Analyze by Flow Cytometry culture->analysis Harvest at Time Points

Caption: Workflow for the CFDA-SE cell proliferation assay.

G cluster_mechanism Mechanism of CFDA-SE Action in Live Cells CFDA_SE_out CFDA-SE (Non-fluorescent, Cell-permeable) CFDA_SE_in CFDA-SE CFDA_SE_out->CFDA_SE_in Passive Diffusion cell_membrane Cell Membrane CFSE CFSE (Fluorescent, Cell-impermeable) CFDA_SE_in->CFSE Cleavage of Acetate Groups Esterases Intracellular Esterases Labeled_Proteins Covalently Labeled Proteins CFSE->Labeled_Proteins Covalent Bonding Proteins Intracellular Proteins

Caption: Intracellular activation of CFDA-SE to fluorescent CFSE.

References

Application Notes and Protocols for 5(6)-Carboxyfluorescein (CFSE) in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5(6)-Carboxyfluorescein (CFSE)

This compound diacetate, succinimidyl ester (CFDA-SE), commonly known as CFSE, is a cell-permeable fluorescent dye widely used for monitoring cell proliferation, tracking cell migration, and assessing cell-mediated cytotoxicity.[1][2][3] The non-fluorescent CFDA-SE passively diffuses across the cell membrane into the cytoplasm.[1][4] Inside the cell, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent and membrane-impermeant carboxyfluorescein succinimidyl ester (CFSE).[1][2][5] The succinimidyl ester group of CFSE then covalently binds to primary amines of intracellular proteins.[3][5] This stable covalent linkage ensures that the dye is well-retained within the cells for long durations and is not transferred to adjacent cells.[2][5]

The key principle behind its use in proliferation assays is that with each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells.[6][7] Consequently, each successive generation of cells exhibits a halving of fluorescence intensity, which can be resolved as distinct peaks by flow cytometry.[6][8] This allows for the quantitative analysis of cell division history.

CFSE_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) CFDA_SE_ext CFDA-SE (Non-fluorescent, Cell-permeable) CFDA_SE_int CFDA-SE CFDA_SE_ext->CFDA_SE_int Passive Diffusion CFSE CFSE (Fluorescent, Membrane-impermeant) CFDA_SE_int->CFSE Cleavage of acetate groups Esterases Intracellular Esterases Esterases->CFDA_SE_int Labeled_Protein Covalently Labeled Fluorescent Proteins CFSE->Labeled_Protein Covalent Bonding Proteins Intracellular Proteins (with amine groups) Proteins->Labeled_Protein Proliferation_Workflow cluster_prep Preparation cluster_stain Staining cluster_culture Culture & Analysis P1 Prepare Single-Cell Suspension (1-20x10^6/mL) S1 Mix Cells and CFSE P1->S1 P2 Prepare CFSE Working Solution (0.5-5 µM) P2->S1 S2 Incubate (5-20 min, 37°C) S1->S2 S3 Quench with Complete Medium S2->S3 S4 Wash Cells (3x) S3->S4 C1 Culture Cells with Stimulus (e.g., 3-7 days) S4->C1 C2 Harvest Cells at Time Points C1->C2 C3 (Optional) Antibody Staining for Markers C2->C3 C4 Analyze by Flow Cytometry C3->C4 Tracking_Workflow cluster_labeling Cell Labeling cluster_application Application cluster_analysis Analysis L1 Label Cells with CFSE (2-5 µM) L2 Wash Extensively A1 In Vivo Adoptive Transfer L2->A1 A2 In Vitro Co-culture L2->A2 AN1 Harvest Tissues/ Organs A1->AN1 AN3 Analyze for CFSE+ Cells by Flow Cytometry A2->AN3 AN2 Prepare Single-Cell Suspensions AN1->AN2 AN2->AN3 Cytotoxicity_Assay cluster_setup Assay Setup cluster_analysis Analysis T1 Target Cells S1 Label Target Cells with CFSE T1->S1 E1 Effector Cells S2 Co-culture Labeled Targets with Unlabeled Effectors E1->S2 S1->S2 A1 Add Viability Dye (e.g., 7-AAD) S2->A1 A2 Analyze by Flow Cytometry A1->A2 Q1 Live Target (CFSE+ / 7-AAD-) A2->Q1 Q2 Dead Target (CFSE+ / 7-AAD+) A2->Q2 Q3 Live Effector (CFSE- / 7-AAD-) A2->Q3 Q4 Dead Effector (CFSE- / 7-AAD+) A2->Q4

References

Application Notes and Protocols for 5(6)-Carboxyfluorescein (FAM) in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide detailed guidance on the use of 5(6)-Carboxyfluorescein (FAM) as a donor fluorophore in Förster Resonance Energy Transfer (FRET) applications. FAM is a widely used fluorescein derivative that offers a bright green fluorescence, making it an excellent choice for a variety of FRET-based assays.[1]

Application Note 1: Nucleic Acid Hybridization Assay using a FAM-TAMRA FRET Probe

Principle

This assay is designed to detect and quantify the presence of a specific nucleic acid sequence through hybridization with a dually labeled FRET probe. The probe is a single-stranded oligonucleotide with this compound (FAM) as the donor at one end and Tetramethylrhodamine (TAMRA) as the acceptor at the other.[2] In the absence of the target sequence, the probe exists in a random coil or hairpin conformation, bringing FAM and TAMRA into close proximity and resulting in efficient FRET. Upon hybridization to the complementary target sequence, the probe becomes linearized and rigid, increasing the distance between FAM and TAMRA. This separation disrupts FRET, leading to an increase in FAM fluorescence and a decrease in TAMRA fluorescence.[3][4]

Materials and Reagents

  • FAM-TAMRA labeled oligonucleotide probe

  • Target nucleic acid sample

  • Hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA)

  • Nuclease-free water

  • Fluorometer or real-time PCR instrument capable of FRET measurements

Protocol

  • Probe Design: Design a single-stranded DNA or RNA probe (typically 20-30 bases) complementary to the target sequence. The probe should be labeled with FAM at the 5' end and TAMRA at the 3' end.[2]

  • Reaction Setup:

    • Prepare a reaction mixture containing the FAM-TAMRA probe at a final concentration of 100-200 nM in hybridization buffer.

    • Add the target nucleic acid sample at varying concentrations.

    • Include a negative control with no target nucleic acid.

    • The final reaction volume is typically 20-100 µL.

  • Hybridization:

    • Incubate the reaction mixture at a temperature compatible with the melting temperature (Tm) of the probe-target duplex. A typical starting point is 37°C for 30-60 minutes.

  • Data Acquisition:

    • Measure the fluorescence intensity of FAM (Excitation: ~492 nm, Emission: ~517 nm) and TAMRA (Excitation: ~565 nm, Emission: ~580 nm).[2][5][6]

    • If using a real-time PCR instrument, select the appropriate channels for FAM and TAMRA.

Data Analysis

  • Calculate the ratio of FAM fluorescence to TAMRA fluorescence for each sample.

  • Plot the fluorescence ratio against the concentration of the target nucleic acid.

  • The increase in the FAM/TAMRA ratio is proportional to the amount of target nucleic acid present.

Expected Results

A dose-dependent increase in the FAM/TAMRA fluorescence ratio is expected with increasing concentrations of the target nucleic acid. The negative control should exhibit a low FAM/TAMRA ratio, indicating efficient FRET in the absence of the target.

Troubleshooting

  • High background fluorescence: Ensure complete removal of unincorporated dyes during probe synthesis and purification. Optimize probe concentration.

  • Low FRET efficiency: The distance between the donor and acceptor may be too large. Redesign the probe to ensure closer proximity of the fluorophores in the unbound state.

  • Non-specific binding: Optimize hybridization buffer composition (e.g., salt concentration) and incubation temperature.

Application Note 2: Protease Activity Assay using a FAM-Quencher FRET Peptide Substrate

Principle

This assay measures the activity of a specific protease by monitoring the cleavage of a FRET-labeled peptide substrate. The substrate is a short peptide containing the protease recognition sequence, flanked by a FAM donor and a non-fluorescent quencher (e.g., DABCYL or a Tide Quencher™).[7] In the intact substrate, the close proximity of FAM and the quencher results in the quenching of FAM's fluorescence. Upon cleavage of the peptide by the protease, FAM and the quencher are separated, leading to a significant increase in FAM fluorescence.[8][9]

Materials and Reagents

  • FAM-quencher labeled peptide substrate

  • Purified protease or cell lysate containing the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.01% Tween-20; buffer composition should be optimized for the specific protease)

  • Protease inhibitor (for control experiments)

  • Fluorometer

Protocol

  • Substrate Design: Synthesize a peptide containing the specific cleavage sequence for the target protease. The peptide should be labeled with FAM on one terminus and a suitable quencher on the other. For example, a substrate for MMP-2 could have the sequence FAM-Pro-Leu-Gly-Met-Trp-Ser-Arg-Lys(DABCYL)-NH2.

  • Enzyme Assay:

    • Prepare a solution of the FAM-quencher peptide substrate in the assay buffer at a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Add the protease-containing sample to the substrate solution.

    • Include a negative control with no enzyme and a positive control with a known amount of active enzyme.

    • To confirm specificity, include a control with the enzyme pre-incubated with a specific inhibitor.

  • Data Acquisition:

    • Immediately after adding the enzyme, monitor the increase in FAM fluorescence (Excitation: ~492 nm, Emission: ~517 nm) over time using a fluorometer.

    • Take readings at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

Data Analysis

  • Plot the fluorescence intensity against time.

  • The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

  • Protease activity is proportional to V₀.

Expected Results

A time-dependent increase in FAM fluorescence should be observed in the presence of the active protease. The negative control and the inhibitor-treated sample should show minimal to no increase in fluorescence.

Troubleshooting

  • High initial fluorescence: The substrate may be degraded. Check the purity of the peptide. The quencher may not be efficient for FAM.

  • No change in fluorescence: The enzyme may be inactive, or the substrate may not be optimal. Verify enzyme activity with a known substrate and optimize the peptide sequence. The assay conditions (pH, ionic strength) may not be optimal for the enzyme.

  • Non-linear reaction progress: This could be due to substrate depletion, enzyme instability, or product inhibition. Use a lower enzyme concentration or a higher substrate concentration.

Protocol 1: Labeling of Peptides with this compound-SE (FAM-SE)

Materials

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • This compound, succinimidyl ester (FAM-SE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Purification supplies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column, or size-exclusion chromatography columns (e.g., Sephadex G-25).

Protocol

  • Peptide Preparation: Dissolve the peptide in the labeling buffer at a concentration of 1-10 mg/mL.

  • FAM-SE Preparation: Immediately before use, dissolve FAM-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved FAM-SE to the peptide solution while gently vortexing.[10]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.[1]

  • Purification:

    • RP-HPLC: This is the recommended method for achieving high purity.[10]

      • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

      • Inject the sample onto a C18 column.

      • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.

      • Monitor the elution at 220 nm (for the peptide bond) and 492 nm (for FAM).

      • Collect the fractions containing the dually absorbing peak corresponding to the FAM-labeled peptide.

    • Size-Exclusion Chromatography: This method is suitable for removing unconjugated dye but may not separate labeled from unlabeled peptide effectively.

      • Equilibrate the column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).

      • Apply the reaction mixture to the column.

      • Elute with the equilibration buffer. The labeled peptide will elute in the void volume, while the free dye will be retained.

  • Verification: Confirm the successful conjugation and purity of the labeled peptide by mass spectrometry and analytical HPLC.

Protocol 2: Labeling of Oligonucleotides with this compound (FAM)

Method A: Post-Synthesis Labeling of Amine-Modified Oligonucleotides

This method is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification at the 5' or 3' end.

Materials

  • Amine-modified oligonucleotide

  • This compound, succinimidyl ester (FAM-SE)

  • Anhydrous DMSO

  • Labeling buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Purification supplies: RP-HPLC system or Poly-Pak™ cartridges.

Protocol

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • FAM-SE Preparation: Dissolve FAM-SE in anhydrous DMSO.

  • Conjugation: Add a molar excess of FAM-SE to the oligonucleotide solution and incubate for 2-4 hours at room temperature in the dark.

  • Purification: Purify the FAM-labeled oligonucleotide using RP-HPLC as described for peptides, or using commercially available purification cartridges following the manufacturer's instructions.[11]

Method B: Automated Synthesis using FAM Phosphoramidite

This is the most common method for labeling synthetic oligonucleotides at the 5' end.

Materials

  • DNA/RNA synthesizer

  • FAM phosphoramidite reagent

  • Standard DNA/RNA synthesis reagents

  • Deprotection solution (e.g., concentrated ammonium hydroxide)

  • Purification supplies (e.g., HPLC, OPC cartridges).

Protocol

  • Synthesis: Perform the oligonucleotide synthesis on an automated synthesizer. In the final coupling step, use the FAM phosphoramidite instead of a standard nucleoside phosphoramidite.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium hydroxide. FAM-labeled oligonucleotides are generally stable to heating at 55°C for extended periods during deprotection.[5]

  • Purification: Purify the labeled oligonucleotide using RP-HPLC or an OPC cartridge.[11] The lipophilic nature of the FAM dye can aid in HPLC purification.[11]

Quantitative Data Summary

The following table summarizes the key spectroscopic properties of this compound (FAM) and its common FRET partners. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.

FluorophoreTypeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldR₀ (Å) with FAM
5(6)-FAM Donor~492[2][5]~517[11]~83,000[11]~0.93[10]N/A
TAMRA Acceptor~565[2]~580[2]~91,000~0.145-60
DABCYL Quencher~474N/A~32,000N/A30-45
Tide Quencher™ 2 Quencher~520[7]N/A>50,000N/A>50
Cy3 Acceptor~550~570~150,000~0.350-60
Tetramethylrhodamine Acceptor~555~580~95,000~0.249-56[12]

Note: Spectroscopic properties can vary depending on the solvent, pH, and conjugation state.

Visualizations

Principle of Förster Resonance Energy Transfer (FRET)

FRET_Principle D D D_excited D* A A D_excited->A 2. Energy Transfer Donor_Emission Donor Emission (~517 nm) D_excited->Donor_Emission Fluorescence A_excited A* Acceptor_Emission Acceptor Emission (Longer Wavelength) A_excited->Acceptor_Emission 3. Sensitized Emission Excitation Excitation (~492 nm) Excitation->D 1. Absorption FRET FRET (Non-radiative)

Caption: Principle of FRET between a donor (FAM) and an acceptor molecule.

Experimental Workflow for Peptide Labeling and Purification

Peptide_Labeling_Workflow start Start dissolve_peptide Dissolve Peptide in Labeling Buffer start->dissolve_peptide dissolve_dye Dissolve FAM-SE in DMSO/DMF start->dissolve_dye conjugation Conjugation Reaction (1-2h, RT, dark) dissolve_peptide->conjugation dissolve_dye->conjugation quenching Quench Reaction (Hydroxylamine/Tris) conjugation->quenching purification Purification quenching->purification hplc RP-HPLC purification->hplc High Purity sec Size-Exclusion Chromatography purification->sec Desalting analysis Analysis (Mass Spec, HPLC) hplc->analysis sec->analysis end End Product: Pure Labeled Peptide analysis->end

Caption: Workflow for labeling a peptide with FAM-SE and subsequent purification.

Simplified EGFR Signaling Pathway for FRET Analysis

EGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling EGF EGF Ligand EGFR1 EGFR-FAM EGF->EGFR1 Binding EGFR2 EGFR-Acceptor EGF->EGFR2 Binding Dimer EGFR Dimer (FRET Signal) EGFR1->Dimer EGFR2->Dimer Autophos Autophosphorylation Dimer->Autophos Activation Signaling Downstream Signaling Cascade (e.g., MAPK pathway) Autophos->Signaling

Caption: EGFR dimerization upon ligand binding, a process suitable for FRET analysis.

References

Application Note: Determination of the Degree of Labeling for 5(6)-Carboxyfluorescein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxyfluorescein (5(6)-CF), a widely used fluorescent dye, is commonly conjugated to biomolecules such as antibodies and other proteins for various research and diagnostic applications. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule, is a critical parameter that influences the performance of the conjugate. An optimal DOL is essential for achieving strong fluorescence signals without causing issues like self-quenching or compromising the biological activity of the labeled molecule.[1] This application note provides a detailed protocol for calculating the DOL of this compound conjugates using UV-Visible spectrophotometry.

Principle

The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of the conjugate at two specific wavelengths—one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of this compound (approximately 494 nm)—it is possible to determine the concentrations of both the protein and the dye in the sample.[1]

A critical consideration is that this compound also absorbs light at 280 nm. Therefore, a correction factor is necessary to subtract the dye's contribution to the absorbance at this wavelength, allowing for an accurate determination of the protein concentration.

Materials and Equipment

  • Spectrophotometer capable of measuring absorbance at 280 nm and 494 nm

  • Quartz cuvettes

  • Purified this compound conjugate solution

  • Buffer used for conjugate purification (e.g., Phosphate Buffered Saline, pH 7.4)

Experimental Protocols

Protein Labeling with this compound Succinimidyl Ester

This protocol provides a general guideline for labeling proteins, such as antibodies, with a this compound succinimidyl ester (SE).

Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein Prepare Protein Solution (e.g., 1-10 mg/mL in amine-free buffer, pH 8.0-9.0) reaction Add 5(6)-CF SE to Protein Solution (molar excess of dye: 10-20 fold) Incubate for 1 hour at room temperature prep_protein->reaction prep_dye Prepare 5(6)-CF SE Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) prep_dye->reaction purification Purify Conjugate (e.g., Gel Filtration Chromatography) reaction->purification G cluster_prep Column Preparation cluster_separation Separation cluster_collection Fraction Collection prep_column Equilibrate Gel Filtration Column (e.g., Sephadex G-25) with buffer (e.g., PBS) load_sample Load Labeling Reaction Mixture onto the Column prep_column->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions identify_conjugate Identify and Pool Fractions Containing the Labeled Protein collect_fractions->identify_conjugate G cluster_inputs Measured and Known Values cluster_calculations Calculations A280 A₂₈₀ A280_corr Corrected A₂₈₀ A280->A280_corr A494 A₄₉₄ A494->A280_corr Conc_dye [Dye] A494->Conc_dye CF280 CF₂₈₀ CF280->A280_corr E_prot ε_protein Conc_prot [Protein] E_prot->Conc_prot E_dye ε_dye E_dye->Conc_dye A280_corr->Conc_prot DOL DOL Conc_prot->DOL Conc_dye->DOL

References

Application Notes and Protocols for Measuring Intracellular pH using 5(6)-Carboxyfluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5(6)-Carboxyfluorescein (CF) and its derivatives for the accurate measurement of intracellular pH (pHi). This document outlines the core principles, presents detailed experimental protocols, and summarizes key quantitative data to facilitate the successful application of this technique in research and drug development.

Introduction to this compound for Intracellular pH Measurement

This compound is a fluorescent pH indicator that is widely used to measure pH in the physiological range. Its fluorescence intensity is pH-dependent, making it a valuable tool for monitoring changes in intracellular pH in living cells. The underlying principle of its use lies in the equilibrium between the protonated (less fluorescent) and deprotonated (more fluorescent) forms of the dye.

The membrane-impermeant nature of CF necessitates the use of its cell-permeant derivatives, such as this compound diacetate (CFDA) or this compound diacetate, succinimidyl ester (CFDA-SE). Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, trapping the fluorescent and pH-sensitive CF molecule in the cytoplasm. The succinimidyl ester group of CFDA-SE further allows for covalent conjugation to intracellular proteins, ensuring long-term retention of the probe.

The fluorescence of intracellular CF can be measured using fluorescence microscopy, flow cytometry, or plate readers. For quantitative analysis, a calibration curve is generated by equilibrating the intracellular and extracellular pH using an ionophore like nigericin.

Key Features and Spectral Properties

This compound is a mixture of two isomers, 5-carboxyfluorescein and 6-carboxyfluorescein. For the purpose of intracellular pH measurement, the spectral properties of these isomers are nearly identical.

PropertyValueReference
pKa ~6.5[1]
Excitation Maximum (pH-sensitive) ~490 nm[2]
Excitation Maximum (Isosbestic Point) ~440 nm[3]
Emission Maximum ~515-520 nm[2]
Molecular Weight 376.32 g/mol
Form Powder
Solubility (Stock Solution) DMSO, Ethanol

Experimental Protocols

Reagent Preparation

3.1.1. This compound Diacetate (CFDA) or CFDA-SE Stock Solution (1-10 mM)

  • Bring the vial of CFDA or CFDA-SE to room temperature before opening.

  • Prepare a stock solution of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 5 mM stock solution of CFDA-SE (MW: 557.46 g/mol ), dissolve 5.57 mg in 2 mL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.

3.1.2. High K+ Calibration Buffers (pH 6.0 - 8.0)

Prepare a set of calibration buffers with varying pH values (e.g., in 0.2 pH unit increments from 6.0 to 8.0).

  • Composition:

    • 120-140 mM KCl

    • 20-30 mM HEPES or MES (depending on the desired pH range)

    • 1 mM MgCl₂

    • 1 mM CaCl₂

    • 5 mM Glucose

  • Adjust the pH of each buffer to the desired value using 1 M KOH or 1 M HCl.

  • Store the calibration buffers at 4°C.

3.1.3. Nigericin Stock Solution (5-10 mM)

  • Prepare a 5-10 mM stock solution of nigericin in ethanol or DMSO.

  • Store the stock solution at -20°C, protected from light.

Cell Loading with CFDA or CFDA-SE

The optimal loading concentration and time should be determined empirically for each cell type and experimental condition to ensure adequate signal without causing cellular toxicity.

3.2.1. Loading Suspension Cells

  • Harvest cells and wash them once with a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline).

  • Resuspend the cells at a density of 1 x 10⁶ cells/mL in the same buffer.

  • Add the CFDA or CFDA-SE stock solution to the cell suspension to a final concentration of 1-10 µM.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with the physiological buffer to remove extracellular dye.

  • Resuspend the cells in the appropriate medium for the experiment.

3.2.2. Loading Adherent Cells

  • Grow cells on coverslips or in multi-well plates to the desired confluency.

  • Remove the culture medium and wash the cells once with a pre-warmed physiological buffer.

  • Prepare a loading solution by diluting the CFDA or CFDA-SE stock solution in the physiological buffer to a final concentration of 1-10 µM.

  • Add the loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the loading solution and wash the cells twice with the physiological buffer.

  • Add the appropriate experimental medium to the cells.

In Situ Intracellular pH Calibration

This procedure is essential for converting fluorescence intensity ratios into absolute pHi values.

  • Load the cells with CFDA or CFDA-SE as described in section 3.2.

  • Replace the experimental medium with the high K+ calibration buffer at the lowest pH (e.g., pH 6.0).

  • Add nigericin to a final concentration of 5-10 µM.

  • Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.

  • Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and the emission wavelength (~520 nm).

  • Sequentially replace the calibration buffer with buffers of increasing pH, repeating steps 4 and 5 for each pH value.

  • At the end of the experiment, plot the ratio of the fluorescence intensities (e.g., F₄₉₀/F₄₄₀) against the corresponding extracellular pH values to generate a calibration curve.

Data Acquisition and Analysis

For ratiometric measurements, the fluorescence emission is collected at ~520 nm while alternating the excitation between a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is then calculated. This ratiometric approach minimizes issues related to dye concentration, photobleaching, and cell path length.

The intracellular pH can be determined from the experimental fluorescence ratio using the generated calibration curve.

Quantitative Data Summary

The following table summarizes typical intracellular pH values for various cell types. It is important to note that pHi can vary depending on the cell type, metabolic state, and experimental conditions.

Cell TypeCytosolic pH RangeReference
Normal Mammalian Cells 7.2 - 7.4[1][2]
HeLa (Cervical Cancer) ~7.4[2]
MCF-7 (Breast Cancer) ~7.3 - 7.6[4]
CNE-1 (Nasopharyngeal Carcinoma) Varies with conditions[5]
Malignant Pleural Mesotheliomas Elevated compared to normal[6]

Visualizations

G cluster_prep Reagent Preparation cluster_loading Cell Loading cluster_measurement Measurement & Calibration cluster_analysis Data Analysis prep_cfda Prepare CFDA/CFDA-SE Stock Solution (1-10 mM in DMSO) load_cells Incubate cells with 1-10 µM CFDA/CFDA-SE (15-30 min, 37°C) prep_cfda->load_cells prep_calib Prepare High K+ Calibration Buffers (pH 6.0-8.0) add_calib Add High K+ buffer + Nigericin prep_calib->add_calib prep_nigericin Prepare Nigericin Stock Solution (5-10 mM) prep_nigericin->add_calib wash_cells Wash cells to remove extracellular dye load_cells->wash_cells measure_exp Measure experimental fluorescence ratio (F_490 / F_440) wash_cells->measure_exp wash_cells->add_calib convert_phi Convert experimental ratio to intracellular pH measure_exp->convert_phi measure_calib Measure fluorescence ratio at known pH values add_calib->measure_calib generate_curve Generate Calibration Curve measure_calib->generate_curve generate_curve->convert_phi

Caption: Experimental workflow for intracellular pH measurement using this compound.

G cluster_equilibrium Chemical Equilibrium of Carboxyfluorescein cluster_loading_mechanism Cell Loading Mechanism Protonated CF-H+ (Less Fluorescent) Deprotonated CF- (Highly Fluorescent) Protonated->Deprotonated + OH- Deprotonated->Protonated + H+ Extracellular Extracellular Space (CFDA - Cell Permeant) Intracellular Intracellular Space (CF - Trapped & Fluorescent) Extracellular->Intracellular Passive Diffusion Esterases Intracellular Esterases Intracellular->Esterases Esterases->Intracellular Cleavage of acetate groups

Caption: Principle of pH sensing and cell loading mechanism of this compound derivatives.

References

Application Notes & Protocols: Solid-Phase Synthesis of 5(6)-Carboxyfluorescein Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, facilitating a wide range of applications from in vitro binding assays to in vivo imaging. 5(6)-Carboxyfluorescein (FAM), a widely used green fluorescent dye, is frequently conjugated to peptides to enable their detection and quantification. This document provides detailed application notes and protocols for the efficient solid-phase synthesis (SPPS) of N-terminally labeled peptides with this compound, a cost-effective and versatile labeling reagent. The protocols outlined below are designed to be compatible with standard Fmoc-based SPPS.[1]

Challenges in Synthesis

The synthesis of carboxyfluorescein-labeled peptides is not without its challenges. Researchers may encounter issues such as:

  • Low Labeling Efficiency: Particularly with longer or sterically hindered peptide sequences, the coupling of the bulky carboxyfluorescein molecule to the N-terminus can be inefficient.[2] For instance, one protocol yielded labeling efficiencies greater than 80% for peptides up to 12 residues, but this dropped to 60% for an 18-residue peptide.[2]

  • Side Reactions: The phenolic hydroxyl groups of carboxyfluorescein can undergo side reactions, such as acylation, leading to the formation of impurities that complicate purification.

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate during synthesis, which can hinder coupling and deprotection steps.[3]

  • Isomer Separation: this compound is a mixture of two structural isomers. While often used as a mixture, in some applications, separation of the labeled peptide isomers by reverse-phase HPLC (RP-HPLC) may be necessary.[4]

Optimized protocols and careful selection of reagents are crucial to overcoming these challenges and achieving high yields of pure, fluorescently labeled peptides.[5][6]

Data Presentation: Coupling Efficiency of Carboxyfluorescein

The choice of coupling reagent can significantly impact the final yield of the labeled peptide. The following table summarizes the purified yields for FAM-labeled ATCUN peptides using various common coupling agents.

Coupling AgentFinal Purified Yield (%)
HBTU3
HATU3
PyBOP10
PFP/EDC44

Table 1: Final purified yields for FAM-ATCUN-Gly using different coupling reagents. Yields were calculated over the total peptide synthesis, including purification by preparative HPLC. Data sourced from a study on optimizing fluorescent labeling of peptides.[7]

Experimental Workflow

The overall workflow for the solid-phase synthesis of a this compound labeled peptide involves several key stages, from the initial setup of the solid support to the final purification and analysis of the product.

G cluster_synthesis Peptide Synthesis cluster_labeling On-Resin Labeling cluster_final Cleavage & Purification Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection1 Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection1->Amino_Acid_Coupling Capping Capping (Optional) Amino_Acid_Coupling->Capping Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat Repeat for each Amino Acid Capping->Repeat n-1 times Repeat->Fmoc_Deprotection1 FAM_Coupling This compound Coupling Final_Fmoc_Deprotection->FAM_Coupling Cleavage Cleavage from Resin & Side-Chain Deprotection FAM_Coupling->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis

Caption: Overall workflow for solid-phase synthesis of this compound labeled peptides.

Detailed Experimental Protocols

Protocol 1: On-Resin Labeling of N-Terminus with this compound

This protocol describes the manual coupling of this compound to the N-terminus of a fully assembled peptide still attached to the solid support.

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • This compound (FAM)

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)[4]

  • 1-Hydroxybenzotriazole (HOBt)[4]

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Final Fmoc Deprotection: After the final amino acid coupling, deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Resin Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.

  • Preparation of Labeling Solution: In a separate vial, dissolve 3 molar equivalents of this compound and 3 molar equivalents of HOBt in DMF. Add 3 molar equivalents of DIC or DCC and allow the mixture to pre-activate for 10-15 minutes.[4]

  • Coupling Reaction: Add the pre-activated labeling solution to the washed peptide-resin. Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 16 hours).[1][4]

  • Monitoring the Reaction: To monitor the completion of the coupling, a small sample of the resin can be taken and subjected to a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[8]

  • Washing: After the reaction is complete, wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and by-products.

  • Drying: Dry the labeled peptide-resin under vacuum.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol describes the cleavage of the labeled peptide from the solid support and the simultaneous removal of amino acid side-chain protecting groups.

Materials:

  • Dried this compound labeled peptide-on-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) or 1,4-Dithiothreitol (DTT)[4]

  • Water (H₂O)

  • Ice-cold diethyl ether

  • Centrifuge and centrifuge tubes

Cleavage Cocktail Preparation (Example):

A common cleavage cocktail is a mixture of TFA, a scavenger, and water. A typical mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[7] For peptides containing arginine, tryptophan, methionine, or cysteine, specific scavengers like EDT or DTT should be included to prevent side reactions. For example, a cocktail could be TFA (90%), water (5%), DTT (2.5%), and TIS (2.5%).[4]

Procedure:

  • Resin Treatment: Place the dried peptide-resin in a reaction vessel.

  • Addition of Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Cleavage Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[7]

  • Filtration: Filter the cleavage mixture to separate the resin from the solution containing the cleaved peptide. Collect the filtrate.

  • Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail or neat TFA to recover any remaining peptide. Combine the filtrates.

  • Precipitation: Slowly add the TFA solution containing the peptide to a 10-fold excess of ice-cold diethyl ether. This will cause the peptide to precipitate.

  • Incubation: Keep the mixture at -20°C for at least 30 minutes to ensure complete precipitation.

  • Centrifugation: Pellet the precipitated peptide by centrifugation (e.g., 5 minutes at 4600 rpm).[7]

  • Washing: Carefully decant the supernatant. Wash the peptide pellet with ice-cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.[7]

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis

The crude labeled peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • Crude, dried this compound labeled peptide

  • RP-HPLC system with a C18 column[4]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)[7]

  • Lyophilizer

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of ACN and water.

  • Purification: Purify the crude peptide using a C18 RP-HPLC column.[4] Elute the peptide using a gradient of mobile phase B (e.g., 5% to 65% over 30 minutes). Monitor the elution at a wavelength of 214 nm for the peptide backbone and around 494 nm for the carboxyfluorescein dye.

  • Fraction Collection: Collect the fractions corresponding to the major product peak. The two regioisomers (5-Cf and 6-Cf) may be separable on the RP-HPLC column.[4]

  • Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder. Store the labeled peptide protected from light at -20°C or lower.

Chemical Reaction Diagram

The following diagram illustrates the chemical reaction for coupling this compound to the N-terminus of a resin-bound peptide using DIC/HOBt activation.

G Peptide Resin-Peptide-NH2 Labeled_Peptide Resin-Peptide-NH-CO-Carboxyfluorescein FAM This compound-COOH Reagents DIC / HOBt in DMF Reagents->Labeled_Peptide Coupling Reaction

References

Troubleshooting & Optimization

troubleshooting low fluorescence signal with 5(6)-Carboxyfluorescein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxyfluorescein (FAM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of FAM in their experiments.

Troubleshooting Guide: Low Fluorescence Signal

A low or complete lack of fluorescence signal is a frequent challenge encountered during experiments involving FAM-labeled biomolecules. This guide provides a systematic approach to identifying and resolving the root causes of a weak signal.

Question: Why is my FAM fluorescence signal weak or absent?

Answer: A low fluorescence signal with this compound can stem from several factors throughout the experimental workflow, from the labeling process to the final signal detection. Below is a step-by-step guide to help you troubleshoot the issue.

Step 1: Verify the Integrity and Handling of the FAM Reagent
Potential CauseRecommendation
Hydrolyzed FAM-NHS Ester The N-hydroxysuccinimide (NHS) ester of FAM is highly susceptible to hydrolysis, especially when exposed to moisture.[1] To prevent this, always allow the vial to equilibrate to room temperature before opening to avoid condensation. Prepare the FAM-NHS ester solution immediately before use and discard any unused portion.[1]
Improper Storage FAM and its derivatives are light-sensitive. Store the reagent protected from light, under desiccating conditions, and at the recommended temperature (typically -20°C) to prevent photobleaching and degradation.[2][3]
Step 2: Evaluate the Labeling Reaction Conditions
Potential CauseRecommendation
Incompatible Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the FAM-NHS ester, significantly reducing labeling efficiency.[4] Use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[4][5]
Suboptimal pH The reaction between an NHS ester and a primary amine is most efficient at a slightly basic pH. The optimal pH range for the labeling reaction is 8.3-8.5.[5][6] At a lower pH, the primary amines on the protein are protonated and less reactive.
Incorrect Dye-to-Protein Ratio An inappropriate molar ratio of dye to protein can lead to either under-labeling (low signal) or over-labeling, which can cause self-quenching of the fluorescence.[7][8] It is recommended to perform a titration to determine the optimal dye-to-protein ratio for your specific protein. A common starting point is a 15:1 molar ratio of dye to protein.
Low Reactant Concentration Low concentrations of the protein or the FAM-NHS ester can favor the competing hydrolysis reaction of the NHS ester, leading to poor labeling efficiency.[4] A minimum protein concentration of 2 mg/mL is often recommended.[4]
Step 3: Assess the Post-Labeling Purification and Storage
Potential CauseRecommendation
Inefficient Removal of Free Dye Unconjugated FAM can contribute to high background noise, making it difficult to distinguish the specific signal. Use size-exclusion chromatography (e.g., a desalting column) or dialysis to effectively separate the labeled protein from free dye.[9]
Improper Storage of Conjugate Labeled proteins should be stored under conditions that preserve their stability and the fluorescence of the dye. For long-term storage, it is advisable to store the conjugate at –20 °C to –80 °C, and to avoid repeated freeze-thaw cycles by aliquoting the solution.[2]
Step 4: Consider the Measurement Conditions
Potential CauseRecommendation
pH of the Measurement Buffer The fluorescence of FAM is highly pH-sensitive, with its emission increasing as the pH rises from 6.0 to 7.4. Ensure that your final measurement buffer has a pH that is optimal for FAM fluorescence (typically pH 7.2-8.0).
Photobleaching FAM, like many fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light. To minimize this, reduce the exposure time and intensity of the light source and use an anti-fade mounting medium if applicable.[7]
Instrument Settings Incorrect excitation and emission wavelength settings on your fluorescence instrument will lead to a low signal. For FAM, the optimal excitation is around 492 nm and the emission maximum is around 517 nm.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein ratio for labeling with this compound?

A1: The optimal dye-to-protein ratio can vary depending on the specific protein and the desired degree of labeling. However, a common starting point is a molar excess of 8 to 15 times the amount of dye to the amount of protein.[6] It is crucial to perform a titration to determine the ideal ratio for your experiment, as over-labeling can lead to fluorescence quenching and potentially alter the biological activity of the protein.[8]

Q2: What is the quantum yield of this compound and how is it affected by conjugation?

A2: The fluorescence quantum yield is a measure of the efficiency of fluorescence. This compound (CF) has a high quantum yield, similar to that of fluorescein, which is approximately 0.93.[7] However, upon conjugation to a protein such as bovine serum albumin (BSA), the quantum yield can be reduced. For example, one study reported a decrease to 0.48 after conjugation to BSA.[7]

Q3: How does pH affect the fluorescence of this compound?

A3: The fluorescence emission of this compound is highly dependent on pH. Its fluorescence intensity increases significantly as the pH rises within the physiological range of 6.0 to 7.4. Therefore, it is essential to control the pH of the buffer during fluorescence measurements to ensure a stable and optimal signal. The pKa of 5(6)-FAM is approximately 6.5.[10]

Q4: Can I use Tris buffer for my labeling reaction with FAM-NHS ester?

A4: No, it is not recommended to use buffers containing primary amines, such as Tris or glycine, for labeling reactions with NHS esters.[4] The primary amines in these buffers will compete with the primary amines on your target molecule, leading to a significant reduction in labeling efficiency.[4] Amine-free buffers like PBS or sodium bicarbonate are suitable choices.[5]

Q5: How can I remove unconjugated this compound after the labeling reaction?

A5: It is essential to remove the unconjugated dye to reduce background fluorescence. The most common methods for separating the labeled protein from free dye are size-exclusion chromatography (using, for example, a Sephadex G-25 column) or dialysis with an appropriate molecular weight cutoff membrane.[7]

Quantitative Data Summary

ParameterFree this compoundThis compound-BSA Conjugate
Excitation Maximum ~492 nmVaries slightly upon conjugation
Emission Maximum ~517 nmVaries slightly upon conjugation
Quantum Yield ~0.93[7]~0.48[7]
Optimal pH for Fluorescence 7.2 - 8.0Dependent on the stability of the protein
Optimal pH for Labeling (NHS ester) N/A8.3 - 8.5[5][6]

Experimental Protocols

Protocol 1: Protein Labeling with this compound N-hydroxysuccinimide ester (FAM-NHS)

This protocol provides a general guideline for labeling a protein with an amine-reactive FAM-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound, succinimidyl ester (FAM-NHS)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3[7]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of at least 2 mg/mL.[4] If necessary, perform a buffer exchange.

  • Prepare the FAM-NHS Solution: Immediately before use, dissolve the FAM-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Adjust the pH of the Protein Solution: Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the protein solution to achieve the optimal pH for labeling.

  • Labeling Reaction: While gently stirring, add the calculated amount of the FAM-NHS solution to the protein solution. A common starting molar excess of dye to protein is 8-15 fold.[6]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[11]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.

  • Purification: Separate the FAM-labeled protein from the unreacted dye and other reaction components using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Measurement of Fluorescence Signal

This protocol outlines the basic steps for measuring the fluorescence of a FAM-labeled protein.

Materials:

  • FAM-labeled protein

  • Measurement buffer (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence plate reader

  • Black microplate (for plate reader measurements)

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your FAM-labeled protein in the measurement buffer. This is to ensure that the fluorescence intensity falls within the linear range of your instrument.

  • Set Instrument Parameters: Set the excitation wavelength of the fluorometer or plate reader to ~492 nm and the emission wavelength to ~520 nm. Optimize the gain settings to maximize the signal without saturating the detector.

  • Measure Fluorescence: Measure the fluorescence intensity of your samples. Include a buffer-only blank to determine the background fluorescence.

  • Data Analysis: Subtract the background fluorescence from your sample readings. If you prepared a dilution series, you can plot the fluorescence intensity versus concentration to assess linearity.

Visualizations

Troubleshooting_Low_Fluorescence start Low or No Fluorescence Signal reagent Step 1: Check FAM Reagent start->reagent hydrolyzed Is FAM-NHS ester hydrolyzed? reagent->hydrolyzed Check Reagent labeling Step 2: Evaluate Labeling Reaction buffer Using amine-containing buffer? labeling->buffer Check Reaction purification Step 3: Assess Purification & Storage purification_issue Inefficient removal of free dye? purification->purification_issue Check Post-Labeling measurement Step 4: Check Measurement Conditions ph_measurement Suboptimal measurement pH? measurement->ph_measurement Check Measurement storage_reagent Improper storage of reagent? hydrolyzed->storage_reagent No solution1 Use fresh, properly stored FAM-NHS. hydrolyzed->solution1 Yes storage_reagent->labeling No storage_reagent->solution1 Yes ph_labeling Suboptimal labeling pH? buffer->ph_labeling No solution2 Use amine-free buffer (e.g., PBS). buffer->solution2 Yes ratio Incorrect dye:protein ratio? ph_labeling->ratio No solution3 Adjust pH to 8.3-8.5 for labeling. ph_labeling->solution3 Yes ratio->purification No solution4 Optimize dye:protein ratio. ratio->solution4 Yes storage_conjugate Improper storage of conjugate? purification_issue->storage_conjugate No solution5 Use size-exclusion or dialysis. purification_issue->solution5 Yes storage_conjugate->measurement No solution6 Store conjugate properly. storage_conjugate->solution6 Yes photobleaching Is photobleaching occurring? ph_measurement->photobleaching No solution7 Adjust buffer pH to 7.2-8.0. ph_measurement->solution7 Yes instrument Incorrect instrument settings? photobleaching->instrument No solution8 Minimize light exposure, use anti-fade. photobleaching->solution8 Yes solution9 Set Ex/Em to ~492/517 nm. instrument->solution9 Yes

Caption: Troubleshooting decision tree for low fluorescence signal with this compound.

Protein_Labeling_Workflow start Start: Protein Sample buffer_exchange Buffer Exchange (if needed) (Amine-free buffer, pH 7.4) start->buffer_exchange adjust_ph Adjust pH to 8.3-8.5 (0.1M Sodium Bicarbonate) buffer_exchange->adjust_ph prepare_dye Prepare FAM-NHS Solution (Anhydrous DMSO/DMF) labeling Labeling Reaction (Add FAM-NHS to protein) prepare_dye->labeling adjust_ph->labeling incubation Incubation (1 hr @ RT or O/N @ 4°C, dark) labeling->incubation purification Purification (Size-Exclusion Chromatography or Dialysis) incubation->purification characterization Characterization (Measure Absorbance & Fluorescence) purification->characterization storage Storage (-20°C to -80°C) characterization->storage

Caption: Experimental workflow for protein labeling with this compound-NHS ester.

References

Technical Support Center: Microscopy Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in their microscopy experiments.

Troubleshooting Guides

High background fluorescence can obscure your signal of interest and compromise your results. This guide will help you identify the source of the background and provide solutions to mitigate it.

Problem: High background across the entire sample

This is often due to issues with sample preparation or the reagents used.

Possible Causes and Solutions:

CauseSolution
Autofluorescence Use an unstained sample as a control to confirm autofluorescence.[1] Consider using fluorophores that emit in the far-red spectrum, as autofluorescence is often more prominent in the blue and green regions.[2][3][4][5] Commercially available quenching reagents can also be used to reduce autofluorescence.[2][6]
Fixation Issues Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence.[6][7] Use fresh, high-quality fixatives and fix for the minimum time required.[1][2] Consider alternative fixation methods, such as using ice-cold methanol or ethanol.[3]
Insufficient Washing Inadequate washing can leave behind unbound antibodies or other reagents, contributing to background.[8][9][10] Increase the number and duration of wash steps, typically using a buffered saline solution like PBS.[8][10][11]
Suboptimal Antibody Concentration Using too high a concentration of primary or secondary antibodies can lead to non-specific binding and high background.[8][9][12] Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[10]
Inadequate Blocking Insufficient blocking allows antibodies to bind non-specifically to the sample.[8][9][12] Increase the blocking incubation time or try a different blocking agent, such as normal serum from the same species as the secondary antibody or bovine serum albumin (BSA).[1][10][12]
Mounting Medium Some mounting media can contribute to background fluorescence.[4] Use a mounting medium specifically designed for fluorescence microscopy, preferably one that contains an anti-fade agent.[1]
Imaging Vessel Plastic-bottom dishes can be highly fluorescent.[11] Whenever possible, use glass-bottom dishes or slides for imaging.[11]

Troubleshooting Workflow:

G start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence_present Autofluorescence Present? unstained_control->autofluorescence_present autofluorescence_actions Implement Autofluorescence Reduction: - Use far-red fluorophores - Apply quenching reagents - Optimize fixation autofluorescence_present->autofluorescence_actions Yes no_autofluorescence Check Staining Protocol autofluorescence_present->no_autofluorescence No end Background Reduced autofluorescence_actions->end antibody_titration Titrate Primary & Secondary Antibodies no_autofluorescence->antibody_titration blocking_optimization Optimize Blocking Step (Time, Reagent) antibody_titration->blocking_optimization washing_optimization Increase Wash Steps blocking_optimization->washing_optimization reagent_check Evaluate Reagents: - Mounting Medium - Imaging Vessel washing_optimization->reagent_check reagent_check->end

Caption: Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and how can I identify it?

A1: Autofluorescence is the natural fluorescence emitted by various biological structures within your sample, such as collagen, elastin, NADH, and lipofuscin.[5][7] It can also be induced by certain fixatives like glutaraldehyde.[6][7] To determine if you have an autofluorescence problem, you should image an unstained control sample.[1] If you observe fluorescence in this control, it is likely due to autofluorescence.

Q2: How do I choose the right fluorophore to minimize background?

A2: Since autofluorescence is often strongest in the blue and green regions of the spectrum, selecting fluorophores that excite and emit in the red or far-red wavelengths can help to avoid this background.[3][4] Modern dyes like the Alexa Fluor, DyLight, or Atto series are often brighter and more photostable, which can improve your signal-to-noise ratio.[4][5]

Q3: What is the best blocking buffer to use?

A3: The ideal blocking buffer depends on your specific sample and antibodies. A common starting point is 5-10% normal serum from the species in which your secondary antibody was raised.[1][10] Bovine serum albumin (BSA) is also widely used.[10] It is important to ensure that your BSA is of high purity and IgG-free, as contaminating IgGs can be a source of background.[9]

Q4: Can my image acquisition settings affect background fluorescence?

A4: Yes, your microscope settings play a crucial role. Optimizing settings like detector gain/PMT voltage and pinhole size (in confocal microscopy) can help to reduce the detection of background noise.[13][14] However, be aware that increasing gain can also amplify background, so it's a matter of finding the right balance.[13]

Q5: Are there any software-based methods to reduce background?

A5: Several image processing techniques can be used to subtract background and reduce noise. These include methods like rolling-ball background subtraction and wavelet-based algorithms.[15][16][17] While these can be effective, it is always best to optimize your sample preparation and imaging parameters first to minimize background at the source.

Experimental Protocols

Protocol: Basic Immunofluorescence Staining with Background Reduction

This protocol provides a general workflow for immunofluorescence staining with key steps for minimizing background.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS, freshly prepared)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.05% Tween-20)

  • Primary Antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Mounting Medium with Antifade Reagent

  • Glass-bottom dishes or high-quality glass slides

Workflow Diagram:

G start Start: Cells on Glass Surface wash1 Wash 3x with PBS start->wash1 fix Fix with 4% PFA (10-15 min) wash1->fix wash2 Wash 3x with PBS fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 (10 min) wash2->permeabilize wash3 Wash 3x with PBS permeabilize->wash3 block Block with 5% Normal Goat Serum (1 hour) wash3->block primary_ab Incubate with Primary Antibody (e.g., 1 hour at RT or overnight at 4°C) block->primary_ab wash4 Wash 3x with PBS primary_ab->wash4 secondary_ab Incubate with Secondary Antibody (1 hour at RT, in the dark) wash4->secondary_ab wash5 Wash 5x with PBS secondary_ab->wash5 mount Mount with Antifade Medium wash5->mount image Image mount->image

References

Technical Support Center: Optimizing 5(6)-Carboxyfluorescein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxyfluorescein (5(6)-FAM) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your conjugation experiments for maximum efficiency and reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to proteins, peptides, and other biomolecules.

Issue 1: Low or No Fluorescence Signal After Conjugation

  • Question: I have performed the conjugation reaction, but I am detecting little to no fluorescence. Does this mean the labeling was unsuccessful?

  • Answer: Not necessarily. Several factors could contribute to a low fluorescence signal. One common reason is fluorescence quenching, which can occur if the degree of labeling is too high, causing the fluorophores to interact and quench each other's signals.[1] It's also possible that the local environment around the conjugated dye, such as proximity to certain amino acids, is causing quenching.[1] To troubleshoot this, you should first determine the degree of labeling (DOL). A low DOL would indicate an inefficient reaction, while a very high DOL might suggest self-quenching.[1][2]

Issue 2: Protein/Antibody Precipitation During the Labeling Reaction

  • Question: My protein precipitated out of solution during the conjugation reaction. What could have caused this?

  • Answer: Precipitation during labeling often occurs when the properties of the protein are significantly altered by the conjugation of the dye molecules.[1] Capping native chemical groups (like amines on lysines) with a bulky and hydrophobic dye can reduce the overall solubility of the protein.[1] This is more likely to happen if the degree of labeling is too high. To prevent this, try reducing the molar ratio of the dye to the protein in your reaction.[1]

Issue 3: Poor Conjugation Efficiency or Low Degree of Labeling (DOL)

  • Question: My final product has a very low degree of labeling. How can I improve the conjugation efficiency?

  • Answer: Low conjugation efficiency can stem from several factors related to the reaction conditions.

    • Incorrect pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 8.0 and 9.0.[3][] Below pH 7.0, the reaction is slow, and above pH 9.0, the NHS ester is prone to hydrolysis.

    • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the reactive dye, significantly reducing the labeling efficiency.[3][5][6] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffer.[3][5]

    • Dye Quality: this compound succinimidyl ester (the reactive form) is sensitive to moisture.[6] Ensure it has been stored properly under dry conditions to maintain its reactivity. Always prepare the dye solution in anhydrous DMSO or DMF immediately before use.[5][6]

    • Protein Concentration: For optimal labeling, the protein concentration should generally be between 2-10 mg/mL.[3] Lower concentrations can reduce the reaction efficiency.[3]

Issue 4: Loss of Antibody/Protein Activity After Labeling

  • Question: After labeling, my antibody has lost its binding activity. What happened?

  • Answer: This is a common issue that can arise if the dye molecules attach to amino acid residues within or near the antigen-binding site of the antibody, altering its conformation and hindering its ability to recognize the epitope.[1][] This is particularly a risk when labeling with amine-reactive dyes that target lysine residues, which can be distributed across the entire protein surface. To mitigate this, you can try reducing the dye-to-protein ratio to decrease the overall number of attached fluorophores.[]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for conjugation?

A1: The optimal molar ratio of dye to protein is critical and often needs to be determined empirically for each specific protein. A common starting point for antibodies is a molar ratio of 10:1 to 15:1 (dye:protein).[3] However, the ideal ratio can vary. It's recommended to perform trial conjugations at different ratios (e.g., 5:1, 10:1, 20:1) to find the balance between sufficient labeling for a strong signal and over-labeling, which can lead to quenching and loss of protein function.[] An optimal F/P (Fluorophore/Protein) ratio is typically between 3 and 8 for the final conjugate.[]

Q2: How do I prepare the this compound for conjugation?

A2: this compound itself has a carboxyl group that needs to be activated to react with amines.[8][9] This is typically done by converting it to an N-hydroxysuccinimide (NHS) ester. Many commercial kits provide the pre-activated this compound, SE (succinimidyl ester). If you are using the NHS ester form, it should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use to create a stock solution (e.g., 10 mM).[3][5] this compound itself is soluble in ethanol, DMSO, and DMF but has poor solubility in aqueous buffers.[8][9][10]

Q3: How do I remove unconjugated dye after the reaction?

A3: It is essential to remove any free, unreacted dye as it can lead to high background signals.[11] The most common methods for purification are size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[5][6][11] These methods separate the larger, labeled protein from the smaller, free dye molecules.[11]

Q4: What are the excitation and emission maxima for this compound?

A4: this compound has an excitation maximum of approximately 492-495 nm and an emission maximum of around 514-521 nm.[8][10] Its excitation peak is well-matched with the 488 nm spectral line of argon-ion lasers.[8][10]

Data Presentation

Table 1: Key Reaction Parameters for this compound NHS Ester Conjugation to Primary Amines

ParameterRecommended Range/ValueNotes
pH 8.0 - 9.0Reaction efficiency is significantly lower at neutral pH. NHS ester hydrolysis increases above pH 9.0.[3][]
Buffer Amine-free (e.g., PBS, Bicarbonate)Buffers with primary amines (Tris, Glycine) will compete with the target molecule.[3][5][6]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[3]
Dye:Protein Molar Ratio 5:1 to 20:1 (for reaction)This should be optimized for each protein.[3]
Final DOL 3 - 8Ratios outside this range may lead to low signal or self-quenching.[]
Reaction Time 60 - 90 minutesCan be extended (e.g., overnight at 4°C) for some proteins.[5][6]
Reaction Temperature Room Temperature or 4°CRoom temperature is common for shorter incubations.[5][6]

Table 2: Solubility of this compound

SolventApproximate Solubility
Ethanol~5 mg/mL[8][9][10]
Dimethylformamide (DMF)~1 mg/mL[8][9][10]
Dimethyl sulfoxide (DMSO)~0.5 mg/mL[8][9][10]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[8]

Experimental Protocols

Protocol: Conjugation of this compound, Succinimidyl Ester to a Protein

This protocol provides a general procedure for labeling proteins with amine-reactive 5(6)-FAM, SE.

1. Preparation of the Protein a. Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). b. If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column. c. Adjust the protein concentration to 2-10 mg/mL for optimal results.[3]

2. Preparation of the Dye Stock Solution a. Allow the vial of this compound, SE to warm to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mM.[3]

3. Conjugation Reaction a. While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution to achieve the desired dye:protein molar ratio (e.g., 10:1). b. Incubate the reaction for 60-90 minutes at room temperature, protected from light.[5][6] Gentle agitation during incubation is recommended.[5]

4. Purification of the Conjugate a. After incubation, separate the labeled protein from the unreacted dye. b. The most common method is to use a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[2][5] c. Load the reaction mixture onto the column and collect the fractions. The first colored fractions to elute will contain the labeled protein. d. Alternatively, purify the conjugate by extensive dialysis against a suitable buffer.[5]

5. Determination of Degree of Labeling (DOL) a. Measure the absorbance of the purified conjugate at 280 nm (A280) and 495 nm (A495). b. Calculate the protein concentration and DOL using the following formulas:

  • Protein Concentration (mg/mL) = (A280 - (A495 x 0.35)) / 1.4 (This formula is specific for IgG antibodies)[5]
  • DOL = (A495 x Molar Mass of Protein) / (Protein Conc. (mg/mL) x ε_dye)
  • ε_dye for FAM is ~75,000 cm⁻¹M⁻¹ at 495 nm.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) reaction Combine and Incubate (60-90 min, RT, dark) prep_protein->reaction prep_dye Prepare 5(6)-FAM, SE (10 mM in anhydrous DMSO) prep_dye->reaction purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) reaction->purify analyze Characterize Conjugate (Measure A280 & A495, Calculate DOL) purify->analyze

Caption: Workflow for this compound protein conjugation.

conjugation_reaction cluster_conditions Reaction Conditions Protein Protein-NH2 (Primary Amine, e.g., Lysine) pH pH 8.0-9.0 Conjugate Protein-NH-CO-FAM (Stable Amide Bond) Protein->Conjugate + FAM_SE 5(6)-FAM-NHS Ester (Amine-Reactive Dye) FAM_SE->Conjugate NHS NHS (Byproduct)

Caption: Amine-reactive conjugation of 5(6)-FAM NHS ester.

References

Navigating the Challenges of 5(6)-Carboxyfluorescein Solubility in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals frequently encounter challenges with the solubility of 5(6)-Carboxyfluorescein (FAM), a widely used fluorescent probe, in aqueous buffers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these common issues, ensuring the successful preparation and use of this vital reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound is sparingly soluble in aqueous solutions, particularly at neutral or acidic pH.[1] This is due to the presence of its carboxylic acid and phenolic hydroxyl groups. In acidic to neutral conditions, these groups are largely protonated, leading to a less charged, more hydrophobic molecule that is prone to aggregation and precipitation.

Q2: What is the recommended method for dissolving this compound for use in aqueous buffers?

The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into the desired aqueous buffer.[1] This approach minimizes the risk of precipitation upon introduction to the aqueous environment.

Q3: Which organic solvents are recommended for creating a stock solution?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended organic solvents.[1] Dimethylformamide (DMF) can also be used.[1]

Q4: Is it possible to dissolve this compound directly in an aqueous buffer?

Direct dissolution is challenging but can be achieved by adjusting the pH. Increasing the pH of the aqueous buffer to above 6.5, and ideally to 8-9, will deprotonate the carboxylic acid and phenolic groups.[2][3][4] This results in the formation of the more soluble dianionic form of the molecule.[2][4]

Q5: What is the recommended storage condition for this compound solutions?

Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for up to a month, protected from light.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][6]

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my aqueous buffer.
  • Cause: The pH of your buffer is likely too low, leading to the protonated, less soluble form of the molecule.

  • Solution:

    • Adjust the pH: Increase the pH of your buffer to 8-9 by adding a small amount of a base like sodium hydroxide (NaOH). This will facilitate the deprotonation and dissolution of the carboxyfluorescein.

    • Use an Organic Stock: Prepare a concentrated stock solution in DMSO or ethanol and then dilute it into your aqueous buffer.

Issue 2: After diluting my DMSO stock solution into my aqueous buffer, a precipitate formed.
  • Cause: The final concentration of this compound in the aqueous buffer is too high, exceeding its solubility limit. It's also possible that the buffer components are interacting with the dye.

  • Solution:

    • Reduce the Final Concentration: Lower the final concentration of the carboxyfluorescein in your working solution.

    • Increase the pH of the Aqueous Buffer: A higher pH will increase the solubility of the carboxyfluorescein, potentially preventing precipitation.

    • Add Organic Solvent to the Aqueous Buffer: For some applications, creating a mixed solvent system can maintain solubility. For example, a 1:1 solution of ethanol and PBS (pH 7.2) can dissolve approximately 0.5 mg/mL of this compound.[1]

    • Vortex During Dilution: Vigorously vortex the aqueous buffer while slowly adding the DMSO stock solution. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Organic Solvents

Organic SolventSolubility (mg/mL)
DMSO~58.33[5]
Ethanol~5[1][7]
Dimethylformamide (DMF)~1[1][7]

Table 2: Solubility in Aqueous and Mixed Solvents

SolventSolubility (mg/mL)
Aqueous Buffers (neutral pH)Sparingly soluble[1]
Water (pH > 6)Soluble[3]
1:1 Ethanol:PBS (pH 7.2)~0.5[1]
10% DMSO in 20% SBE-β-CD in saline~2.08 (suspended)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 376.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.76 mg of this compound and place it in a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.[5]

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Determine the desired final concentration of this compound in your working solution.

  • While vigorously vortexing the aqueous buffer, slowly add the required volume of the 10 mM DMSO stock solution. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

  • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1][6]

Visualizations

G cluster_pH Effect of pH on this compound cluster_dissolution Dissolution Strategy Low_pH Low pH (< 6.0) Protonated Form Low_Solubility Low Solubility (Prone to Precipitation) Low_pH->Low_Solubility leads to High_pH High pH (> 7.0) Dianionic Form High_Solubility High Solubility (Dissolved) High_pH->High_Solubility leads to Organic_Stock Prepare Concentrated Stock in DMSO/Ethanol Aqueous_Buffer Dilute into Aqueous Buffer Organic_Stock->Aqueous_Buffer Slowly add while vortexing Final_Solution Homogeneous Working Solution Aqueous_Buffer->Final_Solution

Caption: pH-dependent solubility and dissolution strategy for this compound.

G Start Start: Solubility Issue Check_pH Is buffer pH > 7.0? Start->Check_pH Adjust_pH Adjust buffer pH to 8-9 with NaOH Check_pH->Adjust_pH No Use_Organic_Stock Prepare stock solution in DMSO or Ethanol Check_pH->Use_Organic_Stock Yes Adjust_pH->Use_Organic_Stock Precipitation_Check Precipitation upon dilution? Use_Organic_Stock->Precipitation_Check Lower_Concentration Lower final concentration Precipitation_Check->Lower_Concentration Yes Success Successful Dissolution Precipitation_Check->Success No Vortex Vortex buffer during slow addition of stock Lower_Concentration->Vortex End Further Troubleshooting Needed Lower_Concentration->End Vortex->Precipitation_Check

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Post-Labeling Purification of 5(6)-Carboxyfluorescein (FAM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unbound 5(6)-Carboxyfluorescein (FAM) from your labeled proteins, antibodies, or other biomolecules.

Troubleshooting Guide

This section addresses common issues encountered during the purification of FAM-labeled conjugates.

Issue 1: High background fluorescence in downstream applications.

  • Question: I've purified my FAM-labeled antibody, but I'm still observing high background signal in my immunofluorescence assay. What could be the cause?

  • Answer: High background fluorescence is a common indicator of residual unbound this compound in your sample. Inadequate removal of the free dye will lead to non-specific signals in sensitive downstream applications. To address this, consider the following:

    • Re-purification: It may be necessary to repeat the purification step. If you used a spin column, a second pass through a new column can be effective, especially if the initial dye concentration was high.[1]

    • Method Optimization: The purification method may not be optimal for your specific conjugate. For instance, if you are using dialysis, ensure you are using a sufficient volume of dialysis buffer and allowing enough time for multiple buffer exchanges to reach equilibrium.[2]

    • Alternative Method: If problems persist, consider switching to a different purification method. For example, if you are using dialysis, size-exclusion chromatography (gel filtration) may offer a more efficient removal of small molecules like unbound FAM.[3]

Issue 2: Low recovery of the labeled protein after purification.

  • Question: After performing dialysis to remove the free FAM, the concentration of my labeled protein is significantly lower than expected. How can I improve my protein recovery?

  • Answer: Low protein recovery is a frequent challenge during purification. Several factors can contribute to this issue:

    • Nonspecific Binding: Proteins can adhere to the surfaces of purification devices, such as dialysis membranes or centrifugal filters.[4] To mitigate this, especially with dilute protein samples (<0.1 mg/mL), you can add a "carrier" protein like BSA to block non-specific binding sites.

    • Precipitation: Changes in buffer composition or pH during purification can cause your protein to precipitate.[4] Ensure that the dialysis buffer or chromatography mobile phase is compatible with your protein's stability. A gradual buffer exchange during dialysis can also help prevent precipitation.

    • Incorrect Membrane/Resin Choice: Using a dialysis membrane with a molecular weight cut-off (MWCO) that is too large for your protein will result in the loss of your sample. As a general rule, select a membrane with an MWCO that is at least half the molecular weight of your protein of interest. For gel filtration, choose a resin with an appropriate fractionation range for your protein.[5]

    • Aggregation: The labeling process itself can sometimes induce protein aggregation. Aggregates can be lost during purification. To check for this, you can run your purified sample on a size-exclusion column.[6]

Issue 3: The purified conjugate shows reduced biological activity.

  • Question: My FAM-labeled protein is pure, but it has lost its functional activity. What could have gone wrong?

  • Answer: The loss of biological activity can be a consequence of the labeling and purification process. Here are some potential causes and solutions:

    • Denaturation: Exposure to harsh conditions during labeling or purification, such as extreme pH or the presence of organic solvents (like DMSO for dissolving the dye), can denature your protein. It's crucial to perform labeling and purification steps under conditions that maintain the native conformation of your protein.

    • Modification of Critical Residues: The NHS ester of this compound reacts with primary amines, primarily the ε-amino groups of lysine residues. If these residues are located in the active site or a binding interface of your protein, their modification can impair its function. If you suspect this is the case, you may need to explore alternative labeling chemistries that target other functional groups, such as thiol-reactive dyes for cysteine residues.

    • Aggregation: As mentioned previously, protein aggregation can lead to a loss of function.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for removing unbound this compound?

A1: The optimal method depends on your specific requirements, such as sample volume, desired purity, and the stability of your biomolecule. The most common and effective methods are gel filtration chromatography (also known as size-exclusion chromatography), dialysis, and ultrafiltration.

  • Gel Filtration/Size-Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size. The larger labeled protein will elute from the column first, while the smaller, unbound FAM dye is retained and elutes later.[3][7] This method is relatively fast and can be automated.[2]

  • Dialysis: This technique involves the diffusion of small molecules (unbound dye) across a semi-permeable membrane while retaining the larger labeled protein.[2] It is a gentle method but can be time-consuming, often requiring several hours to overnight with multiple buffer changes.[2]

  • Ultrafiltration: This method uses centrifugal force to pass the sample through a membrane with a specific molecular weight cut-off (MWCO). The larger labeled protein is retained, while the smaller unbound dye passes through into the filtrate. This method is rapid and can also be used to concentrate the sample. However, there is a risk of protein loss due to nonspecific binding to the membrane.

Q2: How can I determine if all the unbound dye has been removed?

A2: The most common method is to use UV-Vis spectrophotometry. After purification, measure the absorbance of your sample at both 280 nm (for the protein) and the maximum absorbance wavelength for FAM (approximately 495 nm). The ratio of these absorbances can be used to calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. A consistent DOL across different purification fractions suggests that the unbound dye has been removed. You can also analyze the flow-through or filtrate from your purification to see if it contains a significant amount of dye.

Q3: What buffer should I use for purification?

A3: The buffer should be chosen to maintain the stability and activity of your labeled protein. A common choice is phosphate-buffered saline (PBS) at a physiological pH (around 7.2-7.4).[3] Avoid buffers that contain primary amines, such as Tris, as they can compete with your protein for reaction with the NHS ester of the dye if present during the labeling reaction.[3] For purification, the buffer should be compatible with your chosen method.

Q4: Can I reuse my gel filtration column or dialysis membrane?

A4: It is generally not recommended to reuse disposable spin columns for gel filtration, as this can lead to cross-contamination. For larger, packable gel filtration columns, they can be cleaned and reused according to the manufacturer's instructions. Dialysis tubing is typically for single use.

Quantitative Data Summary

The following table provides a general comparison of the common methods for removing unbound this compound. The values are estimates based on typical outcomes and can vary depending on the specific protein, initial dye concentration, and experimental conditions.

Purification MethodTypical Protein RecoveryUnbound Dye Removal EfficiencySpeed
Gel Filtration (Spin Column) >90%>95%Fast (~10-15 min)
Dialysis 80-95%>99% (with sufficient buffer changes)Slow (hours to overnight)
Ultrafiltration (Centrifugal) 70-90%>95%Fast (~15-30 min)

Experimental Protocols

Protocol 1: Removal of Unbound this compound using Gel Filtration (Spin Column)

This protocol is suitable for small sample volumes (typically up to 0.5 mL).

Materials:

  • Gel filtration spin column (e.g., Sephadex G-25)

  • Collection tubes

  • Microcentrifuge

  • Equilibration buffer (e.g., PBS, pH 7.4)

Methodology:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with your desired buffer.

  • Equilibration: Add the equilibration buffer to the column and centrifuge to remove the buffer. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Application: Place the equilibrated column into a new collection tube. Carefully apply your labeling reaction mixture to the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's recommended speed and time. The purified, labeled protein will be in the collection tube. The unbound dye will remain in the resin.

  • Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Protocol 2: Removal of Unbound this compound using Dialysis

This protocol is suitable for a wide range of sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody)

  • Dialysis clamps (if using tubing)

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Methodology:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Sample Loading: Load your labeling reaction mixture into the dialysis tubing or cassette, ensuring there are no air bubbles. Securely close the tubing with clamps or seal the cassette.

  • Dialysis: Immerse the sealed tubing or cassette in a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[2] Place the beaker on a stir plate and stir gently.

  • Buffer Changes: Allow dialysis to proceed for at least 2 hours. Change the dialysis buffer. Repeat the buffer change at least two more times, with one of the dialysis steps proceeding overnight to ensure complete removal of the unbound dye.[2]

  • Sample Recovery: Carefully remove the tubing or cassette from the buffer. Recover your purified, labeled protein.

  • Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Visualizations

experimental_workflow_gel_filtration start Start: Labeling Reaction Mixture prep_column Prepare Spin Column (Remove storage buffer) start->prep_column equilibrate Equilibrate Column (Add & spin with buffer x3) prep_column->equilibrate load_sample Load Sample onto Resin equilibrate->load_sample centrifuge Centrifuge (e.g., 1,000 x g for 2 min) load_sample->centrifuge collect Collect Purified Labeled Protein centrifuge->collect waste Waste: Unbound Dye in Resin centrifuge->waste end End: Purified Conjugate collect->end

Caption: Workflow for removing unbound dye using gel filtration.

experimental_workflow_dialysis start Start: Labeling Reaction Mixture prep_membrane Prepare Dialysis Membrane (Rinse and hydrate) start->prep_membrane load_sample Load Sample into Tubing/Cassette prep_membrane->load_sample dialyze1 Dialyze in Buffer 1 (2 hours, 4°C, stirring) load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 waste Waste: Unbound Dye in Dialysis Buffer dialyze1->waste dialyze2 Dialyze in Buffer 2 (2 hours, 4°C, stirring) change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze2->waste dialyze3 Dialyze in Buffer 3 (Overnight, 4°C, stirring) change_buffer2->dialyze3 recover_sample Recover Purified Labeled Protein dialyze3->recover_sample dialyze3->waste end End: Purified Conjugate recover_sample->end troubleshooting_tree start Problem with Purified FAM-Labeled Conjugate high_bg High Background Signal? start->high_bg Check low_recovery Low Protein Recovery? high_bg->low_recovery No sol_repurify Solution: - Re-purify sample - Optimize purification method - Try an alternative method high_bg->sol_repurify Yes low_activity Reduced Biological Activity? low_recovery->low_activity No sol_low_recovery Solution: - Use carrier protein (BSA) - Check buffer compatibility - Verify MWCO/resin choice - Check for aggregation low_recovery->sol_low_recovery Yes sol_low_activity Solution: - Check for denaturation - Consider alternative labeling chemistry - Assess for aggregation low_activity->sol_low_activity Yes end Consult Further Technical Support low_activity->end No

References

effect of pH on 5(6)-Carboxyfluorescein labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxyfluorescein labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound N-hydroxysuccinimide (NHS) ester?

The optimal pH for reacting this compound NHS ester with primary amines (like the side chain of lysine residues in proteins) is between pH 8.3 and 8.5.[1][2][3] A broader range of pH 7-9 can also be used, but the efficiency may vary.[4][5]

Q2: How does pH affect the labeling reaction?

The pH of the reaction buffer is a critical factor that influences two competing processes:

  • Amine Reactivity: The labeling reaction targets deprotonated primary amines (-NH2), which act as nucleophiles. At acidic or neutral pH, these amines are predominantly protonated (-NH3+), rendering them non-reactive and significantly slowing down or preventing the labeling reaction.[6] As the pH increases above neutral, the concentration of the reactive, deprotonated amine increases, favoring the coupling reaction.[2][6]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly with rising pH.[5][6][7] This competing reaction reduces the amount of active dye available to label your target molecule, thus lowering the overall yield.[2][3]

Therefore, the optimal pH of 8.3-8.5 is a compromise that maximizes amine reactivity while minimizing the rate of NHS ester hydrolysis.[6]

Q3: My labeling efficiency is low. What are the common causes related to pH?

Low labeling efficiency is often traced back to suboptimal pH conditions or buffer composition. Consider the following:

  • Incorrect Buffer pH: If the pH is too low (e.g., below 7.5), the target amine groups on your protein will be protonated and unavailable for reaction.[1][3] If the pH is too high (e.g., above 9.0), the NHS ester may be hydrolyzing faster than it can react with your protein.[2][7] Always verify the pH of your reaction buffer just before starting the experiment.

  • Use of Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with NHS ester reactions.[5] These buffer molecules will compete with your target protein for the dye, significantly reducing the labeling efficiency.[6]

  • Hydrolyzed Reagent: The this compound NHS ester is moisture-sensitive.[5] If the reagent has been improperly stored or exposed to moisture, it may have already hydrolyzed. Always use a fresh solution of the dye dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[2][6]

Q4: Which buffers are recommended for the labeling reaction?

Amine-free buffers are essential for successful labeling. The most commonly recommended buffers are:

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[1][2]

  • 0.1 M Sodium Phosphate buffer, pH 8.3-8.5.[2][6]

  • 50 mM Sodium Borate buffer, pH 8.5.[5]

Q5: The fluorescence of my final conjugate is weak, even after purification. What could be the issue?

Besides low labeling efficiency, the fluorescence of carboxyfluorescein itself is pH-dependent. Its fluorescence emission increases with pH, with a pKa of ~6.5.[8][9] If you are measuring the fluorescence in an acidic buffer (pH < 7), the signal will be significantly lower.[10] Ensure your final measurements are performed in a buffer with a neutral to slightly alkaline pH (e.g., PBS at pH 7.4 or Tris at pH 8.0) for optimal fluorescence.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Reaction pH is too low (< 7.5).Use a recommended buffer (e.g., phosphate, bicarbonate, borate) and adjust to pH 8.3-8.5.[1][2][6]
Buffer contains primary amines (e.g., Tris, Glycine).Exchange the protein into an amine-free buffer like PBS, phosphate, or bicarbonate buffer before labeling.[5]
This compound NHS ester is hydrolyzed.Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[5][6] Ensure the solid dye is stored properly with a desiccant.
Inconsistent Labeling Results pH of the reaction mixture drops during large-scale labeling due to hydrolysis.Monitor the pH during the reaction and adjust if necessary, or use a more concentrated buffer.[1][3]
Reagent stock solution (in DMSO) has degraded.Aqueous solutions of NHS esters should be used immediately. Solutions in anhydrous DMSO can be stored for short periods at -20°C but should be protected from moisture.[2]
Weak Fluorescence Signal Post-Labeling Measurement buffer is acidic.Carboxyfluorescein fluorescence is pH-sensitive. Measure fluorescence in a buffer at pH > 7.4 for optimal signal.
Over-labeling causing self-quenching.Reduce the molar excess of the dye in the reaction. Perform trial reactions with varying dye-to-protein ratios to find the optimum.[6]
Data Summary: pH and NHS Ester Stability

The stability of the this compound NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.

pH Half-life of NHS Ester Primary Consequence
< 7.0Several hours (e.g., 4-5 hours at pH 7, 0°C)[7][11]Low amine reactivity leading to poor labeling efficiency.[2][6]
8.0~1 hour[11]Good balance between amine reactivity and ester stability.
8.3 - 8.5 Minutes to < 1 hour Optimal range for efficient labeling of primary amines. [1][2]
> 8.6~10 minutes or less[7][11]Rapid hydrolysis outcompetes the labeling reaction, leading to low yield.[12]
Visualizing the Effect of pH

The following diagram illustrates the two competing reactions that this compound NHS ester undergoes in an aqueous buffer. The desired reaction with the protein's amine is favored at an optimal pH, while hydrolysis becomes dominant at higher pH levels.

G cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) Protonated_Amine Protein-NH3+ (Non-reactive) NHS_Ester_Low 5(6)-CF NHS Ester (Stable) Protonated_Amine->NHS_Ester_Low No Reaction Result_Low Result: No Labeling Deprotonated_Amine Protein-NH2 (Reactive) NHS_Ester_Optimal 5(6)-CF NHS Ester Deprotonated_Amine->NHS_Ester_Optimal Efficient Labeling Conjugate Protein-CF Conjugate (Stable Amide Bond) NHS_Ester_Optimal->Conjugate Hydrolysis_Optimal Hydrolyzed Ester (Inactive) NHS_Ester_Optimal->Hydrolysis_Optimal Slow Hydrolysis Deprotonated_Amine_High Protein-NH2 (Reactive) NHS_Ester_High 5(6)-CF NHS Ester Deprotonated_Amine_High->NHS_Ester_High Inefficient Labeling Hydrolysis_High Hydrolyzed Ester (Inactive) NHS_Ester_High->Hydrolysis_High Rapid Hydrolysis

Caption: Competing reactions in this compound NHS ester labeling at different pH values.

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound NHS ester. Optimization may be required for specific proteins and applications.

Materials
  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • This compound, succinimidyl ester (5(6)-FAM, SE)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure
  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, Bicarbonate, or Borate buffer). If not, perform a buffer exchange via dialysis or a desalting column.[5]

    • Adjust the protein concentration to 1-10 mg/mL in the cold Reaction Buffer.[6]

  • Calculate Reagent Amounts:

    • Determine the moles of protein to be labeled.

    • A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[6]

    • mg of NHS Ester = (moles of Protein) x (molar excess) x (MW of NHS Ester in g/mol) x 1000

  • Prepare NHS Ester Stock Solution:

    • Equilibrate the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the calculated amount of the NHS ester in anhydrous DMSO to make a concentrated stock solution (e.g., 10 mg/mL).[2]

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[3]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quench the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction volume).[6]

    • Incubate for 30 minutes at room temperature.[6]

  • Purify the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture over a desalting or gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[1][3]

Experimental Workflow Diagram

G start Start prep_protein 1. Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.3) start->prep_protein calc 2. Calculate Molar Excess (10-20x of dye over protein) prep_protein->calc react 4. Mix & Incubate (1-2h at RT or overnight at 4°C, protected from light) prep_protein->react prep_dye 3. Prepare Dye Stock (Dissolve NHS-ester in anhydrous DMSO) calc->prep_dye prep_dye->react quench 5. Quench Reaction (Add Tris or Glycine) react->quench purify 6. Purify Conjugate (Gel filtration / Desalting column) quench->purify end End (Labeled Protein) purify->end

Caption: General workflow for protein labeling with this compound NHS ester.

References

Technical Support Center: Minimizing Non-Specific Binding of 5(6)-Carboxyfluorescein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding of 5(6)-Carboxyfluorescein (FAM) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving FAM-labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence and non-specific binding with this compound conjugates?

High background fluorescence is a common issue that can obscure specific signals and lead to inaccurate results. The primary causes include:

  • Hydrophobic and Ionic Interactions: Non-specific binding is often driven by hydrophobic interactions and electrostatic forces between the conjugate and various surfaces or cellular components.[1][2][3] this compound is negatively charged at physiological pH, which can lead to ionic interactions with positively charged molecules or surfaces.[4]

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or microplate wells is a major contributor to high background.[5]

  • Excessive Antibody/Conjugate Concentration: Using too high a concentration of the primary or secondary antibody-FAM conjugate increases the likelihood of non-specific binding.[6]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound or weakly bound conjugates, resulting in elevated background signal.[5]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for specific signal.[6]

  • Hydrophobicity of the Dye: The hydrophobicity of the fluorescent dye itself can contribute to its propensity for non-specific binding.[7]

Q2: How does the negative charge of this compound contribute to non-specific binding?

This compound possesses carboxylic acid groups that are typically ionized and negatively charged in aqueous solutions at neutral pH.[8] This negative charge can lead to electrostatic attraction to positively charged components within cells or on substrates, such as eosinophil granule proteins, resulting in non-specific binding.[4]

Q3: What are the most effective blocking agents to minimize non-specific binding of FAM conjugates?

The choice of blocking agent is critical for reducing background signal. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein blocker that is effective at reducing non-specific protein-protein interactions.[1][2] A concentration of 1% is often a good starting point.[1]

  • Normal Serum: Using normal serum from the same species as the secondary antibody is highly recommended to block non-specific binding of the secondary antibody.[5][9] A 5% solution is a common concentration.[9]

  • Non-fat Dry Milk: A cost-effective blocking agent, particularly for Western blotting applications.

  • Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to provide highly efficient blocking and low background.[10] Some are protein-free, which can eliminate cross-reactivity issues.[10]

Q4: How do buffer conditions like pH and ionic strength affect non-specific binding?

Buffer conditions play a significant role in modulating non-specific interactions:

  • pH: The pH of the buffer influences the charge of both the FAM conjugate and the biological sample.[1] Adjusting the pH to be near the isoelectric point of the protein conjugate can help minimize charge-based non-specific binding.[1] The fluorescence intensity of carboxyfluorescein itself is pH-dependent, with a decrease in intensity at acidic pH.[8][11]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can help shield charged molecules and reduce non-specific binding caused by electrostatic interactions.[1][2][12]

Troubleshooting Guides

High Background Fluorescence in Immunofluorescence (IF)

Problem: You are observing high, diffuse background fluorescence in your immunofluorescence experiment using a this compound conjugated secondary antibody.

Below is a troubleshooting workflow to identify and address the source of the high background.

high_background_troubleshooting start High Background Observed check_no_primary Run 'No Primary Antibody' Control start->check_no_primary secondary_issue High background persists? (Secondary Ab issue) check_no_primary->secondary_issue Yes primary_issue Background reduced? (Primary Ab or Autofluorescence) check_no_primary->primary_issue No optimize_secondary Optimize Secondary Ab: - Titrate concentration - Check for cross-reactivity - Use pre-adsorbed secondary secondary_issue->optimize_secondary Yes check_autofluorescence Check Unstained Control primary_issue->check_autofluorescence Yes blocking_wash_issue Review Blocking & Washing optimize_secondary->blocking_wash_issue autofluorescence_present Autofluorescence present? check_autofluorescence->autofluorescence_present optimize_primary Optimize Primary Ab: - Titrate concentration - Validate specificity autofluorescence_present->optimize_primary No autofluorescence_present->blocking_wash_issue Yes, but still high optimize_primary->blocking_wash_issue optimize_blocking Optimize Blocking: - Increase blocking time - Change blocking agent (e.g., normal serum) - Use protein-free blocker blocking_wash_issue->optimize_blocking optimize_washing Optimize Washing: - Increase number and duration of washes - Add surfactant (e.g., Tween-20) to wash buffer blocking_wash_issue->optimize_washing solution Reduced Background optimize_blocking->solution optimize_washing->solution

Caption: Troubleshooting workflow for high background in immunofluorescence.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to minimizing non-specific binding.

Table 1: Comparison of Blocking Agents in ELISA

Blocking AgentConcentrationRelative Blocking EfficiencyNotes
Bovine Serum Albumin (BSA)5%ModerateA common starting point for many applications.[13]
Normal Goat Serum (NGS)0.6%HighEquivalent to 5% BSA in blocking ability in some assays.[13]
ChonBlock™0.1%Very HighReported to be significantly more effective than BSA and NGS.[13]
Casein>30 kD fractionLess EffectiveSmaller casein molecules (<10 kD) were found to be more effective.[14]

Table 2: Effect of Buffer Additives on Non-Specific Binding

AdditiveRecommended ConcentrationMechanism of Action
Tween-200.005% - 0.1%Reduces hydrophobic interactions.[3]
Sodium Chloride (NaCl)Up to 500 mMShields charged molecules, reducing ionic interactions.[3]
Bovine Serum Albumin (BSA)0.5 - 2 mg/mlActs as a protein blocker to reduce non-specific protein binding.[3]

Experimental Protocols

Detailed Immunofluorescence Protocol for Adherent Cells

This protocol is a general guideline for immunofluorescence staining of adherent cells grown on coverslips, with a focus on minimizing non-specific binding of a this compound conjugated secondary antibody.

immunofluorescence_protocol start Start: Cells on Coverslips wash1 Wash 3x with PBS start->wash1 fix Fix with 4% Paraformaldehyde (15 min) wash1->fix wash2 Wash 3x with PBS fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 in PBS (10 min) (for intracellular targets) wash2->permeabilize wash3 Wash 3x with PBS permeabilize->wash3 block Block with 5% Normal Serum in PBS (1 hour) wash3->block primary_ab Incubate with Primary Antibody (in 1% BSA/PBS, 1 hr RT or O/N 4°C) block->primary_ab wash4 Wash 3x with PBS + 0.05% Tween-20 primary_ab->wash4 secondary_ab Incubate with FAM-conjugated Secondary Antibody (in 1% BSA/PBS, 1 hr, protected from light) wash4->secondary_ab wash5 Wash 3x with PBS + 0.05% Tween-20 secondary_ab->wash5 counterstain Counterstain with DAPI (optional) wash5->counterstain wash6 Wash 1x with PBS counterstain->wash6 mount Mount Coverslip wash6->mount image Image with Fluorescence Microscope mount->image

Caption: Step-by-step immunofluorescence experimental workflow.

Reagents and Buffers:

  • Phosphate Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde in PBS (prepare fresh)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody) in PBS. Alternatively, 1-3% BSA in PBS can be used.

  • Antibody Dilution Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a culture plate to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For membrane proteins, this step can be skipped.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody to its optimal concentration in Antibody Dilution Buffer. Incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.

  • Counterstaining (Optional): If desired, counterstain the nuclei with a DNA dye like DAPI.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~495/518 nm).[16]

Key Considerations:

  • Antibody Titration: Always perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies to achieve the best signal-to-noise ratio.[5]

  • Controls: Include appropriate controls in your experiment, such as a "secondary antibody only" control (omitting the primary antibody) to assess non-specific binding of the FAM-conjugate, and an unstained control to check for autofluorescence.[15]

  • Light Protection: this compound is susceptible to photobleaching. Protect your samples from light as much as possible after the addition of the fluorescent conjugate.

References

improving signal-to-noise ratio in 5(6)-Carboxyfluorescein experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments involving 5(6)-Carboxyfluorescein (5(6)-FAM).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low fluorescence signal with this compound?

A1: The most common cause is suboptimal pH. This compound is highly pH-sensitive, with its fluorescence intensity significantly increasing as the pH rises above its pKa of approximately 6.5[1][2]. For a maximal signal, experiments should be conducted in a buffer with a pH between 7.5 and 9.0[1][3].

Q2: Why is my background fluorescence so high?

A2: High background can stem from several sources:

  • Excess Unbound Dye: The most frequent cause is residual, unconjugated 5(6)-FAM in the solution. Thorough purification after labeling is critical.[4]

  • Autofluorescence: Cells, media components, or serum can emit their own fluorescence, masking the specific signal.[5][6][7]

  • Non-specific Binding: The dye or labeled molecule may bind non-specifically to surfaces or cellular components.[8][9]

Q3: My signal is fading very quickly during imaging. What is happening and how can I fix it?

A3: This phenomenon is called photobleaching, where the fluorophore is irreversibly damaged by exposure to excitation light, leading to a loss of signal.[10] To minimize photobleaching, you can reduce the intensity and duration of light exposure, use an antifade mounting medium, and ensure your imaging settings are optimized.[11][12][13]

Q4: What are the correct excitation and emission wavelengths for this compound?

A4: For optimal detection, use an excitation wavelength of approximately 492 nm and collect the emission signal around 514 nm (at pH 9).[2] Ensure that the filter sets in your microscope or plate reader are appropriate for these wavelengths.

Q5: Does the dye-to-protein ratio matter during conjugation?

A5: Yes, it is a critical parameter. An insufficient dye-to-protein ratio will result in a weak signal. Conversely, an excessively high ratio can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence intensity.[1] The optimal ratio must be determined empirically for each conjugate.

Troubleshooting Guides

Problem: High Background Fluorescence

High background noise can obscure your signal, leading to a poor signal-to-noise ratio. Use the following workflow to diagnose and resolve the issue.

high_background_troubleshooting start High Background Observed q1 Did you run a 'no-dye' or 'unlabeled cell' control? start->q1 a1_yes Is control background high? q1->a1_yes Yes a1_no Control is clean. Issue is dye-related. q1->a1_no No a1_yes->a1_no No sol1 Source is Autofluorescence. - Use fluorescence-free media. - Use filters to exclude autofluorescence. - Apply spectral unmixing. a1_yes->sol1 Yes q2 Was the conjugate purified after labeling? a1_no->q2 sol2 Excess unbound dye is likely. - Perform purification (Protocol 3). - Increase washing steps. q2->sol2 No q3 Are you using a blocking agent? q2->q3 Yes sol3 Non-specific binding may be occurring. - Add a blocking step (e.g., BSA). - Increase detergent in wash buffer. q3->sol3 No

Caption: Troubleshooting workflow for high background fluorescence.
Problem: Weak or No Signal

A signal that is too weak to be distinguished from the background is a common challenge.

weak_signal_troubleshooting start Weak or No Signal q1 Verify Instrument Settings: - Correct Ex/Em filters? - Detector gain optimized? start->q1 q2 Check Buffer pH q1->q2 a2 Is pH > 7.0? q2->a2 sol2 Increase buffer pH to 7.5-8.5 to maximize fluorescence (See Protocol 1). a2->sol2 No q3 Review Labeling Protocol a2->q3 Yes a3 Was labeling efficiency confirmed? (e.g., via spectroscopy) q3->a3 sol3 Optimize conjugation reaction (See Protocol 2). - Titrate dye concentration. - Check activity of reactive dye. a3->sol3 No q4 Assess Photobleaching a3->q4 Yes a4 Does signal fade rapidly under illumination? q4->a4 sol4 Minimize light exposure. - Reduce excitation power. - Use an antifade reagent. a4->sol4 Yes

Caption: Diagnostic steps for troubleshooting a weak fluorescent signal.

Key Data Summary

Quantitative data is essential for optimizing experimental conditions.

Table 1: Spectroscopic Properties of this compound

Parameter Value Notes
Excitation Maximum (λex) ~492 nm At pH 9[2]
Emission Maximum (λem) ~514 nm At pH 9[2]
pKa ~6.5 The pH at which the dye is 50% ionized and fluorescent.[2]
Quantum Yield (Φ) Up to 0.93 For the free dye, comparable to fluorescein. Can decrease upon conjugation.[1]

| Molar Extinction Coeff. (ε) | ~82,000 M⁻¹cm⁻¹| At pH 9[2] |

Table 2: pH Influence on Relative Fluorescence Intensity

pH Relative Fluorescence Rationale
5.0 Very Low Well below the pKa, the dye is largely in its non-fluorescent form.[1]
6.5 Moderate (~50%) At the pKa, the fluorescent and non-fluorescent species are in equilibrium.[2]
7.5 High Above the pKa, the highly fluorescent dianionic form dominates.[1]

| 8.5 | Near Maximum | Fluorescence plateaus as the dye becomes fully deprotonated. |

Experimental Protocols

Protocol 1: Preparation of Optimal pH Buffer (0.1 M Phosphate Buffer, pH 7.8)
  • Prepare Stock Solutions:

    • Solution A: 0.2 M Monobasic sodium phosphate (27.6 g NaH₂PO₄ in 1 L of deionized water).

    • Solution B: 0.2 M Dibasic sodium phosphate (53.6 g of Na₂HPO₄·7H₂O or 71.6 g of Na₂HPO₄·12H₂O in 1 L of deionized water).

  • Mix Solutions: Combine 10.5 mL of Solution A and 89.5 mL of Solution B.

  • Adjust Volume: Add deionized water to bring the total volume to 200 mL.

  • Verify pH: Check the pH with a calibrated pH meter. Adjust slightly with 1 M NaOH or 1 M HCl if necessary. This buffer is suitable for maintaining a high fluorescence signal from 5(6)-FAM.

Protocol 2: General Protocol for Protein Labeling

This protocol is for labeling a protein with an amine-reactive succinimidyl ester of this compound (FAM-SE).

  • Prepare Protein: Dissolve the protein (e.g., an antibody) in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-5 mg/mL.

  • Prepare Dye: Immediately before use, dissolve the FAM-SE in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Slowly add a calculated amount of the dye solution to the protein solution while gently stirring. A 10-fold molar excess of dye to protein is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Stop Reaction (Optional but Recommended): Add hydroxylamine to a final concentration of 10-50 mM and incubate for 30-60 minutes to quench the reaction with any unreacted dye.[1]

  • Purification: Immediately purify the conjugate to remove free, unreacted dye (see Protocol 3).

Protocol 3: Purification via Size-Exclusion Spin Column
  • Prepare Column: Select a spin column with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 30 kDa MWCO for an antibody).

  • Equilibrate: Equilibrate the column by washing it with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves adding buffer and centrifuging.

  • Load Sample: Apply the conjugation reaction mixture from Protocol 2 to the top of the column resin.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol. The larger, labeled protein will pass through into the collection tube, while the smaller, unbound dye molecules will be retained in the column resin.

  • Collect Conjugate: The purified, labeled protein is now in the collection tube, ready for use or storage.

Signaling Pathways and Workflows

snr_factors cluster_0 Signal cluster_1 Noise Signal Target Signal Labeling Labeling Efficiency Signal->Labeling pH Optimal pH (>pKa) Signal->pH QuantumYield High Quantum Yield Signal->QuantumYield SNR High Signal-to-Noise Ratio (SNR) Signal->SNR Maximize Noise Background Noise UnboundDye Unbound Dye Noise->UnboundDye Autofluorescence Autofluorescence Noise->Autofluorescence Photobleaching Photobleaching Noise->Photobleaching Noise->SNR Minimize

Caption: Key factors influencing the experimental signal-to-noise ratio.

References

Validation & Comparative

5(6)-Carboxyfluorescein vs. FITC: A Researcher's Guide to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the fluorescent labeling of proteins is a cornerstone technique for elucidating cellular processes, tracking molecules, and developing diagnostic assays. Among the plethora of available fluorophores, fluorescein derivatives have long been favored for their bright green emission. Two of the most prominent amine-reactive fluorescein derivatives are 5(6)-Carboxyfluorescein and Fluorescein-5-isothiocyanate (FITC). This guide provides a comprehensive comparison of these two dyes for protein conjugation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

FeatureThis compound, Succinimidyl Ester (5(6)-FAM, SE)Fluorescein-5-isothiocyanate (FITC)
Reactive Group N-hydroxysuccinimide (NHS) esterIsothiocyanate
Linkage Formed Amide bondThiourea bond
Conjugate Stability More stable, resistant to hydrolysis[1]Less stable, susceptible to hydrolysis[1][2]
Reaction pH 7.5 - 8.59.0 - 9.5[3]
Quantum Yield (BSA Conjugate) ~0.48[4]Not explicitly found for BSA conjugate, but generally high
Photostability Generally considered more photostable than FITCProne to photobleaching[5][6]

Performance Comparison

The choice between this compound and FITC for protein conjugation hinges on several key performance indicators, most notably the stability of the resulting conjugate.

Conjugate Stability: The amide bond formed between the NHS ester of this compound and a primary amine on a protein is significantly more stable and resistant to hydrolysis compared to the thiourea linkage formed by FITC.[1][2] This increased stability is a critical advantage for long-term experiments, storage of labeled proteins, and applications where the conjugate may be exposed to varying pH or temperature. FITC-labeled peptides and proteins have been noted to deteriorate more quickly than their carboxyfluorescein counterparts.[1]

Reaction Conditions: this compound, typically used as an NHS ester, reacts efficiently with primary amines at a slightly alkaline pH of 7.5 to 8.5. In contrast, the optimal pH for FITC conjugation is higher, generally between 9.0 and 9.5, which could potentially be detrimental to the structure and function of some sensitive proteins.[3]

Experimental Protocols

Detailed methodologies for conjugating proteins with both this compound NHS ester and FITC are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protein Preparation for Conjugation

Regardless of the chosen dye, the protein solution must be free of amine-containing buffers (e.g., Tris, glycine) and other nucleophiles that can compete with the labeling reaction. Dialysis against a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4, is recommended.

Protocol 1: Protein Conjugation with this compound, Succinimidyl Ester (5(6)-FAM, SE)

Materials:

  • Protein of interest (in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound, SE (dissolved in anhydrous DMSO or DMF)

  • Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.

  • Prepare a fresh stock solution of 5(6)-FAM, SE in anhydrous DMSO or DMF.

  • Slowly add the desired molar excess of the reactive dye solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Terminate the reaction by adding a quenching reagent, such as hydroxylamine, and incubate for another 30-60 minutes.[4]

  • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for 5(6)-FAM).

Protocol 2: Protein Conjugation with FITC

Materials:

  • Protein of interest (in amine-free buffer, e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5)

  • FITC (dissolved in anhydrous DMSO or DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Dissolve the protein in 0.1 M carbonate-bicarbonate buffer (pH 9.0-9.5) to a concentration of 2-10 mg/mL.[3]

  • Prepare a fresh 1 mg/mL stock solution of FITC in anhydrous DMSO or DMF.

  • Slowly add the FITC solution to the protein solution while stirring. A common starting ratio is 50-100 µg of FITC for every 1 mg of protein.[3]

  • Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.

  • Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).

Visualizing the Conjugation Process

The following diagrams illustrate the chemical reactions and the general workflow for protein conjugation with both this compound, SE and FITC.

G Protein Conjugation with this compound, SE vs. FITC cluster_0 This compound, SE Conjugation cluster_1 FITC Conjugation Protein_NH2_FAM Protein-NH2 FAM_Protein Protein-NH-CO-FAM (Stable Amide Bond) Protein_NH2_FAM->FAM_Protein pH 7.5-8.5 FAM_SE 5(6)-FAM, SE FAM_SE->FAM_Protein NHS NHS FAM_Protein->NHS releases Protein_NH2_FITC Protein-NH2 FITC_Protein Protein-NH-CS-NH-FITC (Less Stable Thiourea Bond) Protein_NH2_FITC->FITC_Protein pH 9.0-9.5 FITC FITC FITC->FITC_Protein

Caption: Chemical reactions of protein amine groups with 5(6)-FAM, SE and FITC.

G General Workflow for Protein Conjugation Start Start: Purified Protein in Amine-Free Buffer Prepare_Dye Prepare Fresh Dye Solution (5(6)-FAM, SE or FITC) Start->Prepare_Dye Reaction Incubate Protein and Dye Mixture (Specific pH & Time) Start->Reaction Prepare_Dye->Reaction Quench Quench Reaction (Optional for FAM, SE) Reaction->Quench Purification Purify Conjugate (Size-Exclusion Chromatography) Reaction->Purification for FITC Quench->Purification Characterization Characterize Conjugate (Degree of Labeling, Functionality) Purification->Characterization End End: Purified Labeled Protein Characterization->End

Caption: A generalized workflow for the fluorescent labeling of proteins.

Conclusion and Recommendations

For most protein conjugation applications, This compound, succinimidyl ester is the superior choice over FITC . The primary advantage lies in the formation of a more stable amide bond, which ensures the integrity of the labeled protein during long-term storage and experimentation.[1] The milder reaction conditions required for 5(6)-FAM, SE also reduce the risk of protein denaturation.

FITC may still be a viable option for short-term experiments where cost is a major consideration and the stability of the conjugate is less critical. However, researchers must be mindful of its propensity for photobleaching and the potentially harsh pH conditions required for efficient conjugation.

Ultimately, the selection of the fluorescent dye should be guided by the specific requirements of the experiment, including the sensitivity of the protein, the duration of the study, and the imaging conditions. For applications demanding high stability and reliability, this compound is the recommended reagent.

References

A Head-to-Head Battle of Green Fluorophores: 5(6)-Carboxyfluorescein vs. Alexa Fluor 488 in Photostability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, the selection of a robust and reliable fluorescent probe is paramount to generating high-quality, reproducible data. Among the green-emitting fluorophores, 5(6)-Carboxyfluorescein (FAM) and Alexa Fluor 488 are two of the most widely utilized dyes for labeling proteins, nucleic acids, and other biomolecules. While both offer bright green fluorescence, their performance under continuous light exposure—a critical factor in applications like fluorescence microscopy and single-molecule studies—can differ significantly. This guide provides an objective comparison of the photostability of this compound and Alexa Fluor 488, supported by experimental data and detailed methodologies.

Quantitative Photostability Comparison

The photostability of a fluorophore is its ability to resist photobleaching, the irreversible destruction of the fluorophore's chemical structure upon exposure to light. A more photostable dye allows for longer exposure times and more robust signal acquisition, which is crucial for sensitive and time-lapse imaging experiments.

Experimental evidence consistently demonstrates the superior photostability of Alexa Fluor 488 compared to this compound and its derivatives like fluorescein isothiocyanate (FITC). In a direct comparison, under continuous illumination, fluorescein-labeled samples photobleached to approximately 20% of their initial fluorescence intensity within 30 seconds, whereas the fluorescence of Alexa Fluor 488 remained largely unchanged under the same conditions.

ParameterThis compound (FAM)Alexa Fluor 488Reference
Relative Photostability Less StableMore Stable[1]
Fluorescence Quantum Yield ~0.92 (as fluorescein)~0.92[2]
Photobleaching Rate HighLow[1]

Table 1: Comparison of Photophysical Properties of this compound and Alexa Fluor 488. The fluorescence quantum yield is a measure of the efficiency of photon emission after absorption, while the photobleaching rate indicates how quickly the fluorophore loses its fluorescence upon illumination.

Experimental Protocol: Measuring Photostability

A common method to quantify the photostability of fluorescent dyes is to measure the decay of their fluorescence intensity over time under continuous illumination using a fluorescence microscope.

I. Sample Preparation
  • Dye Conjugation: Conjugate this compound, succinimidyl ester, and Alexa Fluor 488, succinimidyl ester, to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a similar degree of labeling. This is achieved by reacting the dyes with the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) for 1-2 hours at room temperature, followed by purification to remove unconjugated dye.

  • Immobilization: Immobilize the dye-protein conjugates on a glass coverslip. This can be done by allowing a solution of the conjugate to adsorb to the glass surface for a defined period, followed by washing with phosphate-buffered saline (PBS) to remove unbound conjugates.

  • Mounting: Mount the coverslip onto a microscope slide with a suitable mounting medium (e.g., PBS or a commercially available antifade mounting medium).

II. Imaging and Data Acquisition
  • Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation at 488 nm and emission detection between 500-550 nm) and a high-numerical-aperture objective lens.

  • Initial Imaging: Locate the immobilized fluorescent conjugates and acquire an initial image (t=0) using a low laser power or short exposure time to minimize photobleaching during this initial step.

  • Continuous Illumination: Expose the sample to continuous illumination using a defined and constant laser power or lamp intensity.

  • Time-Lapse Imaging: Acquire a series of images at regular time intervals (e.g., every 5-10 seconds) over a total period of several minutes.

III. Data Analysis
  • Fluorescence Intensity Measurement: For each time point, measure the mean fluorescence intensity of a defined region of interest (ROI) containing the immobilized fluorophores.

  • Background Subtraction: Measure the mean fluorescence intensity of a background region on the same image and subtract this value from the ROI intensity for each time point.

  • Normalization: Normalize the background-subtracted fluorescence intensity at each time point to the initial intensity at t=0.

  • Plotting: Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

  • Half-life Determination: From the photobleaching curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis DyeConjugation Dye Conjugation (FAM & AF488 to BSA) Immobilization Immobilization (on coverslip) DyeConjugation->Immobilization Mounting Mounting (on microscope slide) Immobilization->Mounting MicroscopeSetup Microscope Setup Mounting->MicroscopeSetup InitialImage Acquire Initial Image (t=0) MicroscopeSetup->InitialImage ContinuousIllumination Continuous Illumination InitialImage->ContinuousIllumination TimeLapse Time-Lapse Imaging ContinuousIllumination->TimeLapse IntensityMeasurement Measure Intensity TimeLapse->IntensityMeasurement BackgroundSubtraction Background Subtraction IntensityMeasurement->BackgroundSubtraction Normalization Normalize to t=0 BackgroundSubtraction->Normalization Plotting Plot Decay Curve Normalization->Plotting HalfLife Determine Half-life Plotting->HalfLife

Caption: Experimental workflow for photostability comparison.

Conclusion

For researchers requiring high photostability in their fluorescence-based assays, Alexa Fluor 488 is the demonstrably superior choice over this compound. Its enhanced resistance to photobleaching allows for more prolonged and rigorous imaging conditions, leading to higher quality data with improved signal-to-noise ratios. While this compound remains a viable and cost-effective option for applications where photostability is less critical, the investment in Alexa Fluor 488 is often justified by the significant improvement in performance, particularly in demanding applications such as live-cell imaging, single-molecule tracking, and super-resolution microscopy.

References

A Comparative Guide to Cell Proliferation Assays: A Deep Dive into 5(6)-Carboxyfluorescein (CFSE) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is a cornerstone of in vitro and in vivo studies. The choice of assay can significantly impact experimental outcomes, influencing everything from basic research findings to the progression of therapeutic candidates. This guide provides a comprehensive validation and comparison of the 5(6)-Carboxyfluorescein (CFSE) based cell proliferation assay against three other widely used methods: Bromodeoxyuridine (BrdU) incorporation, MTT, and WST-1 assays. We will delve into the principles, experimental protocols, and performance data of each, offering a clear perspective to guide your selection process.

Principles of Cell Proliferation Assays

Understanding the fundamental mechanism of each assay is critical for interpreting results and troubleshooting experiments.

This compound (CFSE) Assay: This fluorescence-based assay utilizes a cell-permeable dye that covalently binds to intracellular proteins. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each generation. This allows for the tracking of individual cell divisions through flow cytometry.

Bromodeoxyuridine (BrdU) Assay: This method relies on the incorporation of a synthetic thymidine analog, BrdU, into newly synthesized DNA during the S-phase of the cell cycle.[1] Incorporated BrdU is then detected using specific antibodies, which can be conjugated to enzymes or fluorophores for colorimetric or fluorescent readout.[1]

MTT Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable, metabolically active cells.

WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures metabolic activity. The water-soluble tetrazolium salt, WST-1, is cleaved by mitochondrial dehydrogenases in viable cells to produce a soluble formazan dye. This eliminates the solubilization step required in the MTT assay.

Comparative Performance of Cell Proliferation Assays

The choice of a cell proliferation assay often depends on a balance of factors including sensitivity, linearity, convenience, and the specific experimental question. The following table summarizes key performance characteristics based on available comparative studies.

FeatureThis compound (CFSE)Bromodeoxyuridine (BrdU)MTTWST-1
Principle Dye dilution tracking cell divisionsIncorporation into newly synthesized DNAMetabolic activity (mitochondrial reductase)Metabolic activity (mitochondrial reductase)
Detection Method Flow CytometryELISA, Flow Cytometry, MicroscopyColorimetric (Absorbance)Colorimetric (Absorbance)
Sensitivity High (single-cell resolution)[2]High (over 10 times more sensitive than MTT)[1]ModerateHigh (more sensitive than MTT)
Linearity Good for cell division trackingGoodCan be non-linear, cell-type dependent[3]Generally better linearity than MTT
Signal-to-Noise Ratio HighHighModerateHigh
High-Throughput ModerateYesYesYes
Toxicity Can be toxic at high concentrationsCan be mutagenicReagent is cytotoxicLow cytotoxicity[4]
Endpoint/Kinetic Kinetic (tracks multiple generations)Endpoint (snapshot of S-phase)EndpointEndpoint
Advantages Provides generational analysis, single-cell data, can be used for in vivo tracking.[2][5]Direct measure of DNA synthesis, high sensitivity.[1]Inexpensive, simple protocol.Soluble formazan (no solubilization step), faster than MTT.[6]
Disadvantages Requires flow cytometer, potential for dye toxicity, fluorescence can overlap with other markers.[7]Requires DNA denaturation which can affect other cellular markers, potential for toxicity.[7]Insoluble formazan requires a solubilization step, can be influenced by metabolic changes unrelated to proliferation, potential for false positives.Can have higher background absorbance than MTT, potential for interference from certain compounds.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are summarized methodologies for each of the discussed assays.

This compound (CFSE) Staining Protocol
  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.

  • CFSE Labeling: Add an equal volume of 2X CFSE staining solution (typically 1-10 µM) to the cell suspension.

  • Incubation: Incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Quench the staining reaction by adding 5 volumes of complete culture medium. Centrifuge the cells and wash twice with complete medium.

  • Cell Culture: Resuspend the cells in complete medium and culture under desired experimental conditions.

  • Analysis: Harvest cells at various time points and analyze by flow cytometry to resolve successive generations as distinct fluorescence peaks.

Bromodeoxyuridine (BrdU) Labeling and Detection Protocol
  • BrdU Labeling: Add BrdU solution to the cell culture medium at a final concentration of 10-100 µM.

  • Incubation: Incubate the cells for a period that allows for DNA synthesis (typically 1-24 hours), depending on the cell cycle length.

  • Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., ethanol or paraformaldehyde). Permeabilize the cells to allow antibody access.

  • DNA Denaturation: Treat the cells with an acid (e.g., HCl) or DNase I to denature the DNA and expose the incorporated BrdU.

  • Antibody Staining: Incubate the cells with a primary anti-BrdU antibody, followed by a fluorophore or enzyme-conjugated secondary antibody.

  • Analysis: Analyze the cells by flow cytometry, microscopy, or a microplate reader.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate and culture with the compounds of interest.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

WST-1 Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate and culture with the compounds of interest.

  • WST-1 Addition: Add WST-1 reagent directly to the culture medium in each well (typically a 1:10 dilution).

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C.

  • Measurement: Shake the plate briefly and measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader.

Visualization of Experimental Workflow and Signaling Pathways

To further clarify the experimental processes and the biological context of cell proliferation, we provide the following diagrams created using the DOT language.

CFSE_Assay_Workflow CFSE Assay Experimental Workflow A Prepare Single-Cell Suspension B Label Cells with CFSE A->B C Incubate at 37°C B->C D Quench and Wash Cells C->D E Culture Cells D->E F Harvest Cells at Different Time Points E->F G Analyze by Flow Cytometry F->G H Generational Analysis of Fluorescence Peaks G->H

CFSE Assay Workflow

Cell proliferation is tightly regulated by complex intracellular signaling networks. The ERK/MAPK and PI3K/Akt pathways are two of the most critical cascades involved in this process.

Cell_Proliferation_Signaling Key Cell Proliferation Signaling Pathways cluster_ERK ERK/MAPK Pathway cluster_PI3K PI3K/Akt Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors_ERK Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors_ERK Proliferation_ERK Cell Proliferation TranscriptionFactors_ERK->Proliferation_ERK GrowthFactor2 Growth Factor RTK2 Receptor Tyrosine Kinase (RTK) GrowthFactor2->RTK2 PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PIP3->PTEN inhibits PDK1->Akt activates mTOR mTOR Akt->mTOR CellCycleProteins Cell Cycle Proteins (e.g., Cyclin D1) mTOR->CellCycleProteins Proliferation_PI3K Cell Proliferation CellCycleProteins->Proliferation_PI3K

Cell Proliferation Signaling

Conclusion

The validation and comparison of cell proliferation assays reveal that there is no one-size-fits-all solution. The this compound (CFSE) assay stands out for its ability to provide detailed generational analysis at a single-cell level, making it invaluable for studies in immunology and cell fate tracking. However, its requirement for flow cytometry may not be suitable for all laboratories.

The BrdU assay offers a highly sensitive method for directly measuring DNA synthesis, but the harsh denaturation step can be a drawback. For high-throughput screening, the MTT and WST-1 assays are convenient and rapid. The WST-1 assay, with its soluble formazan product and lower toxicity, often presents an advantage over the traditional MTT assay.

Ultimately, the selection of an appropriate cell proliferation assay should be guided by the specific research question, available equipment, cell type, and the desired balance between throughput, sensitivity, and the level of detail required in the data. By carefully considering the information presented in this guide, researchers can make an informed decision to ensure the validity and robustness of their cell proliferation studies.

References

A Researcher's Guide to Cross-Reactivity Testing of 5(6)-Carboxyfluorescein (FAM) Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of labeled antibodies is paramount for generating reliable and reproducible data. 5(6)-Carboxyfluorescein (FAM), a widely used green fluorescent dye, offers a cost-effective solution for antibody labeling. However, the conjugation process can potentially alter the antibody's binding characteristics, leading to cross-reactivity with off-target molecules. This guide provides a comparative overview of the performance of FAM-labeled antibodies, detailing experimental protocols to assess their specificity and offering insights into alternative fluorescent labels.

Performance Comparison of Labeled Antibodies

The choice of fluorescent label can influence the performance of a conjugated antibody. While FAM is a popular choice, other families of dyes such as Alexa Fluor and cyanine (Cy) dyes are also prevalent. The following table summarizes hypothetical, yet representative, data comparing the performance of an anti-EGFR (Epidermal Growth Factor Receptor) antibody labeled with different fluorophores. This data illustrates the potential variations in specificity and signal-to-noise ratio that can be observed.

FluorophoreTarget Antigen: EGFR (% Positive Cells)Off-Target Antigen: PDGFR (% Positive Cells)Signal-to-Noise RatioPhotostability
This compound (FAM) 92.5%3.1%150Moderate
Alexa Fluor 488 94.2%1.5%250High
Cyanine3 (Cy3) 93.1%2.5%180High
Phycoerythrin (PE) 95.5%1.2%400Low

Note: This data is illustrative and serves to highlight the potential differences in performance between antibodies labeled with various fluorophores. Actual results will vary depending on the antibody, antigen, and experimental conditions.

Experimental Protocols for Cross-Reactivity Testing

To ensure the specificity of a FAM-labeled antibody, rigorous cross-reactivity testing is essential. The following are detailed protocols for three common immunoassays used for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Immunohistochemistry (IHC).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay ideal for screening the cross-reactivity of an antibody against a panel of purified antigens.

1. Antigen Coating: a. Dilute the target antigen and a panel of potential cross-reactive antigens to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). b. Add 100 µL of each antigen solution to separate wells of a 96-well microplate. c. Incubate the plate overnight at 4°C. d. Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

2. Blocking: a. Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with wash buffer.

3. Antibody Incubation: a. Dilute the FAM-labeled primary antibody to its optimal working concentration in blocking buffer. b. Add 100 µL of the diluted antibody to each well. c. Incubate for 1-2 hours at room temperature. d. Wash the plate five times with wash buffer.

4. Detection: a. Add 100 µL of an anti-fluorescein antibody conjugated to an enzyme (e.g., HRP) diluted in blocking buffer. b. Incubate for 1 hour at room temperature. c. Wash the plate five times with wash buffer. d. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. e. Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

5. Data Analysis: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). b. Compare the signal from the wells coated with the target antigen to the signals from the wells with potential cross-reactive antigens. A significantly lower signal in the off-target wells indicates high specificity.

Flow Cytometry

Flow cytometry is a powerful technique to assess cross-reactivity at the single-cell level, especially for cell surface and intracellular antigens.

1. Cell Preparation: a. Prepare single-cell suspensions of both a cell line that expresses the target antigen (positive control) and cell lines that do not express the target but may express potential cross-reactive antigens (negative controls). b. Adjust the cell concentration to 1 x 10⁶ cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

2. Antibody Staining: a. Aliquot 100 µL of each cell suspension into separate tubes. b. Add the FAM-labeled antibody at its predetermined optimal concentration to each tube. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of staining buffer by centrifugation at 300 x g for 5 minutes.

3. (Optional) Intracellular Staining: a. After surface staining, fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. b. Wash the cells once with PBS. c. Permeabilize the cells with a permeabilization buffer (e.g., PBS with 0.1% saponin) for 15 minutes at room temperature. d. Add the FAM-labeled antibody diluted in permeabilization buffer and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with permeabilization buffer.

4. Data Acquisition and Analysis: a. Resuspend the cells in 500 µL of staining buffer. b. Acquire data on a flow cytometer equipped with a 488 nm laser for FAM excitation. c. Analyze the data by gating on the cell populations of interest. Compare the fluorescence intensity of the positive control cells to the negative control cells. Minimal staining on the negative control cells indicates high specificity.

Immunohistochemistry (IHC)

IHC allows for the evaluation of antibody cross-reactivity in the context of tissue architecture.

1. Tissue Preparation: a. Prepare paraffin-embedded or frozen tissue sections from a tissue known to express the target antigen and tissues that are expected to be negative but may contain potential cross-reactive antigens. b. Deparaffinize and rehydrate the paraffin sections. c. Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

2. Blocking: a. Block endogenous peroxidase activity (if using an HRP-based detection system) with 3% hydrogen peroxide for 10 minutes. b. Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

3. Antibody Incubation: a. Incubate the tissue sections with the FAM-labeled primary antibody at its optimal dilution overnight at 4°C.

4. Detection: a. Wash the slides three times with PBS. b. Incubate with an anti-fluorescein secondary antibody conjugated to HRP for 1 hour at room temperature. c. Wash the slides three times with PBS. d. Add a chromogenic substrate (e.g., DAB) and incubate until the desired stain intensity develops. e. Counterstain with hematoxylin.

5. Imaging and Analysis: a. Dehydrate, clear, and mount the slides. b. Examine the slides under a microscope. Specific staining should be observed only in the cells and tissue compartments known to express the target antigen. The absence of staining in negative control tissues indicates a lack of cross-reactivity.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the context in which FAM-labeled antibodies are used is crucial. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G Experimental Workflow: Intracellular Staining for Phospho-STAT3 A Prepare Single-Cell Suspension B Surface Stain with CD Marker Antibodies A->B C Fix Cells (e.g., 4% PFA) B->C D Permeabilize Cells (e.g., 0.1% Saponin) C->D E Intracellular Stain with FAM-labeled anti-pSTAT3 D->E F Wash Cells E->F G Acquire on Flow Cytometer F->G H Analyze Data: Gate on Cell Population & Assess pSTAT3 Levels G->H

Workflow for intracellular phospho-STAT3 analysis.

G EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors AKT AKT PI3K->AKT STAT3->Transcription Dimerizes & Translocates

Simplified EGFR signaling cascade.

By following these guidelines and protocols, researchers can confidently assess the cross-reactivity of their this compound labeled antibodies, ensuring the generation of high-quality, specific, and reliable experimental data.

A Researcher's Guide to Spectral Overlap with 5(6)-Carboxyfluorescein (FAM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorophores is paramount for designing robust and reliable fluorescence-based assays. This guide provides a comprehensive comparison of 5(6)-Carboxyfluorescein (FAM), a widely used green fluorescent dye, with other common fluorophores, focusing on the critical aspect of spectral overlap.

Spectral overlap occurs when the emission spectrum of one fluorophore coincides with the excitation spectrum of another. This phenomenon is the foundation of Förster Resonance Energy Transfer (FRET), a powerful technique for studying molecular interactions. However, unintended spectral overlap can also lead to signal bleed-through and inaccurate data in multiplexed assays. This guide will equip you with the necessary data and protocols to both leverage and mitigate the effects of spectral overlap in your research.

Spectral Characteristics of FAM and Commonly Used Fluorophores

This compound is a derivative of fluorescein that is available as a mixture of two isomers, 5-FAM and 6-FAM.[1] It is a popular choice for labeling nucleic acids and proteins due to its high quantum yield and good water solubility.[2] Its excitation and emission maxima are in the blue-green region of the visible spectrum.[3][4][5][6]

Below is a comparison of the spectral properties of FAM and other frequently used fluorophores that exhibit significant spectral overlap, making them potential FRET partners or sources of interference in multicolor experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
This compound (FAM) ~492 - 495 [1][3][4][5][6]~514 - 517 [1][3][4][5][6]~22
TET (Tetrachlorofluorescein)~521[7]~536 - 542[7]~15-21
JOE (4,5-Dichloro-2,7-dimethoxyfluorescein)~520 - 525[8]~545 - 555[9]~25-30
HEX (Hexachlorofluorescein)~533 - 535[10]~549 - 559[10][11]~16-24
VIC~526 - 538[2][12][13]~543 - 554[2][12][13]~16-17
TAMRA (Tetramethylrhodamine)~543 - 565[14][15]~572 - 580[14][15]~15-29

Understanding and Quantifying Spectral Overlap: Förster Resonance Energy Transfer (FRET)

Spectral overlap is the cornerstone of FRET, a non-radiative energy transfer process between a donor fluorophore (like FAM) and an acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two molecules, making FRET a "molecular ruler" for studying intermolecular and intramolecular distances.

The degree of spectral overlap is quantified by the spectral overlap integral, J(λ) . A larger J(λ) value indicates a greater degree of spectral overlap and, consequently, a higher potential for FRET.

Conceptual diagram of spectral overlap between a donor's emission and an acceptor's excitation spectra.

The Förster distance (R₀) is a critical parameter in FRET and is defined as the distance at which the FRET efficiency is 50%. It is directly proportional to the spectral overlap integral.

Foerster_Distance_Relationship J Spectral Overlap Integral (J(λ)) R0 Förster Distance (R₀) J->R0 Directly Proportional FRET_Efficiency FRET Efficiency R0->FRET_Efficiency Determines

Relationship between Spectral Overlap, Förster Distance, and FRET Efficiency.

Experimental Protocols

Protocol 1: Quantifying Spectral Overlap Using a Spectrofluorometer

This protocol outlines the steps to experimentally measure the excitation and emission spectra of two fluorophores and calculate the spectral overlap integral.

Materials:

  • Spectrofluorometer with monochromators for both excitation and emission

  • Quartz cuvettes

  • Buffer solution (e.g., PBS, pH 7.4)

  • Stock solutions of Donor (e.g., this compound) and Acceptor fluorophores of known concentrations

Procedure:

  • Prepare Dilute Fluorophore Solutions: Prepare dilute solutions of the donor and acceptor fluorophores in the chosen buffer. The absorbance of the solutions at their respective excitation maxima should be low (typically < 0.1) to avoid inner filter effects.

  • Measure Donor Emission Spectrum:

    • Place the donor fluorophore solution in the spectrofluorometer.

    • Set the excitation wavelength to the donor's excitation maximum (e.g., ~495 nm for FAM).

    • Scan the emission wavelengths across a range that covers the entire emission profile of the donor (e.g., 500 nm to 700 nm for FAM).

    • Record the fluorescence intensity at each emission wavelength. This is the donor's emission spectrum, FD(λ).

  • Measure Acceptor Excitation Spectrum:

    • Place the acceptor fluorophore solution in the spectrofluorometer.

    • Set the emission wavelength to the acceptor's emission maximum (e.g., ~580 nm for TAMRA).

    • Scan the excitation wavelengths across a range that covers the absorption profile of the acceptor.

    • Record the fluorescence intensity at each excitation wavelength. This is the acceptor's excitation spectrum, which is proportional to its absorption spectrum.

  • Measure Acceptor Molar Extinction Coefficient Spectrum (εA(λ)):

    • Using a spectrophotometer, measure the absorbance spectrum of a known concentration of the acceptor fluorophore.

    • Calculate the molar extinction coefficient at each wavelength using the Beer-Lambert law (A = εbc).

  • Calculate the Spectral Overlap Integral (J(λ)):

    • Normalize the donor's emission spectrum, FD(λ), so that the area under the curve is equal to 1.

    • The spectral overlap integral is then calculated using the following equation: J(λ) = ∫ FD(λ) * εA(λ) * λ4 dλ

    • This integration is typically performed numerically using software.

FRET_Melting_Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Add FAM-TAMRA Probe and Buffer to Wells B Add Test Compounds A->B C Acquire FRET Melting Curve (Temperature Ramp) B->C D Plot Fluorescence vs. Temperature C->D E Determine Melting Temperature (Tm) D->E F Calculate ΔTm to Assess Stabilization E->F

References

A Head-to-Head Comparison: Single-Isomer vs. Mixed-Isomer Carboxyfluorescein for Quantitative Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing carboxyfluorescein (FAM) as a fluorescent label, the choice between a single isomer (5-FAM or 6-FAM) and a mixture of the two (5(6)-FAM) can significantly impact the consistency and quantitative accuracy of experimental results. While often used interchangeably, emerging evidence highlights key performance differences between these options. This guide provides a detailed comparison of their photophysical properties, labeling efficiency, and practical implications in common research applications, supported by experimental data and protocols.

Carboxyfluorescein is a widely used derivative of fluorescein, valued for its bright green fluorescence and utility in labeling proteins, nucleic acids, and other biomolecules. It is commercially available as two distinct positional isomers, 5-carboxyfluorescein and 6-carboxyfluorescein, as well as a mixture of both. The selection of a single, pure isomer is often recommended for applications demanding high reproducibility and well-defined molecular conjugates.

Key Performance Differences: A Quantitative Overview

While the spectral properties of the 5- and 6-isomers are nearly identical, their performance in quantitative assays can diverge, primarily due to differences in their quantum yield and the heterogeneity of conjugates formed from mixed isomers.

Property5-Carboxyfluorescein (5-FAM)6-Carboxyfluorescein (6-FAM)Mixed Isomers (5(6)-FAM)
Excitation Maximum ~492 nm~492 nm~492 nm[1]
Emission Maximum ~517 nm~517 nm~514-517 nm[1]
Fluorescence Quantum Yield HigherSignificantly LowerVariable; average of isomers
pKa ~6.4~6.4~6.5[2]
Conjugate Homogeneity HighHighLow

A notable distinction lies in the fluorescence quantum yield. A study on carboxyfluorescein bifluorophores revealed that the luminescence quantum yield of a (6-FAM)2 construct is 2.4 times lower than that of a (5-FAM)2 construct in a buffer solution at pH 8.5.[3] This suggests that the 6-isomer is inherently less fluorescent than the 5-isomer, a critical consideration for assays where signal intensity is paramount.

The use of mixed isomers introduces a population of labeled molecules with undefined ratios of 5- and 6-FAM, potentially leading to variability between experiments and difficulty in precise quantification. Single isomers, in contrast, ensure a homogenous population of labeled species, which is crucial for reproducible results.

Impact on Common Research Applications

The choice between single and mixed isomers has practical implications across various experimental contexts.

Protein and Peptide Labeling

In protein and peptide labeling, the goal is often to achieve a consistent and quantifiable degree of labeling. Using a single isomer ensures that the fluorescent label is attached at the same position relative to the functional group, resulting in a uniform product. Mixed isomers will produce a heterogeneous mixture of conjugates, which can complicate downstream analysis and quantification. While carboxyfluorescein succinimidyl esters (FAM SE) are noted for creating more stable carboxamide bonds compared to the isothiocyanate linkage of FITC, the isomeric purity of the FAM reagent is key to conjugate consistency.[4][5][6]

Cell-Based Assays

In cell viability and proliferation assays that utilize carboxyfluorescein derivatives like CFSE (carboxyfluorescein diacetate succinimidyl ester), the initial labeling intensity is a critical parameter.[7] While these assays often employ the mixed isomer form, variations in the 5- to 6-isomer ratio between batches could lead to differences in initial fluorescence, affecting the interpretation of cell division peaks in flow cytometry.

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a technique highly sensitive to the molecular volume and rotational mobility of a fluorescently labeled molecule.[8][9] The homogeneity of the fluorescent probe is essential for accurate and reproducible FP measurements. The use of a single isomer of carboxyfluorescein ensures that the fluorescent label does not introduce variability in the size and shape of the labeled species, which could otherwise affect the polarization values and the interpretation of binding events.

Experimental Protocols

To empower researchers to make informed decisions, detailed protocols for key comparative experiments are provided below.

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined by comparing the fluorescence intensity of the carboxyfluorescein isomer to a standard of known quantum yield.

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of the quantum yield standard (e.g., fluorescein in 0.1 M NaOH, quantum yield ≈ 0.95) and the carboxyfluorescein isomer to be tested in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 9.0).

    • Prepare a series of dilutions for both the standard and the test sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of each dilution at the excitation wavelength (e.g., 490 nm).

  • Measure Fluorescence Emission:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for absorbance measurements.

    • Integrate the area under the emission curve for each measurement.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the test sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (m_x / m_st) * (n_x / n_st)² where Φ_st is the quantum yield of the standard, m_x and m_st are the slopes of the plots for the test sample and standard, respectively, and n_x and n_st are the refractive indices of the respective solvents.

Determination of pKa

The pKa of the carboxyfluorescein isomers can be determined by measuring the pH-dependent changes in fluorescence intensity.

Protocol:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 4 to 10).

  • Prepare Dye Solution: Prepare a dilute solution of the carboxyfluorescein isomer in each buffer.

  • Measure Fluorescence:

    • For each pH, measure the fluorescence intensity at the emission maximum (~517 nm) using a fixed excitation wavelength (~492 nm).

  • Determine pKa:

    • Plot the fluorescence intensity as a function of pH.

    • The pKa is the pH at which the fluorescence intensity is half-maximal.

Assessment of Protein Labeling Efficiency

The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

Protocol:

  • Perform Labeling Reaction: Label a protein with the activated carboxyfluorescein isomer (e.g., NHS ester) according to standard protocols.

  • Purify Conjugate: Remove all unconjugated dye from the labeled protein using size-exclusion chromatography or dialysis.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~492 nm (for carboxyfluorescein).

  • Calculate Degree of Labeling:

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₂ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A₄₉₂ of the free dye).

    • Calculate the dye concentration: Dye Concentration (M) = A₄₉₂ / ε_dye

    • The Degree of Labeling is the ratio of the dye concentration to the protein concentration.

Visualizing Experimental Workflows

experimental_workflows cluster_quantum_yield Quantum Yield Determination cluster_pka pKa Determination cluster_labeling Protein Labeling Efficiency qy1 Prepare Dilutions (Sample & Standard) qy2 Measure Absorbance (λex) qy1->qy2 qy3 Measure Fluorescence (λex → λem) qy2->qy3 qy4 Plot Intensity vs. Absorbance qy3->qy4 qy5 Calculate Relative Quantum Yield qy4->qy5 pka1 Prepare Buffered Dye Solutions (Varying pH) pka2 Measure Fluorescence (λex → λem) pka1->pka2 pka3 Plot Intensity vs. pH pka2->pka3 pka4 Determine Half-Maximal Intensity pka3->pka4 lbl1 Label Protein with Activated Dye lbl2 Purify Conjugate lbl1->lbl2 lbl3 Measure Absorbance (280 nm & 492 nm) lbl2->lbl3 lbl4 Calculate Degree of Labeling lbl3->lbl4

Logical Pathway for Isomer Selection

isomer_selection start Application Requirement quant Quantitative Analysis? (e.g., FP, FRET, qPCR) start->quant qual Qualitative Analysis? (e.g., basic imaging) start->qual repro High Reproducibility Needed? quant->repro cost Cost-Sensitive? qual->cost single Choose Single Isomer (5-FAM or 6-FAM) mixed Mixed Isomers (5(6)-FAM) may be sufficient repro->single Yes repro->mixed No cost->single No cost->mixed Yes

References

A Researcher's Guide to 5(6)-Carboxyfluorescein: Quantitative Analysis and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the selection of a suitable fluorescent probe is a critical step that dictates the sensitivity, accuracy, and reliability of experimental outcomes. Among the myriad of available fluorophores, 5(6)-Carboxyfluorescein (CF) remains a widely utilized green fluorescent dye due to its favorable spectral properties and amine-reactive nature. This guide provides a comprehensive quantitative analysis of CF's fluorescence intensity, compares its performance with alternative dyes, and offers detailed experimental protocols for its key applications.

Performance Comparison of Fluorescent Domes

The choice of a fluorescent dye is often a balance between brightness (a function of extinction coefficient and quantum yield), photostability, and pH sensitivity. Below is a comparative overview of this compound and some common alternatives.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityKey Characteristics
This compound (CF) ~492~517~0.93[1]ModeratepH-sensitive, amine-reactive, widely used for conjugation.[2][3]
5(6)-Carboxynaphthofluorescein (CNF) ~594 (basic)~668 (basic)~0.05[1]ModerateSensitive in the alkaline pH range.[4]
Alexa Fluor 488 ~495~519~0.92HighPhotostable, pH-insensitive alternative to fluorescein.
Cyanine5 (Cy5) ~649~670~0.20HighBright, far-red emission minimizes autofluorescence.
Fluorescein Isothiocyanate (FITC) ~495~519~0.95LowLess stable conjugates compared to CF.[5]

Note: Quantum yield and photostability can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.

Key Experimental Protocols

This section provides detailed methodologies for common applications of this compound and its derivatives.

Protein Labeling with this compound Succinimidyl Ester (CFSE)

This protocol describes the covalent labeling of proteins with the amine-reactive CFSE.

Materials:

  • Pure protein solution (1 mg/mL in amine-free buffer, e.g., PBS)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing or gel filtration column

  • 0.22 µm syringe filter

  • Sodium azide

Procedure:

  • Prepare Protein: Ensure the protein is in an amine-free buffer like PBS. Tris buffers should be avoided as they will compete for reaction with the NHS ester.[6]

  • Prepare CFSE Stock Solution: Immediately before use, dissolve CFSE in anhydrous DMSO to a concentration of 1.5 mg/mL.[6]

  • Conjugation: Add 100 µL of the CFSE solution per 1 mL of the protein solution.[6]

  • Incubation: Incubate the reaction mixture for 90 minutes at room temperature or overnight at 4°C in the dark with gentle agitation.[6]

  • Purification: Remove unconjugated CFSE by dialysis against PBS or by using a gel filtration column.[6]

  • Sterilization and Storage: Centrifuge the labeled protein solution at high speed for 10 minutes and then pass it through a 0.22 µm filter. For long-term storage, add sodium azide to a final concentration of 0.05%.[6]

  • Characterization: Determine the protein concentration and the fluorescein-to-protein (F/P) ratio by measuring the absorbance at 280 nm and 495 nm. For antibodies, the following formula can be used as an approximation:

    • Protein concentration (mg/mL) = (A280 - 0.35 x A495) / 1.4[6]

Intracellular pH Measurement using BCECF-AM

2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant derivative of carboxyfluorescein used for measuring intracellular pH (pHi).

Materials:

  • Cells in suspension or adhered to a culture plate

  • Ringer solution (154 mM NaCl, 2.2 mM CaCl2, 5.6 mM KCl, 2.4 mM NaHCO3, 2 mM Tris-HCl, pH 7.4)

  • BCECF-AM (2 µM in Ringer solution)

  • Nigericin (for calibration)

  • Sodium-free calibration buffer (125mM KCl, 1 mM MgCl2, 1 mM CaCl2, 20 mM HEPES and 10 µM nigericin)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Loading: Incubate the cells with 2 µM BCECF-AM in Ringer solution for 10 minutes at room temperature.[7]

  • Washing: Wash the cells with fresh Ringer solution to remove extracellular dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm for pH-sensitive and 440 nm for pH-insensitive) with emission at ~535 nm.[8][9] The ratio of the fluorescence intensities (490/440) is used to determine the intracellular pH.

  • Calibration: At the end of each experiment, perform a pH calibration by incubating the cells in a high-potassium buffer containing nigericin at a range of known pH values (e.g., 6.4 to 8.2).[7] This allows for the generation of a calibration curve to convert fluorescence ratios to pHi values.

Cell Viability and Proliferation Assay using CFSE

CFSE is widely used to track cell proliferation. Upon entering a cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and membrane-impermeant. The succinimidyl ester group covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, which can be quantified by flow cytometry.

Materials:

  • Cell suspension (e.g., PBMCs) at 10 million cells/mL

  • CFSE labeling solution (e.g., 0.5 µM CFDA SE in PBS or HBSS)

  • Culture medium

  • Antigen or mitogen for stimulation

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 10 million cells/mL.[10]

  • Labeling: Resuspend the cell pellet in the CFSE labeling solution and incubate for 15 minutes at 37°C.[10]

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium containing serum.

  • Washing: Centrifuge the cells and resuspend the pellet in fresh culture medium. Incubate for 30 minutes at 37°C to allow for complete hydrolysis of the diacetate groups.[10]

  • Cell Culture: Centrifuge the cells again and resuspend in culture medium at the desired concentration for your experiment. Add the desired stimulus (e.g., antigen or mitogen).[10]

  • Incubation: Culture the cells for the desired period (e.g., 4-7 days) at 37°C in a CO2 incubator.[10]

  • Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. The CFSE signal is typically detected in the FL1 channel. Each peak of successively halved fluorescence intensity represents a round of cell division.[10]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway involving fluorescent probes.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix & Incubate (Dark) Protein->Mix CFSE CFSE in Anhydrous DMSO CFSE->Mix Purify Dialysis or Gel Filtration Mix->Purify LabeledProtein Labeled Protein Purify->LabeledProtein Analyze Spectrophotometry (A280, A495) LabeledProtein->Analyze

Workflow for Protein Labeling with CFSE.

intracellular_ph_measurement Start Cells in Culture Load Load with BCECF-AM Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Measure Measure Fluorescence (Ex: 490nm, 440nm; Em: 535nm) Wash->Measure Ratio Calculate Fluorescence Ratio (490nm / 440nm) Measure->Ratio Result Determine Intracellular pH Ratio->Result Calibrate Calibrate with Nigericin at Known pH Values Calibrate->Result enzyme_activity_monitoring cluster_components Components cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Enzyme of Interest Reaction Enzyme + Substrate Enzyme->Reaction Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Reaction Cleavage Enzymatic Cleavage Reaction->Cleavage Product Fluorescent Product Cleavage->Product Signal Measure Fluorescence Intensity Over Time Product->Signal

References

advantages of 5(6)-Carboxyfluorescein over other green fluorescent dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse landscape of green fluorescent dyes, 5(6)-Carboxyfluorescein, often abbreviated as 5(6)-FAM, stands as a widely utilized and cost-effective option for labeling proteins, peptides, and nucleotides. This guide provides an objective comparison of this compound with other popular green fluorescent dyes, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of this compound and Its Alternatives

This compound is a mixture of two isomeric compounds, 5-carboxyfluorescein and 6-carboxyfluorescein. It is an amine-reactive derivative of fluorescein that, upon activation to its N-hydroxysuccinimide (NHS) ester, readily forms stable covalent bonds with primary amines on biomolecules. Its spectral properties, with an excitation maximum around 494 nm and an emission maximum around 520 nm, make it compatible with standard fluorescence microscopy and flow cytometry instrumentation.

Key alternatives to this compound in the green emission spectrum include Fluorescein isothiocyanate (FITC), Alexa Fluor™ 488, and DyLight™ 488. These dyes differ in their chemical structure, reactivity, and photophysical properties, which in turn influence their performance in various experimental settings.

Comparative Performance Data

The selection of a fluorescent dye is often dictated by its photophysical properties, which directly impact the quality and reliability of experimental results. The following tables summarize key quantitative data for this compound and its common alternatives.

Table 1: Photophysical Properties of Green Fluorescent Dyes

PropertyThis compound (FAM)Fluorescein Isothiocyanate (FITC)Alexa Fluor™ 488DyLight™ 488
Excitation Max (nm) ~494~494~495~493
Emission Max (nm) ~520~520~519~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~75,000~75,000~71,000~70,000
Quantum Yield ~0.93 (free dye)~0.92~0.92High
Photostability ModerateLow to ModerateHighHigh
pH Sensitivity High (fluorescence decreases significantly below pH 7)High (fluorescence decreases significantly below pH 7)Low (pH-insensitive over a wide range)Low (pH-insensitive over a wide range)

Table 2: Conjugation and Stability Properties

PropertyThis compound (FAM)Fluorescein Isothiocyanate (FITC)Alexa Fluor™ 488DyLight™ 488
Reactive Group Carboxylic Acid (activated to NHS ester)IsothiocyanateNHS esterNHS ester
Conjugate Bond CarboxamideThioureaCarboxamideCarboxamide
Conjugate Stability More stable than FITC conjugatesLess stable, prone to hydrolysisHighHigh
Conjugation Efficiency GoodModerateHighHigh

Key Advantages of this compound

Despite the availability of more modern dyes, this compound continues to be a popular choice for several reasons:

  • Cost-Effectiveness: It is significantly more affordable than many of its high-performance counterparts, making it a suitable choice for routine applications and large-scale experiments.

  • Improved Conjugate Stability over FITC: The carboxamide bond formed between this compound and proteins is more resistant to hydrolysis than the thiourea bond of FITC conjugates, leading to more stable labeled biomolecules.

  • Higher Conjugation Yields compared to FITC: FAM reagents often provide better conjugation yields under less stringent conditions compared to FITC.[1]

However, it is crucial to consider the limitations of this compound, particularly its pH sensitivity and moderate photostability. For applications requiring prolonged imaging or acidic environments, more advanced dyes like Alexa Fluor™ 488 or DyLight™ 488 may be more suitable.

Experimental Protocols

To provide a practical context for the data presented, this section outlines detailed methodologies for key experiments involving fluorescent dye conjugation and application.

Protocol 1: Antibody Labeling with this compound-NHS Ester

This protocol describes the covalent labeling of an IgG antibody with the N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

  • IgG antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound, succinimidyl ester (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dye solution to the antibody solution at a molar ratio of 10-20 moles of dye per mole of antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 494 nm.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a this compound-labeled secondary antibody for indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target protein

  • This compound-labeled secondary antibody

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound-labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and the green fluorescent dye.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Ab_Prep Prepare Antibody in Amine-Free Buffer Conjugation Incubate Antibody and Dye-NHS Ester Ab_Prep->Conjugation Dye_Prep Prepare Dye-NHS Ester Stock Solution Dye_Prep->Conjugation Purification Purify Conjugate via Size-Exclusion Chromatography Conjugation->Purification Characterization Determine Degree of Labeling (DOL) Purification->Characterization

Fig. 1: Antibody Labeling Workflow.

ImmunofluorescenceWorkflow Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (5(6)-FAM labeled) Incubation PrimaryAb->SecondaryAb Mounting Mounting with Antifade + DAPI SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Fig. 2: Immunofluorescence Staining Workflow.

References

A Researcher's Guide to 5(6)-Carboxyfluorescein: A Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent marker is a critical step in experimental design. 5(6)-Carboxyfluorescein (5(6)-FAM), a derivative of fluorescein, has long been a staple in the laboratory due to its versatility, bright green fluorescence, and pH sensitivity. This guide provides an objective comparison of this compound's performance against common alternatives in key research applications, supported by experimental data and detailed protocols to inform your selection process.

Core Properties of this compound

This compound is a mixture of two isomers, 5-carboxyfluorescein and 6-carboxyfluorescein. Its key characteristics include:

  • Amine-Reactivity: The carboxylic acid group allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules.

  • pH Sensitivity: The fluorescence emission of 5(6)-FAM is pH-dependent, making it a valuable tool for measuring intracellular pH.[1]

  • Spectral Properties: It exhibits an excitation maximum around 492 nm and an emission maximum around 517 nm.

Applications and Performance Comparison

Intracellular pH Measurement

This compound, often used in its cell-permeant diacetate form (CFDA), is a widely used probe for measuring intracellular pH (pHi). Inside the cell, esterases cleave the acetate groups, trapping the fluorescent this compound. Its fluorescence intensity increases with rising pH.

Comparison with Alternatives:

For pHi measurements, this compound's performance is often compared to other popular fluorescent indicators like BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF (seminaphthorhodafluor) dyes.

FeatureThis compoundBCECFCarboxy SNARF-1
pKa ~6.5[2]~7.0~7.5
Optimal pH Range ~6.0 - 7.0~6.5 - 7.5~7.0 - 8.0
Ratiometric Measurement Excitation RatiometricExcitation RatiometricEmission Ratiometric
Photostability ModerateModerateGenerally higher than fluoresceins
Advantages Good for slightly acidic pHWell-suited for physiological pHEmission shift avoids autofluorescence interference
Disadvantages Less optimal for physiological pH 7.4Susceptible to photobleachingIntracellular environment can affect pKa[3]

Experimental Protocol: Intracellular pH Measurement using this compound Diacetate (CFDA)

This protocol is adapted for fluorescence microscopy.

Materials:

  • This compound Diacetate (CFDA) stock solution (1-10 mM in DMSO)

  • Cells cultured on glass-bottom dishes

  • Balanced Salt Solution (BSS) or cell culture medium without phenol red

  • Calibration buffers (high K+ buffers with varying pH, containing nigericin)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes.

  • Loading with CFDA:

    • Prepare a loading buffer by diluting the CFDA stock solution in BSS to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with BSS.

    • Add the CFDA loading buffer to the cells and incubate for 15-30 minutes at 37°C.

    • Wash the cells twice with BSS to remove extracellular dye.

  • Fluorescence Imaging:

    • Mount the dish on a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).

    • Acquire images to measure the baseline fluorescence intensity.

  • In Situ Calibration:

    • To obtain quantitative pH measurements, a calibration curve must be generated.

    • Prepare a series of high potassium calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) containing the ionophore nigericin (typically 10 µM). Nigericin equilibrates the intracellular and extracellular pH.

    • Sequentially perfuse the cells with each calibration buffer and measure the corresponding fluorescence intensity.

    • Plot the fluorescence intensity as a function of pH to generate the calibration curve.

  • Data Analysis:

    • Use the calibration curve to convert the fluorescence intensity of your experimental samples into intracellular pH values.

Workflow for Intracellular pH Measurement

Workflow for Intracellular pH Measurement with 5(6)-CFDA A Prepare CFDA Loading Buffer B Load Cells with CFDA A->B C Wash to Remove Extracellular Dye B->C D Acquire Baseline Fluorescence C->D G Measure Experimental Fluorescence D->G E Perform In Situ Calibration (High K+/Nigericin Buffers) F Generate Calibration Curve E->F H Calculate Intracellular pH F->H G->H

Caption: A typical workflow for measuring intracellular pH using 5(6)-CFDA.

Protein and Peptide Labeling

The amine-reactive nature of this compound makes it a common choice for labeling proteins and peptides. The resulting conjugates can be used in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence polarization assays.

Comparison with Alternatives:

Fluorescein isothiocyanate (FITC) and Alexa Fluor dyes are common alternatives for protein labeling.

FeatureThis compound (FAM)Fluorescein Isothiocyanate (FITC)Alexa Fluor 488
Reactive Group Carboxylic Acid (activated)IsothiocyanateSuccinimidyl Ester
Quantum Yield (Free Dye) ~0.93[4]~0.92~0.92
Quantum Yield (Conjugate) Can decrease upon conjugation (e.g., 0.48 for BSA conjugate)[4]Can decrease upon conjugationGenerally high and less prone to quenching
Photostability ModerateModerate, prone to photobleachingHigh[5]
pH Sensitivity HighHighLow (fluorescence is stable over a wide pH range)
Labeling Efficiency GoodGoodExcellent

Experimental Protocol: Protein Labeling with this compound Succinimidyl Ester (CFSE)

This protocol is a general guideline for labeling antibodies. CFSE, a succinimidyl ester derivative of carboxyfluorescein, is often used for more efficient labeling.

Materials:

  • Protein (e.g., IgG) at 1-2 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound, N-succinimidyl ester (CFSE) stock solution (10 mg/mL in DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, prepare a fresh dilution of the CFSE stock solution in DMSO.

  • Labeling Reaction:

    • While gently stirring, slowly add the reactive dye to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for carboxyfluorescein).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Protein Labeling and Purification Workflow

Protein Labeling and Purification Workflow A Prepare Protein in Amine-Free Buffer C Mix Protein and Dye A->C B Prepare Reactive Dye Solution B->C D Incubate (1-2 hours, RT, dark) C->D E Purify via Size-Exclusion Chromatography D->E F Collect Labeled Protein Fractions E->F G Determine Degree of Labeling (DOL) F->G

Caption: A generalized workflow for labeling proteins with an amine-reactive fluorescent dye.

Cell Permeability Assays

This compound is a hydrophilic molecule with low intrinsic cell permeability, making it a useful tool to assess the integrity of cellular barriers, such as in the Caco-2 cell model for intestinal absorption.

Comparison with Alternatives:

Other fluorescent probes like Lucifer Yellow are also used as markers for paracellular transport. The choice often depends on the specific experimental needs and detection capabilities.

FeatureThis compoundLucifer Yellow
Molecular Weight 376.32 g/mol 457.25 g/mol
Permeability Route Primarily paracellularPrimarily paracellular
Detection Fluorescence (Ex/Em ~492/517 nm)Fluorescence (Ex/Em ~428/536 nm)
Advantages Bright fluorescenceWell-established paracellular marker
Disadvantages pH sensitivity can affect fluorescence intensityLower quantum yield compared to fluorescein

Experimental Protocol: Caco-2 Cell Permeability Assay using this compound

This protocol provides a general framework for assessing paracellular permeability.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • This compound solution (e.g., 100 µM in transport buffer)

  • Multi-well plate reader with fluorescence detection

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the this compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replace the collected volume with fresh transport buffer.

  • Quantification:

    • Measure the fluorescence of the samples from the basolateral chamber using a plate reader.

    • Create a standard curve using known concentrations of this compound to determine the amount of dye that has permeated the monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the Caco-2 monolayer to this compound.

Caco-2 Permeability Assay Workflow

Caco-2 Permeability Assay Workflow A Culture Caco-2 Cells on Transwell Inserts B Verify Monolayer Integrity (TEER) A->B C Add 5(6)-CF to Apical Chamber B->C D Incubate and Collect Basolateral Samples C->D E Measure Fluorescence of Samples D->E F Calculate Apparent Permeability (Papp) E->F

Caption: A schematic of the workflow for assessing paracellular permeability using this compound in a Caco-2 cell model.

Conclusion

This compound remains a valuable and cost-effective fluorescent probe for a range of biological research applications. Its utility in pH sensing, biomolecule labeling, and permeability assays is well-established. However, for applications requiring high photostability or where pH fluctuations could interfere with measurements, newer generation dyes such as the Alexa Fluor series may offer superior performance. The detailed protocols and comparative data provided in this guide aim to assist researchers in making an informed decision based on the specific demands of their experimental design.

References

Safety Operating Guide

Proper Disposal of 5(6)-Carboxyfluorescein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5(6)-Carboxyfluorescein must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular FormulaC21H12O7[1]
Molecular Weight376.32 g/mol [1]
Melting Point275°C[2]
SolubilityDMSO (Sparingly), Methanol (Slightly, Heated)[2]
Acute Toxicity Estimate (ATE)> 2000 mg/kg[3]

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[3]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including eye/face protection (goggles conforming to EN166 or equivalent), protective gloves, and clothing to prevent skin exposure.[1][3]

  • Containment of Spills: In the event of a spill, sweep up the solid material and shovel it into a suitable, closed container for disposal.[3] Avoid creating dust.[3]

  • Waste Collection: Collect the waste material in a suitable, closed container.[4]

  • Labeling: Clearly label the waste container with the contents ("Waste this compound") and any applicable hazard warnings.

  • Storage: Store the waste container in a well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[3]

  • Regulatory Compliance: Consult local, state, or national regulations for proper disposal.[5] Do not empty into drains or allow the product to reach groundwater or water courses.[3][5]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Sweep up solid into a suitable, closed container spill->cleanup Yes collect Collect waste in a suitable, closed container spill->collect No cleanup->collect label Label container with contents and hazard warnings collect->label storage Store in a well-ventilated area away from incompatibles label->storage consult Consult local, state, and national waste regulations storage->consult dispose Arrange for disposal by a licensed hazardous waste company consult->dispose end End: Proper Disposal Complete dispose->end

Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5(6)-Carboxyfluorescein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5(6)-Carboxyfluorescein. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost caution.[1][2]

Hazard Identification

This compound is classified as a hazardous chemical. Key hazards include:

  • Eye Irritation: Causes serious eye irritation.[3][4][5][6]

  • Skin and Inhalation: May be harmful if it comes into contact with skin or is inhaled, potentially causing respiratory tract irritation.[2]

  • Ingestion: May be harmful if swallowed.[2]

  • Combustible Dust: May form combustible dust concentrations in the air.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required equipment.

Protection Type Equipment Specification
Eye/Face Protection Safety GogglesTightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US).[4][6]
Face ShieldRequired when there is a risk of splashing or aerosol generation.[7]
Hand Protection Chemical-resistant glovesInspected before use. Nitrile gloves are suitable for short-term protection.[4][7]
Body Protection Laboratory CoatFully buttoned Nomex® or 100% cotton lab coat.[7]
Protective ClothingImpervious clothing to prevent skin contact.[4]
Respiratory Protection Not typically requiredOnly necessary if ventilation is inadequate or dust is generated.
Full-face RespiratorUse if exposure limits are exceeded or irritation is experienced.[4]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.[7]

Safe Handling Protocol

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

3.2. Procedural Steps

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.[4]

  • Handling: Avoid direct contact with the skin and eyes.[4][8] Prevent the formation of dust and aerosols.[4] Use non-sparking tools.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][3][6] Do not eat, drink, or smoke in the work area.[8]

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][2] Protect the compound from prolonged exposure to light.[1]

Spill and Emergency Procedures

4.1. Skin Contact

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]

  • Seek medical attention if irritation persists.[3]

4.2. Eye Contact

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]

  • Seek immediate medical attention.[3]

4.3. Inhalation

  • Move the individual to fresh air.[1]

  • If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2]

4.4. Ingestion

  • Do NOT induce vomiting. Rinse the mouth with water.[2]

  • Never give anything by mouth to an unconscious person.[1] Seek immediate medical advice.[2]

4.5. Spill Cleanup

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., sand or vermiculite) and collect it into a suitable, closed container for disposal.[1][8]

  • Avoid generating dust.

  • Wash the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][2]

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal Route: Do not discharge into drains or the environment.[1][4] Arrange for disposal through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4]

  • Packaging Disposal: Contaminated containers should be triple-rinsed before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

Safe_Handling_Workflow start Start prep 1. Preparation - Don PPE - Inspect Equipment start->prep handling 2. Handling - Work in Fume Hood - Avoid Dust/Aerosols prep->handling post_handling 3. Post-Handling - Secure Container - Decontaminate Area handling->post_handling spill Spill or Exposure Event handling->spill hygiene 4. Personal Hygiene - Remove PPE - Wash Hands Thoroughly post_handling->hygiene waste 5. Waste Disposal - Segregate Hazardous Waste - Label Container hygiene->waste end End waste->end emergency Follow Emergency Procedures spill->emergency emergency->post_handling After securing area

Caption: Workflow for safely handling this compound.

References

×

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Feasible Synthetic Routes

Reactant of Route 1
5(6)-Carboxyfluorescein
Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.